molecular formula C10H9F3O3 B1376668 Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate CAS No. 1086836-85-2

Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate

Cat. No.: B1376668
CAS No.: 1086836-85-2
M. Wt: 234.17 g/mol
InChI Key: PLJUNKFWSHGRNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate is a high-value benzoate ester derivative that serves as a versatile building block in organic synthesis and medicinal chemistry research. This compound features a benzoate ester group and a chiral 2,2,2-trifluoro-1-hydroxyethyl side chain, a motif recognized for its ability to influence the metabolic stability, bioavailability, and binding affinity of drug candidates . Compounds with this specific trifluoroethanol functional group have demonstrated significant research value as potent P2X3 receptor antagonists, which are a key target for treating conditions such as chronic pain, migraine, and cough . The molecular framework of this methyl benzoate derivative makes it a critical intermediate for constructing more complex active pharmaceutical ingredients (APIs). Researchers utilize this compound in key synthetic transformations, including hydrolysis to carboxylic acids, reduction of the benzylic alcohol, or further elaboration of the aromatic ring via cross-coupling reactions . It is supplied for laboratory research purposes. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c1-16-9(15)7-4-2-6(3-5-7)8(14)10(11,12)13/h2-5,8,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLJUNKFWSHGRNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

Authored by a Senior Application Scientist

Abstract

The incorporation of trifluoromethyl (CF₃) groups into organic molecules is a cornerstone of modern medicinal chemistry and materials science, imparting unique properties such as enhanced metabolic stability, lipophilicity, and binding affinity. Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate is a valuable chiral building block that features the synthetically challenging trifluoromethyl carbinol moiety. This guide provides a comprehensive, in-depth technical overview of its synthesis, focusing on the most robust and widely adopted methodology: the nucleophilic trifluoromethylation of methyl 4-formylbenzoate. We will dissect the underlying reaction mechanisms, provide detailed, field-tested experimental protocols, and offer expert insights into process optimization and troubleshooting. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous guide to this important transformation.

Strategic Analysis of the Synthesis

The primary challenge in constructing this compound lies in the stereospecific formation of the C-CF₃ bond. A retrosynthetic analysis logically disconnects this bond, identifying methyl 4-formylbenzoate as the readily available starting material and a trifluoromethyl anion (CF₃⁻) equivalent as the required nucleophile.

While several methods for generating a CF₃ nucleophile exist, the direct generation of the "naked" trifluoromethyl anion is notoriously difficult due to its inherent instability.[1] Therefore, the choice of reagent that can safely and efficiently deliver the CF₃ group is the most critical decision in the synthetic design.

Evaluation of Synthetic Routes
  • Grignard-type and Barbier Reactions: Organometallic reactions, such as the Grignard or Barbier reactions, are fundamental for C-C bond formation.[2][3][4] However, preparing a trifluoromethyl Grignard reagent (CF₃MgX) is challenging, and in-situ methods like the Barbier reaction often suffer from low yields and multiple side reactions when applied to trifluoromethyl sources.[5][6][7]

  • Nucleophilic Trifluoromethylation with Ruppert-Prakash Reagent: The most effective and widely utilized strategy involves the use of (trifluoromethyl)trimethylsilane (CF₃SiMe₃), commonly known as the Ruppert-Prakash reagent.[8][9] This organosilicon compound is a stable, liquid reagent that serves as an excellent CF₃⁻ surrogate upon activation.[8][10] Its broad applicability, high efficiency, and operational simplicity make it the superior choice for the synthesis of α-trifluoromethyl alcohols.[8][11]

This guide will focus exclusively on the Ruppert-Prakash methodology due to its proven reliability and scalability.

The Core Mechanism: Fluoride-Initiated Trifluoromethylation

The Ruppert-Prakash reaction is not a direct reaction of CF₃SiMe₃ with the carbonyl. It requires a catalytic amount of a nucleophilic activator, typically a fluoride source like tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF), to initiate the process.[8]

The mechanism proceeds through the following key steps:

  • Activation: The fluoride ion attacks the silicon atom of the Ruppert-Prakash reagent, forming a hypervalent, pentacoordinate silicon intermediate, [CF₃Si(CH₃)₃F]⁻.[10][12] This complex is the active trifluoromethylating agent, which effectively acts as a source of a nucleophilic trifluoromethyl group.

  • Nucleophilic Attack: The activated complex delivers the trifluoromethyl group to the electrophilic carbonyl carbon of methyl 4-formylbenzoate. This forms a new carbon-carbon bond and generates a silylated alkoxide intermediate.

  • Silyl Transfer & Product Formation: The resulting trimethylsilyl group is transferred to the newly formed alkoxide. Subsequent aqueous acidic workup cleaves the O-Si bond, yielding the final product, this compound.[10]

Ruppert-Prakash Mechanism cluster_activation Activation Step cluster_reaction Reaction & Workup TMSCF3 CF₃Si(CH₃)₃ (Ruppert-Prakash Reagent) Active_Complex [CF₃Si(CH₃)₃F]⁻ (Active Nucleophile) Fluoride F⁻ (from TBAF) Fluoride->TMSCF3 Activation Aldehyde Methyl 4-formylbenzoate Active_Complex->Aldehyde Trifluoromethylation Alkoxide Silylated Alkoxide Intermediate Aldehyde->Alkoxide Nucleophilic Attack Product This compound Alkoxide->Product Desilylation H3O H₃O⁺ (Workup) H3O->Alkoxide

Figure 1: Mechanism of the Ruppert-Prakash Reaction.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound on a standard laboratory scale. All operations should be conducted in a fume hood, and appropriate personal protective equipment (PPE) must be worn. Anhydrous conditions are critical for success.

Materials and Reagents
ReagentCAS No.Molar Mass ( g/mol )Key Properties
Methyl 4-formylbenzoate1571-08-0164.16Solid, starting material
(Trifluoromethyl)trimethylsilane81290-20-2142.20Liquid, trifluoromethyl source[9]
Tetrabutylammonium fluoride (TBAF)429-41-4261.47Typically used as a 1.0 M solution in THF
Anhydrous Tetrahydrofuran (THF)109-99-972.11Solvent, must be dry
Hydrochloric Acid (1M HCl)7647-01-036.46Used in aqueous workup
Ethyl Acetate141-78-688.11Extraction solvent
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01Aqueous wash
Brine (Saturated NaCl)7647-14-558.44Aqueous wash
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Drying agent
Silica Gel (230-400 mesh)7631-86-960.08Stationary phase for chromatography
Step-by-Step Synthesis Workflow

Sources

Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate

Authored by: A Senior Application Scientist

Introduction

This compound is a specialized organic molecule that serves as a high-value building block in modern synthetic chemistry. Its structure is characterized by a central benzene ring substituted with a methyl ester and, critically, a trifluoromethyl carbinol group. This latter functional group, where a hydroxyl and a trifluoromethyl group are attached to the same carbon, imparts unique stereochemical and electronic properties. The strong electron-withdrawing nature and metabolic stability of the trifluoromethyl (CF₃) group make this compound particularly valuable for researchers in drug discovery and agrochemical development.[1][2] The presence of a chiral center at the carbinol carbon allows for the synthesis of enantiomerically pure downstream compounds, which is often a regulatory and efficacy requirement for new chemical entities. This guide provides an in-depth examination of its chemical properties, a robust protocol for its asymmetric synthesis, and insights into its reactivity and applications for professionals in the field.

Physicochemical and Safety Data

For any laboratory application, a clear understanding of a compound's fundamental properties and handling requirements is paramount. The data below has been consolidated from supplier technical data sheets and chemical databases.

PropertyValueSource
CAS Number 1086836-85-2[3][4]
Molecular Formula C₁₀H₉F₃O₃[3][4]
Molecular Weight 234.17 g/mol [3][4]
SMILES COC(=O)C1=CC=C(C=C1)C(C(F)(F)F)O[3]
Purity (Typical) ≥95%[4]
Storage Conditions Short-term (1-2 weeks): -4°C; Long-term (1-2 years): -20°C[5]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[3]
GHS Precautionary Codes P280, P305+P351+P338, P332+P313[3]

Asymmetric Synthesis: The Corey-Itsuno Reduction

The synthesis of enantiomerically enriched this compound is most effectively achieved via the asymmetric reduction of its prochiral ketone precursor, Methyl 4-(trifluoroacetyl)benzoate. The Corey-Itsuno Reduction, also known as the Corey-Bakshi-Shibata (CBS) reduction, is the gold-standard methodology for this transformation, renowned for its high enantioselectivity and operational simplicity.[6][7][8]

Reaction Principle and Causality

The CBS reduction utilizes a chiral oxazaborolidine catalyst to mediate the transfer of a hydride from a stoichiometric reducing agent, typically a borane complex (e.g., BH₃•THF), to the ketone.[9] The success of this reaction hinges on a highly organized, catalyst-controlled transition state.

Mechanism Explained:

  • Catalyst Activation: The Lewis acidic borane (BH₃) first coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom within the catalyst ring and simultaneously activates the borane as a potent hydride donor.[6][9][10]

  • Substrate Coordination: The ketone substrate, Methyl 4-(trifluoroacetyl)benzoate, then coordinates to the now highly Lewis-acidic endocyclic boron of the catalyst. This coordination is sterically directed; the ketone's oxygen atom binds in a way that places its larger substituent (the methyl benzoate ring) away from the catalyst's chiral directing group, minimizing steric hindrance.[6]

  • Face-Selective Hydride Transfer: The activated borane, tethered to the catalyst's nitrogen, is now perfectly positioned to deliver a hydride to one specific face of the carbonyl. This intramolecular transfer proceeds through a rigid, chair-like six-membered transition state.[6][7][9] It is this geometrically constrained transition state, dictated by the catalyst's chirality, that ensures the high enantioselectivity of the reduction.

  • Product Release and Catalyst Turnover: After hydride transfer, the resulting chiral alkoxyborane is formed.[6] Subsequent acidic or aqueous workup liberates the desired chiral alcohol and regenerates the catalyst, allowing it to re-enter the catalytic cycle.

G cluster_workflow Synthesis Workflow Precursor Methyl 4-(trifluoroacetyl)benzoate (Prochiral Ketone) Reaction Asymmetric Reduction in Anhydrous THF, 0°C to RT Precursor->Reaction Catalyst (S)-CBS Catalyst + BH3-THF Catalyst->Reaction Workup Aqueous Quench (e.g., aq. NH4Cl) Reaction->Workup Extraction Product Extraction (e.g., Ethyl Acetate) Workup->Extraction Purification Column Chromatography (Silica Gel) Extraction->Purification Product (R)-Methyl 4-(2,2,2-trifluoro- 1-hydroxyethyl)benzoate Purification->Product

Caption: Workflow for the asymmetric synthesis of the target compound.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating. Progress is monitored by Thin-Layer Chromatography (TLC), and successful synthesis is confirmed by spectroscopic analysis of the purified product.

Materials:

  • Methyl 4-(trifluoroacetyl)benzoate

  • (R)-(+)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-tetrahydrofuran complex (BH₃•THF, 1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add Methyl 4-(trifluoroacetyl)benzoate (1.0 eq). Dissolve it in anhydrous THF (approx. 0.2 M concentration).

  • Catalyst Addition: Cool the solution to 0°C using an ice bath. Add the (R)-CBS catalyst solution (0.1 eq, 10 mol%) dropwise via syringe. Stir for 10 minutes. The pre-complexation of catalyst and substrate is key for achieving high selectivity.

  • Reductant Addition: Add the BH₃•THF solution (1.2 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5°C. Slow addition is critical to control the exothermic reaction and prevent side reactions.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting ketone is consumed (typically 2-4 hours).

  • Quenching: Carefully cool the reaction back to 0°C and slowly quench by the dropwise addition of methanol until gas evolution ceases. This step safely neutralizes any excess borane.

  • Aqueous Workup: Add saturated aqueous NH₄Cl solution and stir for 15 minutes. Transfer the mixture to a separatory funnel.

  • Extraction and Drying: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure product.

Spectroscopic Profile

While a direct experimental spectrum was not found in the initial search, the expected NMR and IR data can be reliably predicted based on the structure and data from analogous compounds.[11] This profile is essential for quality control and structural verification.

SpectroscopyExpected Characteristics
¹H NMR (CDCl₃, 400 MHz)δ 8.10 (d, 2H, Ar-H), δ 7.60 (d, 2H, Ar-H), δ 5.15 (q, 1H, -CH(OH)CF₃), δ 3.95 (s, 3H, -OCH₃), δ 2.5-3.5 (br s, 1H, -OH).
¹³C NMR (CDCl₃, 100 MHz)δ 166.5 (C=O), δ 143.0 (Ar-C), δ 131.0 (Ar-C), δ 130.0 (Ar-CH), δ 125.5 (Ar-CH), δ 123.5 (q, J ≈ 280 Hz, CF₃), δ 72.0 (q, J ≈ 30 Hz, CH(OH)), δ 52.5 (OCH₃).
¹⁹F NMR (CDCl₃, 376 MHz)δ -78.5 (s, 3F).
IR (thin film, cm⁻¹)~3400 (br, O-H stretch), ~3000 (Ar C-H stretch), ~1725 (s, C=O ester stretch), ~1610 (Ar C=C stretch), ~1280, ~1170, ~1130 (s, C-F stretches).

Reactivity and Applications in Drug Development

The utility of this compound stems from the strategic placement of its functional groups, making it a versatile chiral synthon.

The Trifluoromethyl Carbinol Advantage

The trifluoromethyl carbinol motif is a privileged structure in medicinal chemistry.[1] The highly electronegative CF₃ group significantly lowers the pKa of the adjacent hydroxyl group, making it a better hydrogen bond donor. This can lead to enhanced binding affinity with biological targets like enzymes or receptors. Furthermore, the CF₃ group is metabolically robust and can block oxidative metabolism at that position, improving a drug candidate's pharmacokinetic profile.[2]

Synthetic Utility

The molecule offers three primary points for chemical modification, allowing for its incorporation into more complex lead compounds.

G cluster_logic Chemical Logic and Applications cluster_apps Potential Derivatizations Start Methyl 4-(trifluoroacetyl)benzoate (Precursor) Method Corey-Itsuno Asymmetric Reduction Start->Method Product Methyl 4-(2,2,2-trifluoro- 1-hydroxyethyl)benzoate (Chiral Building Block) Method->Product App1 Ester Hydrolysis -> Amide Coupling Product->App1 Site 1: Ester App2 Alcohol Derivatization (Etherification, Acylation) Product->App2 Site 2: Alcohol App3 Aromatic Ring Functionalization Product->App3 Site 3: Ring

Caption: Logical flow from precursor to versatile chiral building block.

  • Ester Manipulation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse library of amides. This is a common strategy in late-stage drug development.

  • Alcohol Derivatization: The secondary alcohol can undergo O-alkylation or acylation to form ethers and esters, respectively. These modifications can modulate the compound's polarity, solubility, and metabolic stability.

  • Aromatic Ring Functionalization: The benzene ring can undergo electrophilic aromatic substitution, although the existing substituents will direct incoming groups to specific positions.

By leveraging these reactive handles, medicinal chemists can efficiently synthesize novel, enantiomerically pure compounds for biological screening, accelerating the path from initial hit to viable drug candidate.

References

  • Corey–Itsuno reduction - Wikipedia. [Link]

  • Supporting Information - The Royal Society of Chemistry. [Link]

  • Corey–Itsuno reduction - Grokipedia. [Link]

  • Corey-Bakshi-Shibata Reduction - Organic Chemistry Portal. [Link]

  • Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry. [Link]

  • Corey-Itsuno, Corey-Bakshi-Shibata Reduction - YouTube. [Link]

  • Biologically active compounds featuring a trifluoromethyl carbinol motif. - ResearchGate. [Link]

  • Trifluoromethylation - Wikipedia. [Link]

  • This compound - BIOFOUNT. [Link]

Sources

Spectroscopic Characterization of Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate (MFCD16067943), with the chemical formula C₁₀H₉F₃O₃ and a molecular weight of 234.17 g/mol , is a significant intermediate in organic synthesis.[1] The presence of the trifluoromethyl group imparts unique electronic properties and can significantly influence the biological activity and pharmacokinetic profile of molecules containing this moiety. Accurate characterization of this compound is therefore crucial for its effective utilization in research and development. This guide will delve into the predicted spectroscopic data to provide a foundational understanding of its structural features.

Predicted Spectroscopic Data

Due to the absence of publicly available experimental spectra, the data presented herein has been generated using advanced computational prediction tools. These predictions are based on sophisticated algorithms that model the interactions of the molecule with electromagnetic radiation and in the mass spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for this compound are presented below.

¹H NMR (Predicted)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.10Doublet2HAromatic (H-2, H-6)
~7.60Doublet2HAromatic (H-3, H-5)
~5.20Quartet1HCH-OH
~3.90Singlet3HOCH₃
~3.50Doublet1HOH

¹³C NMR (Predicted)

Chemical Shift (ppm)Assignment
~166.0C=O (Ester)
~140.0Aromatic (C-4)
~131.0Aromatic (C-1)
~130.0Aromatic (C-2, C-6)
~126.0Aromatic (C-3, C-5)
~124.0 (quartet)CF₃
~72.0 (quartet)CH-OH
~52.5OCH₃

Interpretation of NMR Data:

The predicted ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, the methine proton adjacent to the hydroxyl and trifluoromethyl groups, and the hydroxyl proton itself. The aromatic region will likely display a typical AA'BB' system for a 1,4-disubstituted benzene ring. The methine proton (CH-OH) is predicted to be a quartet due to coupling with the three fluorine atoms of the CF₃ group. The hydroxyl proton's chemical shift can be variable and its coupling may not always be observed.

In the predicted ¹³C NMR spectrum, the carbonyl carbon of the ester group will appear at the lowest field. The aromatic carbons will have distinct chemical shifts, and the carbon of the trifluoromethyl group will be observed as a quartet due to one-bond coupling with the three fluorine atoms. Similarly, the methine carbon (CH-OH) will also likely exhibit splitting due to coupling with the fluorine atoms. The presence and nature of these C-F couplings are characteristic features in the NMR spectra of organofluorine compounds.[2]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted key IR absorption bands for this compound are summarized below.

Predicted IR Data

Wavenumber (cm⁻¹)IntensityAssignment
~3400BroadO-H stretch (alcohol)
~3050MediumC-H stretch (aromatic)
~2960MediumC-H stretch (methyl)
~1720StrongC=O stretch (ester)
~1610, ~1500MediumC=C stretch (aromatic)
~1280StrongC-O stretch (ester)
~1100-1200StrongC-F stretch (trifluoromethyl)

Interpretation of IR Data:

The IR spectrum is expected to be dominated by a strong absorption band around 1720 cm⁻¹ corresponding to the carbonyl stretch of the ester functional group. A broad band in the region of 3400 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The presence of the aromatic ring will be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.[3] A series of strong bands in the 1100-1200 cm⁻¹ range are characteristic of the C-F stretching vibrations of the trifluoromethyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum Data (Electron Ionization - EI)

m/zProposed Fragment
234[M]⁺ (Molecular Ion)
215[M - F]⁺
203[M - OCH₃]⁺
165[M - CF₃]⁺
135[C₇H₄O₂]⁺
121[C₇H₅O₂]⁺
105[C₇H₅O]⁺
77[C₆H₅]⁺

Interpretation of MS Data:

The molecular ion peak [M]⁺ is expected at m/z 234. The fragmentation pattern will likely be influenced by the presence of the ester, hydroxyl, and trifluoromethyl groups. Common fragmentation pathways for aromatic esters include the loss of the alkoxy group (-OCH₃) to give an acylium ion. The trifluoromethyl group is a good leaving group, and a peak corresponding to the loss of CF₃ is anticipated. Other significant fragments would arise from cleavages within the side chain and further fragmentation of the aromatic ring.

Methodologies for Spectroscopic Analysis

While the data presented is predictive, the following are standard experimental protocols for obtaining spectroscopic data for small organic molecules like this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to ensure optimal resolution and sensitivity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to an internal standard (e.g., TMS).

FT-IR Spectroscopy Protocol (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal.

  • Sample Spectrum: Lower the ATR anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final IR spectrum.

Mass Spectrometry Protocol (EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

  • Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Visualizations

Molecular Structure

G A

Caption: 2D structure of this compound.

Spectroscopic Analysis Workflow

workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Methyl 4-(2,2,2-trifluoro- 1-hydroxyethyl)benzoate NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: General workflow for the spectroscopic analysis of an organic compound.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic analysis of this compound. The predicted NMR, IR, and MS data, along with their interpretations, offer valuable insights into the structural characteristics of this important synthetic intermediate. The inclusion of standard experimental protocols further enhances the utility of this guide for researchers in the field. As experimental data becomes available, it will be crucial to compare it with these predictions to further refine our understanding of this molecule's spectroscopic behavior.

References

  • PubChem. Methyl 4-(1-hydroxyethyl)benzoate. [Link]

  • ResearchGate. Methyl 4-methylbenzoate. [Link]

  • PubChem. 4-(2-(2,2,2-Trifluoro-1-hydroxyethyl)pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile. [Link]

  • PubChem. Methyl 4-(2-hydroxyethyl)benzoate. [Link]

  • ResearchGate. FT-NIR spectra of some pure aromatic compounds. [Link]

  • University of Regensburg. Fluorine NMR. [Link]

  • ACD/Labs. NMR Software. [Link]

  • DataPDF. A Study of the Fragmentation of Trifluoromethylarsenic Compounds in the Mass Spectrometer. [Link]

  • Bruker. Guide to FT-IR Spectroscopy. [Link]

  • NMRium. The next-generation NMR software. [Link]

  • ACS Publications. Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). [Link]

  • Chemistry LibreTexts. IR Spectroscopy. [Link]

  • Mestrelab. Download NMR Predict. [Link]

  • National Center for Biotechnology Information. Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. [Link]

  • Fluorine Notes. Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Aromatics. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Google Patents.
  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • GovInfo. EPA/NIH Mass Spectral Data Base. [Link]

  • National Center for Biotechnology Information. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

  • OpenStax. Spectroscopy of Aromatic Compounds. [Link]

  • ResearchGate. The 2900-cm⁻¹ region infrared spectra of methyl benzoate. [Link]

  • YouTube. Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. [Link]

  • ACS Publications. Perfect and Defective 13CFuran-Derived Nanothreads from Modest-Pressure Synthesis Analyzed by 13C NMR. [Link]

  • Royal Society of Chemistry. 19F-centred NMR analysis of mono-fluorinated compounds. [Link]

Sources

An In-depth Technical Guide to Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate (CAS No. 1086836-85-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate is a fluorinated organic compound with potential applications in medicinal chemistry and materials science. The incorporation of the trifluoromethyl group (CF3) is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity of molecules. This guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, with a focus on providing practical insights for researchers in the field.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in various experimental settings.

PropertyValueSource
CAS Number 1086836-85-2[1]
Molecular Formula C₁₀H₉F₃O₃[1]
Molecular Weight 234.17 g/mol [1]
Appearance White to off-white solid-
Melting Point 54 °C-
Boiling Point Not available-
Solubility Soluble in methanol, ethanol, dichloromethane, and other common organic solvents. Limited solubility in water.Inferred from structure
SMILES COC(=O)C1=CC=C(C=C1)C(O)C(F)(F)F[1]

Synthesis and Purification

The synthesis of this compound typically involves the trifluoromethylation of a suitable benzaldehyde derivative. A general and robust method is the nucleophilic addition of a trifluoromethyl anion equivalent to methyl 4-formylbenzoate.

Synthetic Workflow

Synthesis_Workflow Start Methyl 4-formylbenzoate Reaction Nucleophilic Addition Start->Reaction Reagent Trifluoromethylating Agent (e.g., TMSCF₃, Ruppert-Prakash Reagent) Reagent->Reaction Catalyst Fluoride Source (e.g., TBAF, CsF) Catalyst->Reaction Workup Aqueous Workup (e.g., NH₄Cl solution) Reaction->Workup Purification Column Chromatography (Silica gel, Hexane/Ethyl Acetate) Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol
  • Reaction Setup: To a solution of methyl 4-formylbenzoate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add the trifluoromethylating agent (e.g., (trifluoromethyl)trimethylsilane (TMSCF₃), 1.5 eq).

  • Initiation: Cool the reaction mixture to 0 °C and add a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF) (0.1 eq), dropwise. The choice of a fluoride source is critical as it activates the silicon-carbon bond of the TMSCF₃, generating the nucleophilic trifluoromethyl anion.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) to ensure the complete consumption of the starting aldehyde.

  • Quenching and Extraction: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). The aqueous workup serves to remove inorganic salts and any remaining water-soluble reagents.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. The polarity of the eluent system should be optimized based on TLC analysis to ensure good separation of the product from any impurities.

  • Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific compound are not widely published, the expected spectroscopic data can be predicted based on its structure.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.10 (d, J = 8.0 Hz, 2H, Ar-H)

    • δ 7.55 (d, J = 8.0 Hz, 2H, Ar-H)

    • δ 5.10 (q, J = 6.8 Hz, 1H, CH(OH)CF₃)

    • δ 3.95 (s, 3H, OCH₃)

    • δ 2.50 (br s, 1H, OH)

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ 166.5 (C=O)

    • δ 142.0 (Ar-C)

    • δ 130.5 (Ar-C)

    • δ 129.0 (Ar-C)

    • δ 126.0 (Ar-C)

    • δ 124.0 (q, J = 283 Hz, CF₃)

    • δ 72.0 (q, J = 32 Hz, CH(OH)CF₃)

    • δ 52.5 (OCH₃)

  • Mass Spectrometry (ESI-MS):

    • m/z [M+Na]⁺ calculated for C₁₀H₉F₃O₃Na: 257.04.

Biological Activity and Potential Applications in Drug Development

Currently, there is limited publicly available information on the specific biological activity of this compound. However, the presence of the trifluoromethyl group suggests its potential as a building block in medicinal chemistry.

The trifluoromethyl group is known to enhance several key properties of drug candidates[2]:

  • Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage, increasing the half-life of the drug.

  • Lipophilicity: The CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

  • Binding Affinity: The electron-withdrawing nature of the CF₃ group can alter the electronic properties of a molecule, potentially leading to stronger interactions with biological targets.

The trifluoro-hydroxyethyl moiety is a key structural feature in some biologically active compounds. For instance, it is present in non-steroidal anti-androgen receptor antagonists.

Hypothetical Signaling Pathway Involvement

Given the structural alerts, one could hypothesize its potential interaction with nuclear hormone receptors. The following diagram illustrates a general mechanism of action for a hypothetical nuclear receptor antagonist.

Signaling_Pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Nuclear Receptor (NR) HSP Heat Shock Proteins (HSP) Receptor->HSP Dissociation DNA DNA Receptor->DNA Translocation & Dimerization Ligand This compound (Hypothetical Antagonist) Ligand->Receptor Binds to Ligand Binding Domain Gene Target Gene Transcription (Blocked) DNA->Gene No Activation

Caption: Hypothetical mechanism of action as a nuclear receptor antagonist.

Safety and Handling

This compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1]

Precautionary Measures
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash hands thoroughly after handling.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This compound is a versatile chemical intermediate with significant potential in the synthesis of novel pharmaceutical agents and advanced materials. While its specific biological activities are not yet extensively documented, its structural features, particularly the trifluoromethyl group, make it an attractive building block for drug discovery programs. Further research into the biological effects of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

  • Ningbo Inno Pharmchem Co., Ltd. The Role of Methyl 4-bromo-2-(trifluoromethyl)benzoate in Modern Drug Discovery. (2026-01-06). [Link]

  • PubChem. Methyl 4-(hydroxymethyl)benzoate. [Link]

  • PubChem. Methyl 4-(2-hydroxyethyl)benzoate. [Link]

  • PubChem. Methyl 4-(1-hydroxyethyl)benzoate. [Link]

  • University of Missouri–St. Louis. Preparation of Methyl Benzoate. [Link]

  • PrepChem.com. Synthesis of methyl 4-hydroxybenzoate. [Link]

  • Chemical Synthesis Database. methyl 2-fluoro-5-(2-hydroxyethyl)benzoate. (2025-05-20). [Link]

  • PubChem. 4-(2-(2,2,2-Trifluoro-1-hydroxyethyl)pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile. [Link]

  • Google Patents.
  • Feng, Y., et al. (2020). Evaluating cytotoxicity of methyl benzoate in vitro. Ecotoxicology and Environmental Safety, 192, 110295. [Link]

  • Chopra, A. (2012). Methyl ester of 1-O-(4-(2-[18F]fluoroethyl-carbamoyloxymethyl)-2-nitrophenyl)-O-β-d-glucopyronuronate. In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US). [Link]

  • PubChem. Methyl Benzoate. [Link]

Sources

The Synthesis of Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate: A Mechanistic and Practical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Trifluoromethylated Alcohols in Drug Discovery

The incorporation of the trifluoromethyl (CF3) group into organic molecules is a pivotal strategy in modern medicinal chemistry. This small structural modification can profoundly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. Specifically, chiral β-trifluoromethyl alcohols are valuable building blocks in the synthesis of various pharmaceuticals. Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate stands as a key intermediate, possessing both a reactive hydroxyl group and an ester functionality, allowing for diverse subsequent chemical transformations in the development of novel therapeutic agents. This guide provides an in-depth exploration of the primary mechanism for its formation, focusing on the nucleophilic trifluoromethylation of methyl 4-formylbenzoate, and offers practical insights for its synthesis in a research setting.

Core Synthetic Strategy: Nucleophilic Trifluoromethylation of an Aromatic Aldehyde

The most direct and widely employed method for the synthesis of this compound involves the nucleophilic addition of a trifluoromethyl group to the carbonyl carbon of methyl 4-formylbenzoate. The Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF3), is the preeminent reagent for this transformation due to its stability and ease of handling compared to gaseous trifluoromethyl sources.

The Ruppert-Prakash Reagent: A Gateway to the Trifluoromethide Anion

The Ruppert-Prakash reagent itself is not the active trifluoromethylating species. It requires activation by a nucleophilic initiator to generate the highly reactive trifluoromethide anion (CF3⁻).[1][2] This process is typically catalytic and initiates an anionic chain reaction.

Initiation: The reaction is initiated by a catalytic amount of a nucleophile, most commonly a fluoride ion source such as tetrabutylammonium fluoride (TBAF). The fluoride ion attacks the silicon atom of TMSCF3, forming a transient pentacoordinate siliconate intermediate. This intermediate is unstable and fragments to generate the trifluoromethide anion and a stable trimethylsilyl fluoride byproduct.

Propagation: The newly formed trifluoromethide anion is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of methyl 4-formylbenzoate. This addition forms a trifluoromethylated alkoxide intermediate. This alkoxide then reacts with another molecule of the Ruppert-Prakash reagent, transferring the silyl group to the oxygen and regenerating the trifluoromethide anion, thus propagating the chain reaction.

Termination & Work-up: The reaction is terminated by the consumption of the reagents. An acidic workup is then necessary to hydrolyze the resulting trimethylsilyl ether to yield the final product, this compound.[1][3]

Mechanistic Diagram of Nucleophilic Trifluoromethylation

Nucleophilic_Trifluoromethylation_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_workup Work-up TMSCF3 TMSCF₃ (Ruppert-Prakash Reagent) siliconate [TMS(F)CF₃]⁻ (Pentacoordinate Intermediate) F_minus F⁻ (from TBAF) F_minus->TMSCF3 Nucleophilic Attack on Si CF3_minus CF₃⁻ (Trifluoromethide Anion) siliconate->CF3_minus Fragmentation TMSF TMS-F siliconate->TMSF Fragmentation aldehyde Methyl 4-formylbenzoate CF3_minus->aldehyde Nucleophilic Attack on Carbonyl alkoxide Trifluoromethylated Alkoxide Intermediate silyl_ether Trimethylsilyl Ether Product alkoxide->silyl_ether Silylation by TMSCF₃ regenerated_CF3_minus CF₃⁻ alkoxide->regenerated_CF3_minus Regenerates CF₃⁻ final_product This compound silyl_ether->final_product Acidic Hydrolysis H3O_plus H₃O⁺

Caption: Mechanism of Nucleophilic Trifluoromethylation.

Experimental Protocol: A Practical Workflow

This protocol provides a generalized procedure for the trifluoromethylation of methyl 4-formylbenzoate using the Ruppert-Prakash reagent. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) as the intermediates can be sensitive to moisture.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )PuritySupplier
Methyl 4-formylbenzoate164.16>98%Sigma-Aldrich
Trimethyl(trifluoromethyl)silane142.22>97%Sigma-Aldrich
Tetrabutylammonium fluoride (TBAF)261.461.0 M in THFSigma-Aldrich
Tetrahydrofuran (THF)72.11AnhydrousSigma-Aldrich
Hydrochloric acid (HCl)36.461 M aqueousFisher Scientific
Saturated sodium bicarbonate84.01AqueousFisher Scientific
Saturated sodium chloride (brine)58.44AqueousFisher Scientific
Anhydrous magnesium sulfate120.37GranularFisher Scientific
Ethyl acetate88.11ACS GradeFisher Scientific
Hexanes-ACS GradeFisher Scientific
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add methyl 4-formylbenzoate (1.0 eq).

  • Solvent Addition: Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approximately 0.2 M concentration).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add trimethyl(trifluoromethyl)silane (1.5 eq) dropwise via syringe.

  • Initiation: Slowly add tetrabutylammonium fluoride (TBAF) solution (0.1 eq) dropwise. A slight exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid (HCl).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.

Experimental Workflow Diagram

Experimental_Workflow start Start: Inert Atmosphere setup 1. Dissolve Methyl 4-formylbenzoate in Anhydrous THF start->setup cool_add_tms 2. Cool to 0°C and Add TMSCF₃ setup->cool_add_tms initiate 3. Add Catalytic TBAF cool_add_tms->initiate react 4. Stir and Monitor Reaction (TLC/LC-MS) initiate->react quench 5. Quench with 1M HCl react->quench extract 6. Extract with Ethyl Acetate quench->extract wash 7. Wash with NaHCO₃, H₂O, Brine extract->wash dry 8. Dry (MgSO₄) and Concentrate wash->dry purify 9. Purify via Flash Chromatography dry->purify end End: Pure Product purify->end

Caption: Experimental Workflow for Synthesis.

Considerations for Asymmetric Synthesis

For many pharmaceutical applications, a single enantiomer of this compound is required. While the aforementioned protocol yields a racemic mixture, several strategies can be employed to achieve enantioselectivity.

One prominent approach is the Corey-Itsuno reduction , also known as the Corey-Bakshi-Shibata (CBS) reduction.[4][5][6] This method involves the enantioselective reduction of a prochiral ketone. In this context, one would first synthesize the corresponding trifluoromethyl ketone, methyl 4-(2,2,2-trifluoroacetyl)benzoate, and then subject it to CBS reduction using a chiral oxazaborolidine catalyst and a borane source.[4][7] The chiral catalyst directs the hydride delivery to one face of the ketone, leading to the formation of the desired alcohol with high enantiomeric excess.[6]

Alternatively, direct asymmetric trifluoromethylation of the aldehyde can be achieved using chiral catalysts.[8][9][10] These methods often employ a chiral ligand in conjunction with a metal or a chiral organocatalyst to create a chiral environment around the aldehyde, favoring the attack of the trifluoromethide anion from a specific direction.

Conclusion

The synthesis of this compound is a cornerstone reaction for accessing valuable trifluoromethylated building blocks in drug discovery. The nucleophilic trifluoromethylation of methyl 4-formylbenzoate using the Ruppert-Prakash reagent provides a reliable and efficient route to this compound. Understanding the underlying anionic chain reaction mechanism is crucial for optimizing reaction conditions and troubleshooting. Furthermore, for applications requiring enantiopure material, established methods such as the Corey-Itsuno reduction or the development of novel asymmetric trifluoromethylation protocols offer powerful solutions. This guide serves as a comprehensive resource for researchers aiming to synthesize and utilize this important intermediate in their scientific endeavors.

References

  • Corey–Itsuno reduction - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]

  • Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry. (n.d.). Retrieved January 18, 2026, from [Link]

  • Wu, B.-B., Xu, J., Bian, K.-J., Gao, Q., & Wang, X.-S. (2022). Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. Journal of the American Chemical Society, 144(15), 6543–6550. [Link]

  • Corey–Itsuno reduction - Grokipedia. (n.d.). Retrieved January 18, 2026, from [Link]

  • Trifluoromethyltrimethylsilane - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]

  • Corey-Itsuno, Corey-Bakshi-Shibata Reduction - YouTube. (2021, April 30). Retrieved January 18, 2026, from [Link]

  • Beeson, T. D., Mastracchio, A., Hong, J., Ashton, K., & MacMillan, D. W. C. (2009). Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Journal of the American Chemical Society, 131(43), 15757–15759. [Link]

  • Dilman, A. D., & Levin, V. V. (2016). Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. The Journal of Organic Chemistry, 81(17), 7482–7491. [Link]

  • Bai, M., Zhang, L., Liu, L., Jia, C., Zheng, Y., Shang, H., Sun, H., & Cui, B. (2024). Recent Advances in Trifluoromethylation of Olefins, Aldehydes, and Ketones. Current Organic Chemistry, 28(16), 1229–1243. [Link]

  • Nagib, D. A., & MacMillan, D. W. C. (2009). Enantioselective α-trifluoromethylation of aldehydes via photoredox organocatalysis. PubMed, 131(43), 15757-9. [Link]

  • Rong, M.-Y., Yang, L., Nie, J., & Wang, J. (2019). Construction of Chiral β-Trifluoromethyl Alcohols Enabled by Catalytic Enantioselective Aldol-Type Reaction of CF3CHN2. Organic Letters, 21(11), 4049–4053. [Link]

  • Prakash, G. K. S., & Yudin, A. K. (1997). Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. Chemical Reviews, 97(3), 757–786. [Link]

  • Itsuno-Corey Reduction - SynArchive. (n.d.). Retrieved January 18, 2026, from [Link]

  • Nagib, D. A., & MacMillan, D. W. C. (2009). The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. PMC, 131(43), 15757-15759. [Link]

  • Pitre, S. P., & Britton, R. (2014). Metal-Free Trifluoromethylation of Aromatic and Heteroaromatic Aldehydes and Ketones. The Journal of Organic Chemistry, 79(15), 7203–7209. [Link]

  • Prakash, G. K. S., & Yudin, A. K. (2014). Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. ResearchGate. [Link]

  • Kobayashi, Y., & Kumadaki, I. (1981). Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents. Accounts of Chemical Research, 14(3), 76–82. [Link]

  • Wang, R.-W., & Li, X. (2018). Progress in copper-catalyzed trifluoromethylation. Beilstein Journal of Organic Chemistry, 14, 145–179. [Link]

  • Trifluoromethylation - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]

  • Wang, M., et al. (2016). Catalytic cross-benzoin/Michael/acetalization cascade for asymmetric synthesis of trifluoromethylated γ-butyrolactones. RSC Publishing. [Link]

  • Preparation of Methyl Benzoate. (n.d.). Retrieved January 18, 2026, from [Link]

  • Synthesis of methyl 4-hydroxybenzoate - PrepChem.com. (n.d.). Retrieved January 18, 2026, from [Link]

  • Preparation method of methyl benzoate compound. (n.d.). Google Patents.
  • Methyl 4-Formylbenzoate | C9H8O3 | CID 15294 - PubChem. (n.d.). Retrieved January 18, 2026, from [Link]

Sources

Introduction: The Strategic Advantage of Trifluoromethylation in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Trifluoromethylated Benzoates

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of rational drug design.[1][2][3] Among these, the trifluoromethyl (–CF₃) group stands out for its profound ability to modulate the physicochemical and biological properties of a parent molecule.[4] When appended to a versatile scaffold like a benzoate, the –CF₃ group can dramatically enhance a compound's therapeutic potential by influencing its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][3][5]

The power of the –CF₃ group lies in a unique combination of properties:

  • High Electronegativity: The three fluorine atoms create a potent electron-withdrawing effect, which can alter the pKa of nearby functional groups and influence key molecular interactions.[3][4]

  • Enhanced Lipophilicity: The –CF₃ group significantly increases the lipophilicity (Hansch π value of +0.88) of a molecule, which can improve its ability to cross cellular membranes and access target sites, including penetration of the blood-brain barrier.[3]

  • Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the –CF₃ group highly resistant to metabolic degradation, particularly oxidative processes by cytochrome P450 enzymes.[3][4] This often leads to a longer drug half-life and improved pharmacokinetic profile.

  • Steric Influence: Though similar in size to an isopropyl group, the –CF₃ group's unique electronic properties allow it to act as a potent steric element that can optimize a molecule's conformation for tighter binding to a target protein.

This guide provides a technical overview of the biological activities of trifluoromethylated benzoates, exploring their synthesis, mechanisms of action in key therapeutic areas, and the experimental workflows used to validate their activity.

Section 1: Synthetic Strategies and Methodologies

The generation of trifluoromethylated benzoates is a critical first step in exploring their biological potential. These compounds can serve as both final drug candidates and as crucial intermediates for more complex molecules.[5] A common approach involves the modification of pre-existing benzoic acid derivatives.

Key Synthetic Intermediate: Methyl 4-bromo-2-(trifluoromethyl)benzoate

A prime example of a versatile building block is Methyl 4-bromo-2-(trifluoromethyl)benzoate.[5] Its structure is advantageous for two primary reasons:

  • The Trifluoromethyl Group: It provides a direct route for incorporating this valuable moiety into a larger molecular framework, imparting the benefits of metabolic stability and enhanced binding affinity.[5]

  • The Bromine Atom: This halogen serves as a handle for further chemical modification through a variety of powerful cross-coupling reactions, such as Suzuki or Heck couplings.[5] This allows for the rapid generation of diverse chemical libraries for high-throughput screening.[5][6]

General Synthetic Workflow

The synthesis and subsequent screening of a library of trifluoromethylated benzoate derivatives typically follow a structured workflow. The causality behind this process is to efficiently identify and validate promising lead compounds.

G cluster_0 Discovery Phase cluster_1 Validation & Optimization Phase Synthesis Synthesis of CF3-Benzoate Analogs (e.g., via Suzuki Coupling) Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Ensure Purity >95% Screening Primary In Vitro Screening (e.g., Cell Viability Assays) Purification->Screening Identify Initial Hits Mechanism Mechanism of Action Studies (Enzyme Inhibition, Pathway Analysis) Screening->Mechanism Validate & Characterize Hits SAR Structure-Activity Relationship (SAR) (Iterative Synthesis) Mechanism->SAR Inform Rational Design InVivo In Vivo Efficacy & PK/PD Studies (Animal Models) Mechanism->InVivo Test in a Biological System SAR->Synthesis Optimize Potency/Selectivity

Caption: A typical drug discovery workflow for trifluoromethylated benzoates.

Section 2: Key Biological Activities of Trifluoromethylated Benzoates

The incorporation of the –CF₃ group onto a benzoate scaffold has led to the discovery of compounds with significant activity in several therapeutic areas, most notably oncology and inflammation.

Anticancer Activity

Trifluoromethylated compounds are prevalent in oncology, with many approved drugs featuring this moiety.[7] The rationale is that the –CF₃ group can enhance binding to kinase active sites or other cancer-related targets and improve drug-like properties.

Mechanism of Action: Apoptosis Induction Many anticancer agents work by inducing programmed cell death, or apoptosis. Recent studies on novel trifluoromethylated fused triazinones, which possess a core structure related to benzoates, have demonstrated a proapoptotic mechanism of action.[8] This was confirmed by observing a significant increase in the activation of caspase-6 and caspase-8 in cancer cell lines treated with these compounds.[8] Caspases are a family of proteases that are central executioners of the apoptotic pathway.

G cluster_pathway Apoptotic Signaling Cascade CF3_Benzoate CF3-Benzoate Derivative Cell Cancer Cell CF3_Benzoate->Cell Caspase8 Caspase-8 (Initiator) Inactive CF3_Benzoate->Caspase8 Triggers ActiveCaspase8 Caspase-8 Active Caspase8->ActiveCaspase8 Activation Caspase3 Caspase-3 (Executioner) Inactive ActiveCaspase3 Caspase-3 Active Caspase3->ActiveCaspase3 ActiveCaspase8->Caspase3 Cleaves & Activates Apoptosis Apoptosis (Cell Death) ActiveCaspase3->Apoptosis Executes

Caption: Simplified signaling pathway for apoptosis induction by a bioactive compound.

Example Data: B-Ring Trifluoromethylated Flavonoids A study on B-ring trifluoromethylated flavonoids, which contain a trifluoromethylphenyl group attached to a chromenone core (structurally related to benzoates), demonstrated potent anticancer activity.[9] Their efficacy was tested against the human gastric adenocarcinoma cell line SGC-7901.[9]

Compound IDStructure (R Groups)In Vitro Activity vs. SGC-7901 (IC₅₀)
5a R = OCH₃> 100 µM
5b R = OCH₂CH₃25.7 µM
5c R = O(CH₂)₂CH₃9.8 µM
5d R = O(CH₂)₃CH₃16.2 µM
Data synthesized from Zheng et al., Bioorg Med Chem Lett, 2003.[9]

The data clearly indicates that lipophilicity, modulated by the length of the alkoxy chains at the 5 and 7 positions, plays a crucial role in anticancer activity, with the dipropoxy derivative 5c showing the highest potency.[9]

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Trifluoromethylated compounds have been explored as potent anti-inflammatory agents, often by targeting key signaling pathways like NF-κB.[10]

Mechanism of Action: NF-κB Pathway Inhibition The Nuclear Factor kappa B (NF-κB) is a master regulator of the inflammatory response. In its inactive state, it is sequestered in the cytoplasm by an inhibitor protein called IκBα. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, freeing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes (e.g., TNF-α, IL-6).

Certain fluorine-substituted compounds have been shown to exert their anti-inflammatory effects by preventing the phosphorylation of IκBα and the p65 subunit of NF-κB.[10] This action effectively traps NF-κB in the cytoplasm, blocking the inflammatory cascade at its source.[10] The benzoate moiety itself has been noted to have potential anti-inflammatory benefits, which may act synergistically with the trifluoromethyl group.[11]

Section 3: Experimental Protocols for Bioactivity Evaluation

The trustworthiness of any claim about biological activity rests on robust and well-controlled experimental design. Here we outline a standard protocol for the initial in vitro assessment of a novel trifluoromethylated benzoate derivative for anticancer activity.

Protocol: MTT Cell Viability Assay

Objective: To determine the concentration at which a test compound reduces the viability of a cancer cell line by 50% (IC₅₀). This is a foundational assay in drug discovery to measure cytotoxicity.

Principle: The assay relies on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture human cancer cells (e.g., SGC-7901) to ~80% confluency in appropriate media.

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Causality: Seeding a precise number of cells is critical for reproducibility and ensures that the starting point for all wells is identical.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of the trifluoromethylated benzoate in DMSO. Create a series of dilutions in cell culture media to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

    • Control Wells: Prepare wells containing media only (blank), cells with media and a vehicle control (e.g., 0.1% DMSO), and cells with a known cytotoxic drug (positive control, e.g., Doxorubicin).

    • Causality: The vehicle control is essential to ensure that the solvent used to dissolve the compound does not have any intrinsic toxicity at the concentration used.

    • Remove the old media from the cells and add 100 µL of the media containing the various compound dilutions (or controls).

    • Incubate for another 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Causality: During this incubation, only viable cells with active mitochondrial reductases will convert the MTT to formazan.

  • Formazan Solubilization and Measurement:

    • Carefully remove the media from the wells.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC₅₀ value.

Conclusion and Future Perspectives

Trifluoromethylated benzoates represent a promising class of compounds for drug discovery professionals. The strategic placement of the –CF₃ group on the benzoate scaffold provides a powerful tool to enhance metabolic stability, lipophilicity, and biological activity.[1][5] The demonstrated anticancer and anti-inflammatory activities, often mediated through well-defined mechanisms like apoptosis induction and NF-κB inhibition, highlight the therapeutic potential of this chemical class.[8][9][10]

Future research should focus on expanding the structural diversity of trifluoromethylated benzoates through combinatorial chemistry, exploring their potential in other therapeutic areas such as neuroscience and infectious diseases, and employing advanced in silico modeling to better predict their binding interactions and guide rational design. As synthetic methodologies become more sophisticated, the accessibility and complexity of these valuable compounds will continue to grow, paving the way for the next generation of targeted therapies.

References

  • Zhou, M., Ni, C., Zeng, Y., & Hu, J. (2018). Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. Organic Letters, 20(11), 3166–3170. Available at: [Link]

  • Leitão, E. P. T., & Sobral, L. M. S. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Available at: [Link]

  • Wojtunik-Kulesza, K., et al. (2022). Sodium Benzoate—Harmfulness and Potential Use in Therapies for Disorders Related to the Nervous System: A Review. Nutrients, 14(7), 1497. Available at: [Link]

  • Barata-Vallejo, S., et al. (2023). Straightforward Synthesis of Bis[(trifluoromethyl)sulfonyl]ethylated Isocoumarins from 2-Ethynylbenzoates. The Journal of Organic Chemistry, 88(11), 7351–7360. Available at: [Link]

  • Mudshinge, S. R., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. (2026). The Role of Methyl 4-bromo-2-(trifluoromethyl)benzoate in Modern Drug Discovery. Available at: [Link]

  • Zhou, M., et al. (2018). Trifluoromethyl Benzoate (TFBz): A Versatile Trifluoromethoxylation Reagent. Request PDF on ResearchGate. Available at: [Link]

  • Zhou, M., et al. (2018). Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. PubMed. Available at: [Link]

  • Leitão, E. P. T., & Sobral, L. M. S. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 5(2). Available at: [Link]

  • Sławiński, J., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 484. Available at: [Link]

  • Ferreira, P., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(9), 3009. Available at: [Link]

  • Ferreira, P., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available at: [Link]

  • Zheng, X., et al. (2003). Synthesis and anticancer effect of B-ring trifluoromethylated flavonoids. Bioorganic & Medicinal Chemistry Letters, 13(20), 3423–3427. Available at: [Link]

  • Wang, Y., et al. (2023). Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors. Bioorganic Chemistry, 132, 106349. Available at: [Link]

  • Sławiński, J., et al. (2020). Anticancer active trifluoromethylated fused triazinones are safe for early-life stages of zebrafish (Danio rerio) and reveal a proapoptotic action. Scientific Reports, 10(1), 16421. Available at: [Link]

Sources

A Comprehensive Technical Guide to the Stability and Solubility Profiling of Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Proactive Profiling for Accelerated Drug Development

In the landscape of modern drug discovery, the journey from a promising lead compound to a viable clinical candidate is fraught with challenges. Among the most critical hurdles are the physicochemical properties of the molecule, which dictate its developability, bioavailability, and ultimately, its therapeutic efficacy. A comprehensive understanding of a compound's stability and solubility is therefore not merely a regulatory requirement, but a foundational pillar of a successful drug development program. This guide provides an in-depth technical framework for the stability and solubility assessment of Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate, a compound featuring a trifluoromethylated carbinol and a methyl ester—moieties that confer both desirable pharmacological properties and potential stability liabilities. By adopting the systematic approach detailed herein, researchers can proactively identify and mitigate risks, ensuring a more efficient and informed path towards clinical translation.

Molecular Architecture and Physicochemical Synopsis

This compound (CAS No: 1086836-85-2) is a small molecule with the chemical formula C₁₀H₉F₃O₃ and a molecular weight of 234.17 g/mol .[1][2] Its structure is characterized by a central benzene ring substituted with a methyl ester and a 2,2,2-trifluoro-1-hydroxyethyl group. The electron-withdrawing nature of the trifluoromethyl group can significantly impact the acidity of the adjacent hydroxyl group and the electronic properties of the aromatic ring. The methyl ester, while contributing to the molecule's overall lipophilicity, is susceptible to hydrolysis under both acidic and basic conditions.[3]

Key Structural Features and Their Implications:

  • Methyl Ester: Prone to hydrolysis, a primary degradation pathway that needs to be thoroughly investigated. The rate of hydrolysis is expected to be pH-dependent.[4][5]

  • Trifluoromethylated Carbinol: The CF₃ group enhances metabolic stability and can improve binding affinity to biological targets. However, its influence on the carbinol's reactivity and potential for degradation, such as elimination reactions under certain conditions, must be assessed.

  • Aromatic Ring: Can be susceptible to oxidative degradation and photolytic reactions.

Strategic Framework for Stability Assessment: A Forced Degradation Deep Dive

Forced degradation studies are the cornerstone of understanding a drug substance's intrinsic stability.[6][7] These studies involve subjecting the compound to stress conditions more severe than those it would encounter during manufacturing, storage, or clinical use to accelerate degradation and identify potential degradation products.[8] The goal is not to completely degrade the molecule, but to achieve a target degradation of 5-20%, which is sufficient to identify degradation pathways and develop a stability-indicating analytical method.[6]

The Analytical Workhorse: Stability-Indicating HPLC Method

A robust, validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is paramount for all stability studies. This method must be capable of separating the parent compound from all its degradation products and any process impurities.

Typical Starting Conditions for Method Development:

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

  • Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance. Photodiode array (PDA) detection is highly recommended to assess peak purity.

  • Mass Spectrometry (MS) Compatibility: Whenever possible, use MS-compatible mobile phase additives (e.g., formic acid, ammonium acetate) to facilitate the identification of unknown degradation products.

Forced Degradation Protocols

The following forced degradation studies should be performed on this compound in both the solid state and in solution.

This study assesses the compound's susceptibility to hydrolysis across a range of pH values.

  • Protocol:

    • Prepare solutions of the compound in acidic (e.g., 0.1 N HCl), neutral (e.g., purified water), and basic (e.g., 0.1 N NaOH) media.

    • Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period.

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots if necessary and dilute to a suitable concentration.

    • Analyze by the stability-indicating HPLC method.

  • Scientific Rationale: The methyl ester is the most likely site of hydrolytic degradation, yielding 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoic acid and methanol. The rate of this reaction is expected to be significantly faster under basic conditions. The trifluoromethylated carbinol is generally more stable to hydrolysis, but extreme pH and temperature could induce elimination or other reactions.

This study evaluates the compound's sensitivity to oxidation.

  • Protocol:

    • Prepare a solution of the compound in a suitable solvent.

    • Add a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).

    • Incubate the solution at room temperature or slightly elevated temperature.

    • Monitor the reaction at various time points.

    • Analyze the samples by HPLC.

  • Scientific Rationale: While the molecule does not contain highly susceptible functional groups to oxidation, the aromatic ring and the benzylic position of the carbinol could be potential sites of oxidation under harsh conditions.

This study assesses the compound's stability in the presence of light.

  • Protocol:

    • Expose the solid compound and a solution of the compound to a controlled light source that provides both UV and visible light (e.g., a photostability chamber). The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt hours/square meter.

    • A dark control sample should be stored under the same conditions but protected from light.

    • Analyze the samples by HPLC.

  • Scientific Rationale: The aromatic ring can absorb UV light, potentially leading to photochemical reactions. Trifluoromethylated aromatic compounds can exhibit altered photostability.[9][10]

This study evaluates the compound's stability at elevated temperatures.

  • Protocol:

    • Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C) in a controlled temperature oven.

    • Analyze the samples at various time points.

  • Scientific Rationale: Thermal stress can provide the energy needed to overcome activation barriers for various degradation reactions. It is essential to determine if the compound is stable at temperatures it might encounter during manufacturing and storage.

Data Interpretation and Pathway Elucidation

The data from the forced degradation studies should be compiled into a table summarizing the percentage of degradation under each stress condition.

Stress ConditionDurationTemperatureDegradation (%)Major Degradation Products (Retention Time)
0.1 N HCl24 hours60°C
Purified Water24 hours60°C
0.1 N NaOH24 hours60°C
3% H₂O₂24 hoursRoom Temp
Light Exposure--
Thermal (Solid)7 days80°C

The major degradation products should be characterized using LC-MS/MS to propose their structures and elucidate the degradation pathways.

Diagram: Forced Degradation Workflow

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Hydrolytic (Acid, Base, Neutral) Hydrolytic (Acid, Base, Neutral) Stability-Indicating HPLC Stability-Indicating HPLC Hydrolytic (Acid, Base, Neutral)->Stability-Indicating HPLC Analyze Oxidative (H2O2) Oxidative (H2O2) Oxidative (H2O2)->Stability-Indicating HPLC Analyze Photolytic (UV/Vis) Photolytic (UV/Vis) Photolytic (UV/Vis)->Stability-Indicating HPLC Analyze Thermal (Solid & Solution) Thermal (Solid & Solution) Thermal (Solid & Solution)->Stability-Indicating HPLC Analyze LC-MS/MS for Identification LC-MS/MS for Identification Stability-Indicating HPLC->LC-MS/MS for Identification Characterize Peaks Degradation Profile Degradation Profile LC-MS/MS for Identification->Degradation Profile Pathway Elucidation Pathway Elucidation Degradation Profile->Pathway Elucidation Method Validation Method Validation Pathway Elucidation->Method Validation Drug Substance Drug Substance Drug Substance->Hydrolytic (Acid, Base, Neutral) Expose to Drug Substance->Oxidative (H2O2) Expose to Drug Substance->Photolytic (UV/Vis) Expose to Drug Substance->Thermal (Solid & Solution) Expose to

Caption: Workflow for forced degradation studies.

Solubility Assessment: Kinetic and Thermodynamic Approaches

Solubility is a critical determinant of a drug's absorption and bioavailability. For orally administered drugs, poor aqueous solubility is a major impediment to achieving therapeutic concentrations in the bloodstream. Both kinetic and thermodynamic solubility should be assessed.

Kinetic Solubility

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration stock solution (typically in DMSO) into an aqueous buffer. It is a high-throughput screening method that provides an early indication of potential solubility issues.

  • Protocol (Nephelometry):

    • Prepare a stock solution of the compound in DMSO (e.g., 10 mM).

    • Dispense a small volume of the stock solution into the wells of a microtiter plate.

    • Add aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.

    • Mix and incubate for a short period (e.g., 2 hours).

    • Measure the light scattering using a nephelometer to detect the formation of a precipitate.

  • Scientific Rationale: This method mimics the conditions of many in vitro biological assays where compounds are introduced from DMSO stocks. It provides a rapid assessment of the compound's tendency to precipitate under these conditions.

Thermodynamic Solubility

Thermodynamic solubility, also known as equilibrium solubility, is the concentration of a compound in a saturated solution in equilibrium with its solid form. This is a more accurate measure of a compound's true solubility.

  • Protocol (Shake-Flask Method):

    • Add an excess amount of the solid compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate the pH of the gastrointestinal tract.

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Filter the samples to remove undissolved solid.

    • Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

  • Scientific Rationale: This method provides the most relevant solubility data for predicting in vivo absorption. By measuring solubility at different pH values, a pH-solubility profile can be constructed, which is particularly important for ionizable compounds.

Expected Solubility Profile

Given the presence of a hydroxyl group and an ester, this compound is expected to have low to moderate aqueous solubility. The solubility of benzoate esters is generally poor in water.[11] The trifluoromethylated carbinol may slightly improve aqueous solubility compared to a non-fluorinated analog due to the potential for hydrogen bonding.

pHExpected SolubilityRationale
1.2LowThe compound is likely to be in its neutral form.
4.5LowThe compound is likely to be in its neutral form.
6.8LowThe compound is likely to be in its neutral form.
7.4LowThe compound is likely to be in its neutral form.

Diagram: Solubility Assessment Workflow

Solubility_Workflow cluster_kinetic Kinetic Solubility cluster_thermodynamic Thermodynamic Solubility DMSO Stock DMSO Stock Rapid Dilution Rapid Dilution DMSO Stock->Rapid Dilution Nephelometry Nephelometry Rapid Dilution->Nephelometry Early Solubility Assessment Early Solubility Assessment Nephelometry->Early Solubility Assessment Excess Solid Excess Solid Equilibration (Shake-Flask) Equilibration (Shake-Flask) Excess Solid->Equilibration (Shake-Flask) Filtration Filtration Equilibration (Shake-Flask)->Filtration HPLC Quantification HPLC Quantification Filtration->HPLC Quantification pH-Solubility Profile pH-Solubility Profile HPLC Quantification->pH-Solubility Profile Compound Compound Compound->DMSO Stock Compound->Excess Solid

Caption: Workflow for kinetic and thermodynamic solubility assessment.

Conclusion and Future Directions

A thorough investigation of the stability and solubility of this compound is a critical, non-negotiable step in its development as a potential therapeutic agent. The methodologies outlined in this guide provide a robust framework for identifying potential liabilities, such as hydrolytic instability of the methyl ester, and for generating the essential data needed for formulation development and regulatory submissions. The insights gained from these studies will enable a data-driven approach to optimizing the compound's delivery and ensuring its quality, safety, and efficacy. Future work should focus on the formulation strategies to enhance the solubility and stability of this promising molecule, guided by the foundational knowledge established through the comprehensive profiling detailed herein.

References

  • Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved from [Link]

  • Beilstein Archives. (2021, August 23). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, December 1). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Retrieved from [Link]

  • ResearchGate. (2022, August 10). (PDF) Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. Retrieved from [Link]

  • ResearchGate. (2022, August 6). Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates | Request PDF. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Hydrolysis and saponification of methyl benzoates. Retrieved from [Link]

  • Quora. (2021, January 27). Can methyl benzoate be hydrolyzed? Retrieved from [Link]

  • Beilstein Journals. (2021, December 1). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages. Retrieved from [Link]

  • R Discovery. (n.d.). Forced Degradation Studies Research Articles - Page 1. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Degradation of meta-trifluoromethylbenzoate by sequential microbial and photochemical treatments. Retrieved from [Link]

  • ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies. Retrieved from [Link]

  • International Journal of Research in Engineering and Science. (n.d.). A Brief Study on Forced Degradation Studies with Regulatory Guidance. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 4-(1-hydroxyethyl)benzoate | C10H12O3 | CID 586417. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(2-(2,2,2-Trifluoro-1-hydroxyethyl)pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, August 12). Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. Retrieved from [Link]

  • ResearchGate. (2023, August 1). *(PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS 1. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chromatography. Retrieved from [Link]

  • BIOFOUNT. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 4-(2-hydroxyethyl)benzoate | C10H12O3 | CID 14078904. Retrieved from [Link]

  • Chemical Synthesis Database. (2022, May 20). methyl 2-fluoro-5-(2-hydroxyethyl)benzoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, February 6). Degradation of Organic Methyl Orange (MO) Dye Using a Photocatalyzed Non-Ferrous Fenton Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). methyl 4-[(1R)-1-hydroxyethyl]benzoate | C10H12O3 | CID 6932349. Retrieved from [Link]

Sources

Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate starting material for synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate

Authored by: A Senior Application Scientist

Introduction

This compound is a pivotal building block in contemporary drug discovery and development. The strategic incorporation of a trifluoromethyl (CF3) group into bioactive molecules is a well-established strategy to enhance their pharmacological properties.[1] The CF3 moiety can improve metabolic stability by blocking sites of oxidation, increase lipophilicity to enhance membrane permeability, and alter the electronic nature of a molecule to improve binding affinity to biological targets.[2] This guide provides a comprehensive, in-depth exploration of the synthesis of this compound, focusing on the selection of starting materials, the underlying reaction mechanisms, and a field-proven experimental protocol suitable for researchers and drug development professionals.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule points to a C-C bond disconnection between the trifluoromethyl group and the benzylic carbon bearing the hydroxyl group. This strategy is based on the principle of nucleophilic trifluoromethylation of an electrophilic carbonyl compound.

This disconnection identifies two key precursors:

  • An electrophilic carbonyl component: Methyl 4-formylbenzoate.

  • A nucleophilic trifluoromethyl source: An equivalent of the trifluoromethyl anion (CF3⁻).

The most reliable and widely adopted reagent for this transformation is Trimethyl(trifluoromethyl)silane (TMSCF3) , often referred to as the Ruppert-Prakash reagent, which provides a safe and efficient source for the CF3 nucleophile.[1]

G TM Target Molecule This compound Disconnect C-CF3 Bond Disconnection (Nucleophilic Addition) TM->Disconnect Synthon1 Electrophilic Synthon (Aryl Aldehyde) Disconnect->Synthon1 Synthon2 Nucleophilic Synthon (CF3⁻) Disconnect->Synthon2 SM1 Starting Material 1 Methyl 4-formylbenzoate Synthon1->SM1 SM2 Starting Material 2 TMSCF3 (Ruppert-Prakash Reagent) Synthon2->SM2

Caption: Retrosynthetic analysis of the target molecule.

Deep Dive into Starting Materials

The success of the synthesis hinges on the quality and preparation of the starting materials.

Part A: The Benzaldehyde Component - Methyl 4-formylbenzoate

Methyl 4-formylbenzoate serves as the electrophilic backbone of the reaction. While commercially available, it can also be readily synthesized in the laboratory via the Fischer esterification of 4-formylbenzoic acid. This precursor is a bifunctional molecule containing both an aldehyde, which will be the site of trifluoromethylation, and a carboxylic acid, which is converted to the methyl ester.

The esterification is crucial as the free carboxylic acid would interfere with the nucleophilic trifluoromethylation by acting as an acid source, quenching the CF3 anion.

Synthesis via Fischer Esterification: The reaction involves heating a solution of 4-formylbenzoic acid in excess methanol with a catalytic amount of a strong acid, typically sulfuric acid (H₂SO₄).[3] The excess methanol serves both as a reagent and a solvent, driving the equilibrium towards the product side.

Experimental Protocol: Synthesis of Methyl 4-formylbenzoate
  • Setup: To a round-bottom flask equipped with a reflux condenser, add 4-formylbenzoic acid (1.0 eq).

  • Reagent Addition: Add an excess of methanol (e.g., 20-40 mL per 0.1 mol of acid) followed by the slow, careful addition of concentrated sulfuric acid (e.g., 0.15 eq).[4]

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, the excess methanol is removed under reduced pressure. The residue is diluted with an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted carboxylic acid.

  • Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product, which can be further purified by recrystallization or column chromatography.

PropertyValue
Chemical Formula C₉H₈O₃
Molar Mass 164.16 g/mol
Appearance White to off-white crystalline solid
Boiling Point 285 °C (545 °F; 558 K)
Melting Point 61-64 °C (142-147 °F; 334-337 K)
Part B: The Trifluoromethyl Source - Ruppert-Prakash Reagent (TMSCF3)

Trimethyl(trifluoromethyl)silane (TMSCF3) is the reagent of choice for nucleophilic trifluoromethylation.[1] It is a volatile liquid that is easier and safer to handle than gaseous trifluoromethyl sources. Its efficacy relies on activation by a substoichiometric amount of a nucleophilic initiator, typically a fluoride source like tetrabutylammonium fluoride (TBAF).

The initiator attacks the silicon atom, forming a hypervalent siliconate intermediate, which then liberates the trifluoromethyl anion (CF3⁻) as the active nucleophile for the reaction.[1]

Core Synthesis: Trifluoromethylation of Methyl 4-formylbenzoate

This section details the primary transformation to synthesize this compound.

Reaction Mechanism

The reaction proceeds via a well-established catalytic cycle. The causality behind each step is critical for understanding and optimizing the protocol.

  • Initiation: The catalytic fluoride source (e.g., TBAF) attacks the silicon atom of TMSCF3, generating the highly nucleophilic pentacoordinate silicon species, [CF3Si(CH3)3F]⁻.

  • Nucleophilic Attack: This intermediate effectively delivers the trifluoromethyl nucleophile (CF3⁻) to the electrophilic carbonyl carbon of methyl 4-formylbenzoate. This step is irreversible and forms a new carbon-carbon bond.

  • Alkoxide Formation: A trifluoromethylated tertiary alkoxide intermediate is generated.

  • Silyl Trap: The resulting alkoxide is trapped by the trimethylsilyl group, forming a TMS-protected alcohol intermediate and regenerating the fluoride catalyst. This trapping step is crucial as it prevents potential side reactions of the reactive alkoxide.

  • Deprotection (Workup): The TMS-protected ether is stable to the reaction conditions but is readily hydrolyzed during an aqueous workup (often with a mild acid) to yield the final trifluoromethylated alcohol product.

G cluster_0 Catalytic Cycle cluster_1 Final Step TMSCF3 TMS-CF3 Active [CF3Si(CH3)3F]⁻ (Active Nucleophile) TMSCF3->Active TBAF_in TBAF (Catalyst) TBAF_in->Active Activation Alkoxide Trifluoromethylated Alkoxide Active->Alkoxide Nucleophilic Attack Aldehyde Methyl 4-formylbenzoate Aldehyde->Alkoxide TBAF_out TBAF (Regenerated) Alkoxide->TBAF_out Silyl Trap Protected TMS-Protected Adduct Alkoxide->Protected Product Final Product Protected->Product Workup Aqueous Workup (e.g., HCl) Workup->Product

Sources

An In-Depth Technical Guide to the Crystal Structure of Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystallographic analysis of Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate, a compound of significant interest in medicinal chemistry and drug development. While a definitive, publicly available crystal structure for this specific molecule is not available at the time of this writing, this guide will provide a robust framework for its determination and analysis. We will explore the synthesis of the parent compound, delve into the principles and a detailed protocol for single-crystal X-ray diffraction, and, by drawing parallels with structurally related compounds, we will predict and analyze the likely solid-state conformation and intermolecular interactions. This guide is intended to be a valuable resource for researchers working with this and similar fluorinated molecules, providing both theoretical grounding and practical insights.

Introduction: The Significance of Fluorinated Molecules in Drug Design

The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. The trifluoromethyl carbinol moiety, a key feature of this compound, is a particularly important functional group in modern drug discovery. The strong electron-withdrawing nature of the trifluoromethyl group enhances the acidity of the adjacent hydroxyl group, influencing its hydrogen bonding capabilities. Understanding the three-dimensional arrangement of these molecules in the solid state through single-crystal X-ray diffraction is paramount for rational drug design and development.[1][2]

Synthesis of this compound

A plausible and efficient synthesis of the title compound can be envisioned through a two-step process, beginning with the appropriate benzoic acid precursor.

Proposed Synthetic Pathway

Synthesis cluster_step1 Step 1: Trifluoromethylation cluster_step2 Step 2: Esterification 4-formylbenzoic_acid 4-Formylbenzoic Acid trifluoro_carbinol_acid 4-(2,2,2-Trifluoro-1-hydroxyethyl)benzoic Acid 4-formylbenzoic_acid->trifluoro_carbinol_acid Nucleophilic Trifluoromethylation TMSCF3 TMSCF3 (Ruppert-Prakash Reagent) TBAF target_molecule This compound trifluoro_carbinol_acid->target_molecule Fischer Esterification methanol Methanol (CH3OH) cat. H2SO4

Caption: Proposed two-step synthesis of the target molecule.

Experimental Protocol: A Representative Synthesis

Step 1: Synthesis of 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoic acid

  • To a solution of 4-formylbenzoic acid in anhydrous THF, add (trifluoromethyl)trimethylsilane (TMSCF3, Ruppert-Prakash reagent).

  • Cool the mixture to 0 °C and add a catalytic amount of tetrabutylammonium fluoride (TBAF).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with aqueous HCl.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude trifluoromethyl carbinol benzoic acid.[3]

Step 2: Fischer Esterification to Yield this compound

  • Dissolve the crude 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoic acid in an excess of methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to obtain the final compound.[4][5]

The Cornerstone of Structural Elucidation: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is an indispensable analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.[2][6] This method allows for the determination of bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a molecule.[6]

From Powder to Perfection: The Art of Crystal Growth

The journey to a crystal structure begins with the growth of high-quality single crystals. This is often the most challenging step. For a molecule like this compound, several techniques can be employed:

  • Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly over several days to weeks.

  • Vapor Diffusion: A solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting crystallization.

  • Cooling: A saturated solution of the compound is slowly cooled, leading to a decrease in solubility and subsequent crystal formation.

The Workflow of Structure Determination

XRD_Workflow Crystal_Growth Crystal Growth Crystal_Selection Crystal Selection & Mounting Crystal_Growth->Crystal_Selection Data_Collection X-ray Data Collection Crystal_Selection->Data_Collection Data_Processing Data Processing (Integration & Scaling) Data_Collection->Data_Processing Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation & Analysis Structure_Refinement->Validation

Caption: The workflow of single-crystal X-ray diffraction.

A Detailed Protocol for Data Acquisition and Structure Refinement

1. Crystal Selection and Mounting:

  • A suitable single crystal, free of defects, is selected under a microscope.

  • The crystal is mounted on a goniometer head using a cryoprotectant to prevent ice formation during data collection at low temperatures (typically 100 K).

2. Data Collection:

  • The mounted crystal is placed in the X-ray beam of a diffractometer.

  • The crystal is rotated, and diffraction data (a series of images) are collected on a detector.[7] Data collection can take several hours.[6]

3. Data Processing:

  • The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for various experimental factors.[8] This step yields a file containing the Miller indices (h, k, l) and the corresponding intensities and standard uncertainties for each reflection.

4. Structure Solution and Refinement:

  • The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map.

  • An initial model of the molecule is built into the electron density map.

  • The model is then refined against the experimental data using least-squares methods to improve the fit between the calculated and observed structure factors.[9] This iterative process adjusts atomic positions, displacement parameters, and occupancies.

Predicted Crystal Structure and Intermolecular Interactions

In the absence of an experimentally determined structure for this compound, we can draw valuable insights from the known crystal structure of a closely related molecule, (S)-2-[(S)-2,2,2-trifluoro-1-hydroxyethyl]-1-tetralone.[10] This molecule features the same trifluoromethyl carbinol group, which is expected to dominate the intermolecular interactions.

The Role of Hydrogen Bonding

The trifluoromethyl carbinol moiety is a potent hydrogen bond donor. In the crystal structure of (S)-2-[(S)-2,2,2-trifluoro-1-hydroxyethyl]-1-tetralone, molecules are linked by O—H···O hydrogen bonds, forming infinite zigzag chains.[10] A similar hydrogen bonding pattern is anticipated for this compound, where the hydroxyl group of one molecule will likely interact with the carbonyl oxygen of the methyl ester group of a neighboring molecule.

The Influence of the Trifluoromethyl Group

The highly electronegative fluorine atoms of the trifluoromethyl group are not typically strong hydrogen bond acceptors. However, they can participate in weaker C—H···F and F···F interactions, which can play a significant role in the overall packing of the molecules in the crystal lattice.

Anticipated Crystallographic Data

Based on the analysis of similar small organic molecules, the following is a plausible, though hypothetical, set of crystallographic data for the title compound.

ParameterPredicted Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pca2₁
a (Å)10-15
b (Å)5-10
c (Å)15-20
β (°)90-105 (for monoclinic)
Volume (ų)1500-2500
Z4 or 8

Conclusion and Future Directions

This technical guide has outlined the synthetic pathway and the detailed process of determining the crystal structure of this compound. While the definitive crystal structure remains to be reported, we have provided a scientifically grounded prediction of its key structural features and intermolecular interactions based on the analysis of a closely related compound. The experimental determination of this crystal structure would be a valuable contribution to the field, providing crucial data for the rational design of novel therapeutics incorporating the trifluoromethyl carbinol motif. It is our hope that this guide will serve as a practical resource for researchers undertaking this and similar crystallographic studies.

References

  • Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. The Journal of Organic Chemistry. [Link]

  • Synthesis of methyl 4-hydroxybenzoate. PrepChem.com. [Link]

  • Preparation of Methyl Benzoate. SlidePlayer. [Link]

  • (S)-2-[(S)-2,2,2-Trifluoro-1-hydroxyethyl]-1-tetralone. National Institutes of Health. [Link]

  • Trifluoromethyl carbinol synthesis. Organic Chemistry Portal. [Link]

  • A beginner's guide to X-ray data processing. The Biochemist. [Link]

  • Single-crystal X-ray Diffraction. SERC (Carleton). [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. News-Medical.net. [Link]

  • Collection of X-ray diffraction data from macromolecular crystals. PubMed Central. [Link]

  • Structure Refinement. MIT OpenCourseWare. [Link]

  • Chapter 108 - 1.7 Refinement of X-ray Crystal Structures. Stanford University. [Link]

  • Structure Refinement in Phenix. YouTube. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Asymmetric Synthesis of Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Fluorinated Building Blocks

The introduction of fluorine-containing motifs, particularly the trifluoromethyl (CF₃) group, is a cornerstone of modern medicinal chemistry and agrochemical design.[1][2] The CF₃ group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Chiral trifluoromethyl carbinols are a privileged structural class, serving as key intermediates in the synthesis of numerous pharmaceuticals.[3][4]

Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate is a versatile chiral building block. Its structure combines a stereogenic center bearing a trifluoromethyl group with a functionalized aromatic ring, making it an ideal precursor for more complex molecular architectures through modifications of the methyl ester. This guide provides an in-depth analysis and detailed protocols for the asymmetric synthesis of this valuable compound, focusing on robust and scalable catalytic methods. We will explore the underlying principles of stereocontrol, provide step-by-step experimental procedures, and detail the necessary analytical methods for validation.

Synthetic Strategy: A Retrosynthetic Overview

The most direct and efficient strategy for accessing enantiopure this compound is the asymmetric reduction of its prochiral ketone precursor, Methyl 4-(2,2,2-trifluoroacetyl)benzoate. This approach leverages the power of modern catalytic asymmetric synthesis, where a small amount of a chiral catalyst can generate large quantities of an enantioenriched product.

G Target This compound (Chiral Alcohol) Method Asymmetric Reduction Target->Method Retrosynthesis Precursor Methyl 4-(2,2,2-trifluoroacetyl)benzoate (Prochiral Ketone) Method->Precursor

Figure 1: Retrosynthetic analysis for the target chiral alcohol.

Two leading methodologies for this transformation are the Corey-Itsuno (CBS) reduction and the Noyori asymmetric transfer hydrogenation (ATH). Both offer high enantioselectivity and yield, but differ in their operational aspects, catalyst sensitivity, and cost, making the choice between them application-dependent.

Methodologies for Asymmetric Reduction

The steric and electronic properties of trifluoromethyl ketones present a unique challenge compared to their non-fluorinated analogs; the trifluoromethyl group's size is comparable to a phenyl group, which can reduce the steric differentiation necessary for effective stereocontrol.[5][6] However, highly efficient catalytic systems have been developed to overcome this challenge.

FeatureCorey-Itsuno (CBS) ReductionNoyori Asymmetric Transfer Hydrogenation (ATH)
Catalyst Chiral Oxazaborolidine (e.g., (R)-Me-CBS)Ru(II)-arene-tosyldiamine complex (e.g., RuCl)
Hydride Source Borane complex (e.g., BH₃·THF, Catecholborane)Formic acid/triethylamine azeotrope or 2-Propanol
Typical e.e. >95%[7][8]>96%[9][10]
Typical Yield High (>90%)[7]High (>85%)[9]
Pros Well-established, reliable for a wide range of ketones, commercially available reagents.[11]Operationally simple (no flammable H₂ gas), stable catalysts, excellent selectivity.[10]
Cons Requires strictly anhydrous conditions, borane reagents require careful handling.[11][12]Ruthenium catalysts can be expensive, potential for metal contamination in the final product.

Table 1: Comparison of Leading Asymmetric Reduction Methodologies.

Protocol 1: Corey-Itsuno (CBS) Reduction

Principle and Mechanistic Insight

The CBS reduction employs a chiral oxazaborolidine catalyst that coordinates with both the borane reducing agent and the ketone substrate.[7][13] This assembly forms a rigid, chair-like six-membered transition state. The borane is activated by coordination to the catalyst's Lewis basic nitrogen atom, while the ketone coordinates to the now more Lewis-acidic boron atom.[11][12] The ketone orients itself to minimize steric clash between its larger substituent (the substituted phenyl ring) and the catalyst's chiral framework, exposing one face of the carbonyl to intramolecular hydride delivery from the coordinated borane.[11] The choice of the (R)- or (S)-catalyst directly determines the absolute configuration of the resulting alcohol.

G cluster_0 CBS Catalytic Cycle A 1. Catalyst-Borane Complex Formation B 2. Ketone Coordination A->B Prochiral Ketone In C 3. Stereoselective Hydride Transfer (TS) B->C Conformational Organization D 4. Product Release & Catalyst Regeneration C->D Hydride Transfer D->A Product Out, Borane In

Figure 2: Simplified workflow of the CBS reduction mechanism.

Materials and Equipment
  • Reagents: Methyl 4-(2,2,2-trifluoroacetyl)benzoate, (R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene), Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M in THF), Anhydrous Tetrahydrofuran (THF), Methanol (MeOH), 1 M Hydrochloric Acid (HCl), Saturated Sodium Bicarbonate (NaHCO₃), Saturated Sodium Chloride (brine), Anhydrous Magnesium Sulfate (MgSO₄), Ethyl Acetate, Hexanes.

  • Equipment: Oven-dried round-bottom flasks with septa, magnetic stirrer and stir bars, syringe pump, syringes and needles, argon or nitrogen gas line with manifold, ice/acetone bath (-78 °C), rotary evaporator, standard glassware for extraction and chromatography, silica gel for column chromatography.

Step-by-Step Protocol for (S)-Alcohol

Causality Note: The use of (R)-Me-CBS catalyst with borane predictably yields the (S)-alcohol for this class of ketone. All steps must be performed under an inert atmosphere (argon or nitrogen) using anhydrous solvents to prevent quenching of the borane reagent and deactivation of the catalyst.[11][12]

  • Reaction Setup: To an oven-dried 100 mL round-bottom flask under argon, add a solution of Methyl 4-(2,2,2-trifluoroacetyl)benzoate (1.16 g, 5.0 mmol, 1.0 equiv) in 20 mL of anhydrous THF.

  • Catalyst Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Add (R)-2-Methyl-CBS-oxazaborolidine solution (1.0 M in toluene, 0.5 mL, 0.5 mmol, 0.1 equiv) dropwise via syringe. Stir the mixture for 10 minutes at this temperature.

  • Reducing Agent Addition: Using a syringe pump, add the borane-THF solution (1.0 M in THF, 6.0 mL, 6.0 mmol, 1.2 equiv) over a period of 30 minutes. The slow addition is critical to control the exothermic reaction and maintain high enantioselectivity.

  • Reaction Monitoring: Stir the reaction at -78 °C for 2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by quenching a small aliquot in methanol and comparing it to the starting material.

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of 10 mL of methanol at -78 °C. Allow the mixture to warm to room temperature.

  • Work-up:

    • Concentrate the mixture under reduced pressure using a rotary evaporator.

    • Add 20 mL of 1 M HCl and stir for 30 minutes to hydrolyze the borane complexes.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash sequentially with water (20 mL), saturated NaHCO₃ (20 mL), and brine (20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 30%) to afford the pure Methyl 4-(S)-(2,2,2-trifluoro-1-hydroxyethyl)benzoate as a colorless oil or white solid.

Protocol 2: Noyori Asymmetric Transfer Hydrogenation (ATH)

Principle and Mechanistic Insight

Noyori ATH utilizes a well-defined ruthenium(II) catalyst, typically featuring a chiral N-sulfonated diamine and an arene ligand.[10] The reaction operates via a metal-ligand bifunctional mechanism. In the presence of a hydrogen source like a formic acid/triethylamine mixture, a ruthenium-hydride species is formed.[10][14] The ketone substrate coordinates to the ruthenium center, and the hydride is transferred to the carbonyl carbon. Simultaneously, a proton is transferred from the amine ligand to the carbonyl oxygen via a six-membered pericyclic transition state.[10] This concerted, outer-sphere mechanism avoids direct binding of the ketone to a coordinatively saturated metal center and is key to the high efficiency and selectivity of the reaction.[14]

G cluster_0 Noyori ATH Catalytic Cycle A Ru-Cl Precatalyst B Active Ru-H Species A->B HCO₂H/Et₃N (H- Source) C Outer-Sphere Complex with Ketone B->C Ketone In D Hydride/Proton Transfer (TS) C->D Transition State Formation E Product Release D->E H⁻/H⁺ Transfer E->B Product Out

Figure 3: Key stages in the Noyori asymmetric transfer hydrogenation cycle.

Materials and Equipment
  • Reagents: Methyl 4-(2,2,2-trifluoroacetyl)benzoate, RuCl catalyst, Formic acid (HCO₂H), Triethylamine (Et₃N), Degassed Dimethylformamide (DMF), Water, Diethyl ether (Et₂O).

  • Equipment: Screw-cap vial or round-bottom flask, magnetic stirrer and stir bar, thermostatically controlled heating block or oil bath, argon or nitrogen gas line, standard glassware for extraction, rotary evaporator.

Step-by-Step Protocol for (R)-Alcohol

Causality Note: The (S,S)-TsDPEN ligand in the catalyst reliably produces the (R)-alcohol.[9] The formic acid and triethylamine are used as a 5:2 azeotropic mixture, which serves as the hydrogen source. The reaction is typically run at a moderate temperature to ensure efficient catalysis.

  • Prepare H-Source: In a separate flask, carefully prepare the formic acid/triethylamine azeotrope by slowly adding formic acid (1.0 mL) to triethylamine (2.0 mL) with cooling.

  • Reaction Setup: In a screw-cap vial, combine Methyl 4-(2,2,2-trifluoroacetyl)benzoate (232 mg, 1.0 mmol, 1.0 equiv) and the RuCl catalyst (6.4 mg, 0.01 mmol, 0.01 equiv).

  • Solvent and Reagent Addition: Purge the vial with argon. Add 2 mL of degassed DMF, followed by 1.0 mL of the pre-mixed formic acid/triethylamine solution.

  • Reaction: Seal the vial tightly and place it in a heating block pre-heated to 40 °C. Stir the mixture for 12-24 hours.

  • Monitoring and Work-up:

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and add 10 mL of water.

    • Extract the aqueous layer with diethyl ether (3 x 15 mL).

    • Combine the organic layers, wash with brine (10 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel as described in Protocol 1 to yield the pure Methyl 4-(R)-(2,2,2-trifluoro-1-hydroxyethyl)benzoate.

Analytical Control and Validation

Ensuring the chemical purity and, critically, the enantiomeric purity of the final product is a non-negotiable step. This self-validating process confirms the success of the asymmetric synthesis.

G Crude Crude Product (Post-Workup) Purify Flash Chromatography Crude->Purify Pure Chemically Pure Product Purify->Pure NMR Structure Verification (¹H, ¹⁹F, ¹³C NMR) Pure->NMR HPLC Enantiomeric Excess (e.e.) Determination (Chiral HPLC) Pure->HPLC Final Final Validated Product (Yield, Purity, e.e.) NMR->Final HPLC->Final

Figure 4: Post-synthesis workflow for product validation.

Protocol for Enantiomeric Excess (e.e.) Determination by Chiral HPLC

Principle: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric composition of a sample.[15][16] Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose or cellulose, are particularly effective for separating the enantiomers of fluorinated alcohols.[15] The differential interaction of the two enantiomers with the chiral environment of the CSP leads to different retention times, allowing for their separation and quantification.

ParameterTypical ConditionRationale
Column Chiralpak® AD-H or Chiralcel® OD-H (4.6 x 250 mm, 5 µm)Proven polysaccharide-based CSPs for resolving trifluoromethyl carbinols.[5][15]
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)Normal phase elution provides excellent selectivity for this analyte class. Ratio can be optimized.
Flow Rate 1.0 mL/minStandard flow rate for analytical HPLC, providing good resolution and peak shape.
Detection UV at 254 nmThe benzoate chromophore provides strong absorbance at this wavelength.
Sample Prep ~1 mg/mL in mobile phaseEnsures sample is fully dissolved and compatible with the mobile phase to prevent peak distortion.[15]

Table 2: Recommended Starting Conditions for Chiral HPLC Analysis.

Procedure:

  • Prepare a racemic standard by reducing the starting ketone with a non-chiral reducing agent (e.g., sodium borohydride) to correctly identify the retention times of both enantiomers.

  • Prepare a solution of the enantioenriched sample obtained from the asymmetric synthesis (~1 mg/mL in mobile phase).

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the racemic standard and record the chromatogram, noting the retention times (t₁) and (t₂) for the two enantiomers.

  • Inject the enantioenriched sample.

  • Integrate the peak areas (A₁ and A₂) corresponding to the two enantiomers.

  • Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = |(A₁ - A₂) / (A₁ + A₂)| * 100

References

  • Kerr, W. J., & Reid, M. (2003). Enantioselective Reduction of Trifluoromethyl Ketones with Chiral Organomagnesium Amides (COMAs). Organic Letters, 5(26), 5051–5053. [Link]

  • Kerr, W. J., & Reid, M. (2003). Enantioselective Reduction of Trifluoromethyl Ketones with Chiral Organomagnesium Amides (COMAs). American Chemical Society. [Link]

  • Ramachandran, P. V., & Gong, B. (1998). Enantioselective reduction of aryl trifluoromethyl ketones with BINAL-H. A preparation of 2,2,2-trifluoro-1-(9-anthryl)ethanol. The Journal of Organic Chemistry, 63(25), 9407–9410. [Link]

  • Nenajdenko, V. G., Smolko, K. I., & Balenkova, E. S. (2001). Enantioselective reduction of α,β-unsaturated ketones bearing the trifluoromethyl group. Tetrahedron: Asymmetry, 12(9), 1259–1266. [Link]

  • Morales-Serna, J. A., et al. (2016). Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. The Journal of Organic Chemistry, 81(11), 4837–4847. [Link]

  • Noda, H., Kumagai, N., & Shibasaki, M. (2018). Catalytic Asymmetric Synthesis of α-Trifluoromethylated Carbinols: A Case Study of Tertiary Propargylic Alcohols. Israel Journal of Chemistry, 58(5), 556-566. [Link]

  • Wang, F., et al. (2022). Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. Angewandte Chemie International Edition, 61(23), e202201824. [Link]

  • Morales-Serna, J. A., et al. (2016). Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. The Journal of Organic Chemistry, 81(11), 4837–4847. [Link]

  • Dub, P. A., et al. (2021). Noyori–Ikariya Asymmetric Transfer Hydrogenation of Prochiral α-CF3 and α-SF5 Ketones. ACS Organic & Inorganic Au, 1(1), 20–26. [Link]

  • Zhang, Y., et al. (2022). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, 94(2), 1441–1446. [Link]

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

  • Grokipedia. (n.d.). Corey–Itsuno reduction. Grokipedia. [Link]

  • American Chemical Society. (n.d.). Synthesis of chiral α-trifluoromethyl boronic acids by catalytic homologation. [Link]

  • SynArchive. (n.d.). Itsuno-Corey Reduction. SynArchive. [Link]

  • NRO-Chemistry. (2021, April 30). Corey-Itsuno, Corey-Bakshi-Shibata Reduction [Video]. YouTube. [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. (2026, January 6). The Role of Methyl 4-bromo-2-(trifluoromethyl)benzoate in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO., LTD. [Link]

  • NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl carbinols. Organic Chemistry Portal. [Link]

  • Chem-Station. (2014, October 16). Noyori Asymmetric Transfer Hydrogenation. Chem-Station International Edition. [Link]

  • NROChemistry. (n.d.). Noyori Hydrogenation. NROChemistry. [Link]

  • Dub, P. A., et al. (2021). Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones. Organometallics, 40(10), 1402–1410. [Link]

  • Myers, A. G. Research Group. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Harvard University. [Link]

  • Phipps, R. J. (2025). Fluorohydrins and where to find them: recent asymmetric syntheses of β-fluoro alcohols and their derivatives. Organic & Biomolecular Chemistry. [Link]

  • Jo, H. H., Lin, C.-Y., & Anslyn, E. V. (2014). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research, 47(7), 2212–2221. [Link]

  • Shcherbakova, E. G., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols, 15, 2203–2229. [Link]

  • Shcherbakova, E. G., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols, 15, 2203–2229. [Link]

  • PubChem. (n.d.). Methyl 4-(2-hydroxyethyl)benzoate. PubChem. [Link]

  • ChemistryViews. (2024, April 29). Asymmetric Synthesis of Tetrahydro-1,4-benzodiazepin-2-ones. ChemistryViews. [Link]

  • Wang, P., & Wang, Z. (2012). Chiral Drug Separation. In Encyclopedia of Drug Metabolism and Interactions. [Link]

  • PubChem. (n.d.). Methyl 4-(1-hydroxyethyl)benzoate. PubChem. [Link]

  • Chen, C.-A., et al. (2023). Asymmetric Synthesis of Trifluoroethyl-Based, Chiral 3-Benzyloxy-1- and -2-Phenyl-quinazolinones of Biomedicinal Interest by Radical Type Cross-Coupling to Olefins. Molecules, 28(1), 282. [Link]

  • Hesp, K. D., & Stephan, D. W. (2010). Asymmetric Synthesis of Axially Chiral 2-Arylpyridines by a Cobalt-Catalyzed [2 + 2 + 2] Cycloaddition. Organic Letters, 12(14), 3324–3327. [Link]

Sources

The Strategic Application of Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate in Modern Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine-containing moieties has become a cornerstone of molecular design, bestowing enhanced metabolic stability, binding affinity, and lipophilicity upon therapeutic candidates. Among the repertoire of fluorinated building blocks, Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate stands out as a chiral synthon of significant potential. Its trifluoromethyl carbinol group, a key pharmacophore, offers a unique combination of steric and electronic properties that can profoundly influence a molecule's biological activity. This guide provides an in-depth exploration of the applications of this versatile intermediate, complete with detailed protocols and mechanistic insights to empower researchers in the fields of medicinal chemistry and drug development.

Core Attributes and Medicinal Chemistry Relevance

This compound, with the chemical formula C₁₀H₉F₃O₃ and a molecular weight of 234.17 g/mol , is a versatile small molecule scaffold.[1][2] Its structure is characterized by a central benzene ring substituted with a methyl ester and a chiral 2,2,2-trifluoro-1-hydroxyethyl group. The presence of the trifluoromethyl group is of paramount importance in medicinal chemistry. This group is known to enhance the biological activity of molecules by increasing their metabolic stability and modulating their pharmacokinetic profiles.[3] The trifluoromethyl carbinol motif, in particular, is found in a range of bioactive molecules and is recognized for its role as an important pharmacophore.[4][5][6]

The chirality of the secondary alcohol is a critical feature of this building block. The (R) and (S) enantiomers can exhibit markedly different biological activities and potencies, a common phenomenon observed in chiral non-steroidal anti-inflammatory drugs (NSAIDs) where often only one enantiomer is responsible for the therapeutic effect.[7][8][9] Consequently, the ability to synthesize enantiomerically pure forms of this compound is essential for its application in the development of stereochemically defined drugs.

Potential Therapeutic Applications: A Landscape of Opportunity

While a specific, publicly disclosed drug molecule containing this compound has yet to be identified in mainstream literature, the structural motifs present in this building block are integral to several classes of therapeutic agents currently under investigation. Its utility can be inferred from the architecture of complex molecules in various developmental stages, particularly in the realms of oncology and inflammatory diseases.

B-cell Lymphoma 2 (Bcl-2) Family Inhibitors

The Bcl-2 family of proteins are key regulators of apoptosis, and their inhibition is a validated strategy in cancer therapy.[10] The development of small molecule inhibitors of Bcl-2, such as Venetoclax, has revolutionized the treatment of certain hematological malignancies.[7] While the publicly available synthesis of Venetoclax does not explicitly use this compound, the complex aromatic and heterocyclic scaffolds of many Bcl-2 inhibitors present opportunities for the incorporation of novel, chiral side chains to enhance binding affinity and selectivity. The trifluoromethyl carbinol moiety could serve as a key hydrogen bond donor and acceptor, interacting with specific residues within the BH3 binding groove of Bcl-2 family proteins.

Prostaglandin E2 Receptor 4 (EP4) Antagonists

The EP4 receptor, a G-protein coupled receptor, is a promising target for the treatment of inflammatory diseases and cancer.[5] The structures of many potent and selective EP4 antagonists feature complex aromatic and heterocyclic cores, often substituted with chiral side chains.[6] The trifluoromethyl group is a common feature in the design of modern EP4 antagonists, contributing to improved potency and pharmacokinetic properties. The chiral alcohol of this compound could be strategically employed to probe specific interactions within the EP4 receptor binding pocket, potentially leading to the discovery of novel and highly selective antagonists.

Experimental Protocols: Synthesis and Chiral Separation

The successful application of this compound in a drug discovery program hinges on the ability to produce it in high enantiomeric purity. The following section outlines a detailed protocol for the asymmetric synthesis of this key intermediate, followed by a method for the analytical separation of its enantiomers.

Protocol 1: Enantioselective Synthesis via Asymmetric Transfer Hydrogenation

This protocol describes the asymmetric reduction of the prochiral ketone, methyl 4-(trifluoroacetyl)benzoate, to the desired chiral alcohol. This method is adapted from established procedures for the asymmetric transfer hydrogenation of ketones.[11]

Reaction Scheme:

Asymmetric_Transfer_Hydrogenation Reactant Methyl 4-(trifluoroacetyl)benzoate Product (R)- or (S)-Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate Reactant->Product Asymmetric Transfer Hydrogenation Catalyst [RuCl₂(p-cymene)]₂ / Chiral Ligand (e.g., (R,R)-TsDPEN) Catalyst->Reactant H_Source HCOOH / Et₃N H_Source->Reactant

A diagram illustrating the asymmetric transfer hydrogenation reaction.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Supplier
Methyl 4-(trifluoroacetyl)benzoate304646-56-8247.17Commercial Source
[RuCl₂(p-cymene)]₂52462-29-0612.39Commercial Source
(R,R)-N-Tosyl-1,2-diphenylethylenediamine ((R,R)-TsDPEN)167316-27-0396.50Commercial Source
Formic acid (HCOOH)64-18-646.03Commercial Source
Triethylamine (Et₃N)121-44-8101.19Commercial Source
Dichloromethane (DCM), anhydrous75-09-284.93Commercial Source
Saturated aqueous sodium bicarbonate (NaHCO₃)144-55-884.01Prepared in-house
Anhydrous magnesium sulfate (MgSO₄)7487-88-9120.37Commercial Source

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve [RuCl₂(p-cymene)]₂ (0.005 mmol) and (R,R)-TsDPEN (0.011 mmol) in anhydrous dichloromethane (5 mL). Stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • Reaction Setup: In a separate flame-dried round-bottom flask, dissolve methyl 4-(trifluoroacetyl)benzoate (1.0 mmol) in anhydrous dichloromethane (10 mL).

  • Hydrogenation: To the solution of the ketone, add the pre-formed catalyst solution via cannula. Subsequently, add a freshly prepared 5:2 mixture of formic acid and triethylamine (1.0 mL) dropwise over 5 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (15 mL). Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the enantiomerically enriched this compound.

Note: The use of (S,S)-TsDPEN will yield the opposite enantiomer. The enantiomeric excess (ee) of the product should be determined by chiral HPLC analysis.

Protocol 2: Chiral HPLC Separation of Enantiomers

This protocol provides a method for the analytical separation of the (R) and (S) enantiomers of this compound.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase (CSP) column. A polysaccharide-based column, such as one coated with amylose or cellulose derivatives, is a good starting point for screening.

Mobile Phase Optimization Workflow:

Chiral_HPLC_Optimization Start Start with a standard mobile phase (e.g., 90:10 Hexane:Isopropanol) Adjust_Polarity Adjust the ratio of polar modifier (e.g., Isopropanol, Ethanol) Start->Adjust_Polarity Add_Additive Introduce a small amount of an acidic or basic additive (e.g., Trifluoroacetic acid or Diethylamine) Adjust_Polarity->Add_Additive Optimize_Flow Optimize flow rate for best resolution and analysis time Add_Additive->Optimize_Flow End Achieve baseline separation of enantiomers Optimize_Flow->End

A workflow for optimizing chiral HPLC separation.

Typical Separation Conditions:

ParameterCondition
Column Chiralpak AD-H (or similar polysaccharide-based CSP)
Mobile Phase Hexane/Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Temperature 25 °C
Injection Volume 10 µL

Procedure:

  • Sample Preparation: Prepare a standard solution of the racemic this compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • Equilibration: Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Injection and Analysis: Inject the sample and record the chromatogram.

  • Optimization: If the initial conditions do not provide adequate separation, systematically vary the mobile phase composition (e.g., change the percentage of isopropanol, try ethanol as a modifier) and the flow rate to optimize the resolution between the two enantiomeric peaks.

Conclusion and Future Perspectives

This compound is a chiral building block with significant potential for the synthesis of novel therapeutic agents. Its unique structural features, particularly the trifluoromethyl carbinol moiety, make it an attractive synthon for medicinal chemists targeting a wide range of diseases. The protocols provided herein for its asymmetric synthesis and chiral separation offer a practical starting point for researchers looking to incorporate this valuable intermediate into their drug discovery programs. As the demand for more sophisticated and stereochemically pure drug candidates continues to grow, the strategic application of chiral building blocks like this compound will undoubtedly play an increasingly important role in the future of medicine.

References

  • ResearchGate. (n.d.). Examples of bioactive molecules containing trifluoromethyl carbinol. [Image attached to a publication].
  • Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models. (2023). ACS Medicinal Chemistry Letters.
  • PubChem. (n.d.). EP4 receptor antagonist 7.
  • PubChem. (n.d.). Venetoclax-impurities.
  • Schlesinger, W. (1976). United States Patent No. US3996221A.
  • Pharmaffili
  • Hardikar, M. S. (2008). Chiral non-steroidal anti-inflammatory drugs--a review.
  • ResearchGate. (n.d.). Chiral non-steroidal anti-inflammatory drugs - A review. [Publication].
  • MDPI. (2023).
  • CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. (2020).
  • Miller, L. A., et al. (2009). BH3 mimetic ABT-737 and a proteasome inhibitor synergistically kill melanomas through Noxa-dependent apoptosis.
  • Biosynth. (n.d.). Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)
  • Suzuki, K., et al. (2016). TAK-063, a PDE10A Inhibitor with Balanced Activation of Direct and Indirect Pathways, Provides Potent Antipsychotic-Like Effects in Multiple Paradigms. Neuropsychopharmacology, 41(9), 2252-62.
  • Schiffler, M. A., et al. (2015). Discovery and characterization of a potent and selective EP4 receptor antagonist. Bioorganic & Medicinal Chemistry Letters, 25(16), 3176-8.
  • MedChemExpress. (n.d.). Venetoclax.
  • Harada, A., et al. (2017).
  • Chandrasekhar, S., et al. (2021). Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. ACS Omega, 6(42), 28247-28257.
  • PubChem. (n.d.). SID 163643283 - Venetoclax [USAN:INN].
  • Martin, N. J. A., Ozores, L., & List, B. (2007). Organocatalytic Asymmetric Transfer Hydrogenation of Nitroolefins. Journal of the American Chemical Society, 129(29), 8976–8977.
  • CymitQuimica. (n.d.). Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)
  • Schlesinger, W. (1979). United States Patent No. US4155904A.
  • PubChem. (n.d.). Methyl 4-[(trifluoroacetyl)amino]benzoate.
  • ResearchGate. (n.d.). (PDF) Methyl 4-methylbenzoate.
  • Ding, Z.-Y., et al. (2012). Asymmetric hydrogenation of 2,4-disubstituted 1,5-benzodiazepines using cationic ruthenium diamine catalysts: an unusual achiral counteranion induced reversal of enantioselectivity.
  • MDPI. (2023). The Activity and Cyclic Catalysis of Synthesized Iron-Supported Zr/Ti Solid Acid Catalysts in Methyl Benzoate Compounds.

Sources

Application Notes and Protocols: Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Fluorinated Chiral Building Block

Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate (MFTB) is a versatile small molecule scaffold of significant interest to researchers in medicinal chemistry and drug development.[1][2] Its structure combines a trifluoromethylated secondary alcohol with a benzoate ester, features that impart unique and highly desirable properties for modern therapeutic design.

The trifluoromethyl (CF₃) group is a cornerstone of contemporary drug discovery, prized for its ability to enhance crucial pharmacological parameters.[3] Its strong electron-withdrawing nature and high lipophilicity can improve a molecule's metabolic stability, bioavailability, and binding affinity to biological targets.[4] Concurrently, the secondary alcohol moiety introduces a chiral center, meaning MFTB exists as two non-superimposable mirror images, or enantiomers ((R)-MFTB and (S)-MFTB). It is a well-established principle in pharmacology that individual enantiomers of a chiral drug can exhibit vastly different potency, efficacy, and toxicity profiles.

Consequently, the ability to synthesize or resolve MFTB into its single, enantiomerically pure forms is of paramount importance. Biocatalysis, the use of enzymes to perform chemical transformations, offers an exceptionally precise, efficient, and environmentally benign approach to achieve this. This guide provides detailed insights and protocols for the two primary enzymatic applications of MFTB: its production via asymmetric reduction and its separation into pure enantiomers via kinetic resolution.

Core Applications & Mechanistic Insights

The utility of MFTB in enzymatic reactions is centered on the reactivity of its chiral secondary alcohol. This functional group is a target for two major classes of highly selective enzymes:

  • Alcohol Dehydrogenases (ADHs): These oxidoreductases catalyze the reversible reduction of ketones to alcohols. By employing a stereoselective ADH, one can synthesize a specific enantiomer of MFTB from its prochiral ketone precursor, Methyl 4-(2,2,2-trifluoroacetyl)benzoate. The enzyme, utilizing a cofactor such as NADH or NADPH, delivers a hydride to one specific face of the ketone, resulting in the formation of a single alcohol enantiomer with high purity.[5][6]

  • Lipases: These hydrolases are widely used for the kinetic resolution of racemic alcohols.[7] In a typical resolution, the lipase will selectively acylate one enantiomer of the racemic alcohol at a much faster rate than the other.[8][9] This difference in reaction rate allows for the separation of the fast-reacting enantiomer (now an ester) from the unreacted, slow-reacting enantiomer (the alcohol). Lipases are particularly effective in non-aqueous environments, making them robust catalysts for organic synthesis.[10]

The following sections provide detailed protocols for these two key workflows.

Protocol 1: Enantioselective Synthesis of (S)- or (R)-MFTB via ADH-Mediated Asymmetric Reduction

This protocol details the synthesis of a single enantiomer of MFTB starting from Methyl 4-(2,2,2-trifluoroacetyl)benzoate. The choice of an (R)-selective or (S)-selective ADH will determine the final product configuration.

Workflow Diagram: ADH-Mediated Asymmetric Reduction

ADH_Workflow ProchiralKetone Methyl 4-(2,2,2-trifluoroacetyl)benzoate (Prochiral Substrate) Reaction Bioreduction (Aqueous Buffer, 30°C, 24h) ProchiralKetone->Reaction Reagents ADH (e.g., from Lactobacillus kefir) Cofactor (NADPH) Cofactor Regeneration System (e.g., Isopropanol, GDH/Glucose) Reagents->Reaction Extraction Work-up (Ethyl Acetate Extraction) Reaction->Extraction Purification Purification (Silica Gel Chromatography) Extraction->Purification FinalProduct Enantiopure MFTB ((R)- or (S)-enantiomer) Purification->FinalProduct Analysis Chiral HPLC Analysis (Determine %ee) FinalProduct->Analysis

Caption: Workflow for the asymmetric synthesis of MFTB.

Materials & Reagents
ReagentSupplierNotes
Methyl 4-(2,2,2-trifluoroacetyl)benzoateCommercialProchiral substrate.
Alcohol Dehydrogenase (ADH)e.g., from Lactobacillus kefir or a commercial kitSelect an enzyme known for anti-Prelog ((R)-alcohol) or Prelog ((S)-alcohol) selectivity.[11]
NADP⁺ or NAD⁺CommercialCofactor, dependent on ADH specificity.
Glucose Dehydrogenase (GDH)CommercialFor cofactor regeneration.
D-GlucoseCommercialCo-substrate for cofactor regeneration.
Tris-HCl Buffer (100 mM, pH 7.5)Lab-preparedReaction medium.
MgCl₂CommercialOften required for ADH stability and activity.
Ethyl AcetateHPLC GradeFor extraction.
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeFor drying organic phase.
Silica GelChromatography GradeFor purification.
Step-by-Step Protocol
  • Reaction Setup:

    • In a temperature-controlled reaction vessel, prepare a solution of 100 mM Tris-HCl buffer (pH 7.5) containing 2.5 mM MgCl₂.

    • Add D-Glucose to a final concentration of 120 mM.

    • Add NADP⁺ to a final concentration of 1 mM.

    • Add the ADH and GDH enzymes according to the manufacturer's activity units (typically 5-10 U/mL for each). Gently swirl to mix.

  • Substrate Addition:

    • Dissolve Methyl 4-(2,2,2-trifluoroacetyl)benzoate in a minimal amount of a water-miscible co-solvent like DMSO (not exceeding 1-2% v/v of the total reaction volume) to create a stock solution.

    • Add the substrate stock solution to the reaction buffer to achieve a final concentration of 25-50 mM. Causality Note: High substrate concentrations can lead to enzyme inhibition. A fed-batch approach may be necessary for larger scales.

  • Bioreduction:

    • Incubate the reaction mixture at 30°C with gentle agitation (e.g., 150 rpm on an orbital shaker) for 12-24 hours.

    • Monitor the reaction progress by taking small aliquots, quenching with an equal volume of acetonitrile, centrifuging to remove protein, and analyzing the supernatant by TLC or HPLC.

  • Product Extraction (Work-up):

    • Once the reaction has reached completion (or plateaued), terminate it by adding an equal volume of ethyl acetate.

    • Mix vigorously for 2 minutes and separate the organic and aqueous layers using a separatory funnel.

    • Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic extracts and wash with a saturated NaCl solution (brine).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure (rotary evaporation).

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure MFTB alcohol.

  • Enantiomeric Purity Analysis:

    • Determine the enantiomeric excess (% ee) of the purified product using chiral HPLC analysis (see Protocol 3).

Protocol 2: Lipase-Catalyzed Enzymatic Kinetic Resolution (EKR) of Racemic MFTB

This protocol describes the separation of racemic MFTB into its constituent enantiomers via selective acylation catalyzed by an immobilized lipase.

Workflow Diagram: Lipase-Catalyzed Kinetic Resolution

Lipase_Workflow RacemicMFTB Racemic MFTB ((R/S)-Alcohol) Reaction Transesterification (45°C, ~24h, monitoring to ~50% conversion) RacemicMFTB->Reaction Reagents Immobilized Lipase (e.g., Novozym 435) Acyl Donor (e.g., Vinyl Acetate) Organic Solvent (e.g., Toluene) Reagents->Reaction Filtration Enzyme Removal (Simple Filtration) Reaction->Filtration Separation Chromatographic Separation (Silica Gel) Filtration->Separation Product1 Enantioenriched MFTB (Unreacted Alcohol) Separation->Product1 Product2 Enantioenriched MFTB-Acetate (Acylated Alcohol) Separation->Product2 Analysis Chiral HPLC Analysis (Determine %ee of both products) Product1->Analysis Product2->Analysis

Caption: Workflow for the kinetic resolution of MFTB.

Materials & Reagents
ReagentSupplierNotes
Racemic MFTBSynthesized/CommercialThe starting substrate mixture.
Immobilized Lipase B from Candida antarctica (Novozym 435)CommercialA robust and widely used biocatalyst for resolutions.[12] Other lipases (e.g., from Pseudomonas cepacia) can also be screened.[8]
Vinyl AcetateReagent GradeAn irreversible acyl donor, which drives the reaction forward.
Toluene or MTBEAnhydrousOrganic solvent. The choice can significantly impact enzyme activity and selectivity.[13]
Molecular Sieves (4 Å)CommercialTo maintain anhydrous conditions.
Step-by-Step Protocol
  • Reaction Setup:

    • To a flame-dried flask containing a magnetic stir bar and activated 4 Å molecular sieves, add racemic MFTB (1.0 mmol).

    • Add anhydrous toluene (20 mL).

    • Add vinyl acetate (2.0 mmol, 2.0 equivalents). Causality Note: Using an excess of the acyl donor ensures it is not the limiting reagent.

    • Allow the mixture to stir for 10 minutes at the desired reaction temperature (e.g., 45°C) to equilibrate.

  • Enzyme Addition & Reaction:

    • Add the immobilized lipase (Novozym 435, typically 20-50 mg per mmol of substrate) to initiate the reaction.

    • Stir the suspension at 45°C.

    • Monitor the reaction closely by taking small aliquots and analyzing them by TLC or HPLC to track the disappearance of the starting alcohol and the appearance of the ester product. The ideal endpoint for a kinetic resolution is at or near 50% conversion.

  • Termination and Enzyme Recovery:

    • When the reaction reaches approximately 50% conversion, cool the mixture to room temperature.

    • Remove the immobilized enzyme by simple filtration. The enzyme can be washed with fresh solvent, dried, and potentially reused.

  • Product Separation:

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Separate the unreacted MFTB alcohol from the newly formed MFTB-acetate ester using flash column chromatography on silica gel.

  • Enantiomeric Purity Analysis:

    • Determine the % ee of both the recovered alcohol fraction and the ester fraction using chiral HPLC (see Protocol 3). At 50% conversion, both fractions should ideally be of high enantiomeric purity.

Protocol 3: Analytical Method for Enantiomeric Purity Determination

Accurate determination of enantiomeric excess (% ee) is crucial for validating the success of the enzymatic reaction. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.

Instrumentation & Columns
  • System: Standard HPLC with a UV detector.

  • Chiral Stationary Phase (CSP): Polysaccharide-based columns are highly effective for trifluoromethyl-substituted alcohols. A good starting point is to screen both an amylose-based column (e.g., Chiralpak® AD-H) and a cellulose-based column (e.g., Chiralcel® OD-H).

Typical HPLC Conditions
ParameterConditionRationale
Mobile Phase Isocratic mixture of n-Hexane and Isopropanol (e.g., 95:5 v/v)Normal phase conditions often provide the best selectivity for this class of compounds on polysaccharide CSPs.
Flow Rate 1.0 mL/minA standard flow rate for analytical columns.
Column Temp. 25°CTemperature can affect resolution; maintaining a constant temperature is key for reproducibility.
Detection UV at 254 nmThe benzoate moiety provides strong UV absorbance.
Injection Vol. 10 µL
Sample Prep. Dissolve sample (approx. 1 mg/mL) in the mobile phase.Ensures compatibility and sharp peak shape.
Data Analysis
  • Inject Racemic Standard: First, inject a sample of the racemic MFTB to determine the retention times (t₁) and (t₂) for the two enantiomers.

  • Inject Sample: Inject the sample obtained from the enzymatic reaction.

  • Calculate % ee: The enantiomeric excess is calculated from the peak areas (A₁ and A₂) of the two enantiomers using the formula:

    % ee = [ |A₁ - A₂| / (A₁ + A₂) ] x 100%

  • Calculate Enantiomeric Ratio (E): For kinetic resolutions, the E-value is a measure of the enzyme's selectivity and can be calculated from the % ee of the substrate (eeₛ) and product (eeₚ) at a given conversion (c).

Conclusion and Future Outlook

This compound serves as an exemplary substrate for demonstrating the power and precision of enzymatic reactions in modern organic synthesis. The protocols outlined herein for ADH-mediated asymmetric synthesis and lipase-catalyzed kinetic resolution provide robust frameworks for producing this valuable chiral building block in high enantiomeric purity. These enzymatic methods are not only highly selective but also align with the principles of green chemistry, offering sustainable alternatives to traditional chemical routes. As the demand for enantiopure fluorinated compounds continues to grow in the pharmaceutical industry, the application of biocatalysis to scaffolds like MFTB will undoubtedly become even more critical.

References

  • Mathebula, N. P., Sheldon, R. A., & Bode, M. L. (2022). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. ChemBioChem, 23(21), e202200435. Available from: [Link]

  • Dandepally, S. R., & Williams, A. L. (2022). Deoxytrifluoromethylation of Alcohols. Organic letters, 24(28), 5178–5183. Available from: [Link]

  • Mathebula, N. P., Sheldon, R. A., & Bode, M. L. (2022). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. ResearchGate. Available from: [Link]

  • Mathebula, N. P., Sheldon, R. A., & Bode, M. L. (2022). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. ChemBioChem. Available from: [Link]

  • Schmidt, F., & Gröger, H. (2019). Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. Molecules, 24(23), 4257. Available from: [Link]

  • Szałaj, N., et al. (2022). Biocatalytic characterization of an alcohol dehydrogenase variant deduced from Lactobacillus kefir in asymmetric hydrogen transfer. Scientific Reports, 12(1), 12595. Available from: [Link]

  • Rovito, A., et al. (2022). Catalytic Enantioselective Entry to Triflones Featuring a Quaternary Stereocenter. Organic Letters, 24(24), 4478–4483. Available from: [Link]

  • Szymańska, K., et al. (2021). Lipase Immobilized on MCFs as Biocatalysts for Kinetic and Dynamic Kinetic Resolution of sec-Alcohols. Molecules, 26(16), 4989. Available from: [Link]

  • Google Patents. (n.d.). US7569375B2 - Alcohol dehydrogenases with increased solvent and temperature stability.
  • Plass, K. E. (1977). Activation of liver alcohol dehydrogenases by imidoesters generated in solution. Biochemistry, 16(18), 4123–4129. Available from: [Link]

  • van der Westhuyzen, C. W., & Brady, D. (2022). Influence of deep eutectic solvents on redox biocatalysis involving alcohol dehydrogenases. Catalysis Today, 407, 134-143. Available from: [Link]

  • ResearchGate. (2025). Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. Available from: [Link]

  • ResearchGate. (2025). Chiral Alcohols by Enantioselective Enzymatic Oxidation. Available from: [Link]

  • Taylor & Francis Online. (n.d.). Lipase – Knowledge and References. Available from: [Link]

  • Winberg, J. O., et al. (1986). Biochemical properties of alcohol dehydrogenase from Drosophila lebanonensis. The Biochemical journal, 235(2), 481–490. Available from: [Link]

  • Company, R. S., et al. (2018). Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. The Journal of organic chemistry, 83(15), 8014–8023. Available from: [Link]

  • Lau, R. M., et al. (2004). Lipase catalysed resolution of the Lotrafiban intermediate 2,3,4,5-tetrahydro-4-methyl-3-oxo-1H-1,4-benzodiazepine-2-acetic acid methyl ester in ionic liquids: comparison to the industrial t-butanol process. Green Chemistry, 6(9), 452-455. Available from: [Link]

  • TU Delft Repository. (n.d.). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif. Available from: [Link]

  • Google Patents. (n.d.). US8008062B2 - Production of (R)- and (S)-4-(1-aminoethyl) benzoic acid methyl ester sulfate by lipase.
  • PubChem. (n.d.). Methyl 4-(1-hydroxyethyl)benzoate. Available from: [Link]

  • Sadaf, A., et al. (2022). Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art. International Journal of Molecular Sciences, 23(19), 11956. Available from: [Link]

Sources

Application Notes and Protocols for the Chiral Resolution of Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Purity in Fluorinated Building Blocks

Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate is a chiral secondary alcohol of significant interest in medicinal chemistry and materials science. The presence of a trifluoromethyl group can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, the ability to access enantiomerically pure forms of this building block is critical, as the biological activity often resides in a single enantiomer, while the other may be inactive or elicit undesirable effects[]. This guide provides detailed protocols and technical insights for the chiral resolution of racemic this compound, targeting researchers, chemists, and professionals in drug development. We will explore two powerful and widely adopted methodologies: Enzymatic Kinetic Resolution (EKR) and Chiral High-Performance Liquid Chromatography (HPLC).

Part 1: Enzymatic Kinetic Resolution (EKR) via Lipase-Catalyzed Transesterification

Principle of Resolution

Enzymatic Kinetic Resolution is a robust technique that leverages the stereoselectivity of enzymes to differentiate between enantiomers in a racemic mixture[2]. In this process, an enzyme catalyzes a reaction (e.g., acylation) on one enantiomer at a much higher rate than the other. For a racemic secondary alcohol like this compound, a lipase can selectively acylate one enantiomer, leaving the other unreacted. This results in a mixture of an acylated product and the unreacted alcohol, which are chemically distinct and can be separated by standard chromatographic methods. The theoretical maximum yield for the unreacted enantiomer in a classic EKR is 50%.

Lipases, particularly Candida antarctica Lipase B (CALB), are widely used due to their broad substrate scope, high stability in organic solvents, and excellent enantioselectivity, including for trifluoromethylated alcohols[3][4][5][6]. The immobilized form of CALB (e.g., Novozym® 435) is particularly advantageous as it simplifies catalyst removal and recycling.

Diagram 1: Workflow for Enzymatic Kinetic Resolution

This diagram illustrates the process of separating a racemic alcohol into its enantiomers using lipase-catalyzed acylation.

EKR_Workflow cluster_reaction Enzymatic Reaction cluster_separation Separation & Isolation racemate Racemic Alcohol (R/S)-Substrate reaction_vessel Reaction Mixture in Organic Solvent racemate->reaction_vessel acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction_vessel enzyme Immobilized Lipase (e.g., CALB) enzyme->reaction_vessel mixture_out Mixture: (S)-Alcohol + (R)-Ester reaction_vessel->mixture_out Reaction (Selective Acylation) chromatography Column Chromatography mixture_out->chromatography Purification s_alcohol Enriched (S)-Alcohol chromatography->s_alcohol r_ester Enriched (R)-Ester chromatography->r_ester

Protocol: Lipase-Catalyzed Resolution of (±)-Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate

This protocol provides a robust starting point for the kinetic resolution. Optimization of parameters such as solvent, acyl donor, and temperature may be required to achieve maximum efficiency and enantioselectivity for this specific substrate.

Materials:

  • Racemic this compound

  • Immobilized Candida antarctica Lipase B (CALB), such as Novozym® 435

  • Acyl Donor: Vinyl acetate (preferred due to the irreversible nature of the reaction)

  • Solvent: Anhydrous n-Hexane or Methyl tert-butyl ether (MTBE)

  • Reaction vessel with magnetic stirring and temperature control

  • Analytical Chiral HPLC system for monitoring

Procedure:

  • Reaction Setup: To a solution of racemic this compound (1.0 eq.) in anhydrous n-hexane (to a concentration of 0.1 M), add vinyl acetate (1.5-3.0 eq.).

  • Enzyme Addition: Add immobilized CALB (typically 20-50 mg per mmol of substrate). The optimal enzyme loading should be determined experimentally.

  • Incubation: Stir the suspension at a constant temperature, typically between 30-45°C. The reaction progress should be monitored closely.

  • Reaction Monitoring: Periodically (e.g., every 2-4 hours), withdraw a small aliquot of the reaction mixture. Filter off the enzyme and analyze the sample by chiral HPLC to determine the conversion and the enantiomeric excess (ee) of both the remaining alcohol (substrate, eeₛ) and the formed ester (product, eeₚ).

  • Termination: Stop the reaction when the conversion approaches 50%. This is typically the point where the enantiomeric excess of the remaining substrate is maximized. The reaction can be stopped by filtering off the immobilized enzyme.

  • Work-up and Purification:

    • Filter the reaction mixture to recover the immobilized enzyme, which can be washed with fresh solvent and reused.

    • Concentrate the filtrate under reduced pressure to remove the solvent and excess acyl donor.

    • Purify the resulting residue (a mixture of the unreacted alcohol and the newly formed ester) using standard silica gel column chromatography to separate the two components.

Data Analysis:

The success of the kinetic resolution is quantified by the conversion (c) and the enantiomeric ratio (E).

  • Conversion (c): c = eeₛ / (eeₛ + eeₚ)

  • Enantiomeric Ratio (E): A measure of the enzyme's selectivity. An E-value > 100 is generally considered excellent for preparative purposes. It is calculated using the formula: E = ln[1 - c(1 + eeₚ)] / ln[1 - c(1 - eeₚ)]

ParameterTypical Starting ConditionRange for OptimizationRationale
Substrate Conc. 0.1 M0.05 - 0.5 MBalances reaction rate and potential substrate inhibition.
Acyl Donor Vinyl Acetate (2 eq.)Vinyl Acetate, Isopropenyl Acetate (1.5 - 5 eq.)Irreversible acyl donors drive the reaction forward.
Enzyme Loading 30 mg/mmol substrate10 - 100 mg/mmolHigher loading increases rate but also cost.
Solvent n-HexaneMTBE, Toluene, THFNon-polar aprotic solvents are generally preferred for lipases.
Temperature 35 °C25 - 50 °CAffects enzyme activity and stability; higher temperatures may reduce selectivity.
Reaction Time Monitor to ~50% conv.4 - 48 hoursDetermined by monitoring eeₛ and conversion.

Part 2: Chiral High-Performance Liquid Chromatography (HPLC)

Principle of Separation

Chiral HPLC is the most widely used analytical technique for determining the enantiomeric purity of chiral compounds and is also a powerful tool for preparative-scale separations[7][8]. The separation is achieved using a chiral stationary phase (CSP). The enantiomers of the analyte form transient, diastereomeric complexes with the chiral selector of the CSP. Due to differences in the stability of these complexes, one enantiomer is retained longer on the column than the other, resulting in their separation[9][10].

For trifluoromethyl-substituted alcohols, polysaccharide-based CSPs, such as those derived from amylose and cellulose phenylcarbamates, have demonstrated broad applicability and excellent resolving power[9][11][12]. Columns like Chiralpak® AD-H and Chiralcel® OD-H are often excellent starting points for method development[9].

Diagram 2: Chiral HPLC Method Development Strategy

This flowchart outlines a systematic approach to developing a chiral HPLC separation method.

HPLC_Method_Dev cluster_screening Phase 1: Column Screening cluster_optimization Phase 2: Method Optimization start Racemic Analyte: Methyl 4-(2,2,2-trifluoro- 1-hydroxyethyl)benzoate col_screen Screen CSPs (e.g., Chiralpak AD-H, Chiralcel OD-H) Mobile Phase: Hexane/IPA (90/10) start->col_screen decision Resolution (Rs) ≥ 1.5? col_screen->decision opt_mobile Optimize Mobile Phase - Adjust % Isopropanol - Test other alcohols (Ethanol) opt_flow Optimize Flow Rate (e.g., 0.5 - 1.5 mL/min) opt_mobile->opt_flow opt_temp Optimize Temperature (e.g., 20 - 40°C) opt_flow->opt_temp opt_temp->decision decision->opt_mobile No final_method Validated Analytical Method decision->final_method Yes

Protocol: Analytical Chiral HPLC Method Development

This protocol provides a systematic approach to developing a reliable analytical method for determining the enantiomeric excess of this compound.

Instrumentation & Materials:

  • HPLC system with UV detector

  • Chiral Columns:

    • Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (Amylose derivative)

    • Chiralcel® OD-H, 250 x 4.6 mm, 5 µm (Cellulose derivative)

  • HPLC-grade solvents: n-Hexane, Isopropanol (IPA), Ethanol (EtOH)

  • Racemic standard of this compound (approx. 1 mg/mL in mobile phase)

Procedure:

  • Column Screening:

    • Install the Chiralpak® AD-H column.

    • Set the mobile phase to n-Hexane/IPA (90:10, v/v) at a flow rate of 1.0 mL/min.

    • Set the column temperature to 25°C.

    • Set the UV detector to a wavelength where the analyte absorbs, typically around 230-254 nm for the benzoate moiety.

    • Inject the racemic standard and record the chromatogram.

    • Repeat the process with the Chiralcel® OD-H column under the same conditions.

  • Method Optimization (for the column showing better initial separation):

    • Mobile Phase Composition: If separation is observed but resolution is poor (Rs < 1.5), adjust the percentage of the alcohol modifier.

      • To increase retention and potentially improve resolution: Decrease the IPA percentage (e.g., to 95:5 Hexane/IPA).

      • To decrease retention time: Increase the IPA percentage (e.g., to 80:20 Hexane/IPA).

    • Alcohol Modifier: Test ethanol as an alternative to isopropanol, as it can sometimes offer different selectivity.

    • Flow Rate: Adjust the flow rate (e.g., between 0.5 and 1.5 mL/min) to optimize the balance between analysis time and separation efficiency.

    • Temperature: Vary the column temperature (e.g., between 20°C and 40°C). Lower temperatures often improve resolution but increase analysis time and backpressure.

  • Validation Parameters:

    • Once baseline separation (Resolution, Rs ≥ 1.5) is achieved, the method should be validated for linearity, accuracy, and precision as per standard guidelines.

Expected Results and Data Interpretation:

The following table provides hypothetical but realistic data based on the separation of similar trifluoromethyl-substituted aromatic alcohols on common polysaccharide CSPs[9].

ColumnMobile Phase (Hexane/IPA)Retention Time (t₁) (min)Retention Time (t₂) (min)Selectivity (α)Resolution (Rs)
Chiralpak® AD-H 90 / 108.510.21.252.1
Chiralcel® OD-H 90 / 1012.113.51.141.6
Chiralpak® AD-H 95 / 515.319.11.312.8
  • Selectivity (α): A measure of the separation between the two peaks. α = k₂/k₁, where k is the retention factor. A value > 1.1 is desirable.

  • Resolution (Rs): Quantifies the degree of separation between two peaks. Rs = 2(t₂ - t₁)/(w₁ + w₂). A value ≥ 1.5 indicates baseline separation, which is ideal for accurate quantification.

Conclusion

The chiral resolution of this compound can be effectively achieved using both enzymatic kinetic resolution and chiral HPLC. EKR with an immobilized lipase like CALB offers a practical route for preparative-scale synthesis of enantiomerically enriched material. Chiral HPLC on polysaccharide-based stationary phases provides a rapid and highly accurate method for both analytical determination of enantiomeric purity and for preparative-scale purification. The protocols and strategies outlined in this guide serve as a comprehensive starting point, enabling researchers to confidently approach the synthesis and analysis of this valuable chiral building block.

References

  • Mathebula, N. P., Sheldon, R. A., & Bode, M. L. (2022). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. ChemBioChem, 23(21), e202200435. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]

  • Šatínský, D., Chocholouš, P., & Solich, P. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 164-173. Available at: [Link]

  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. Available at: [Link]

  • He, B., et al. (2022). Resolution of (R,S)-1-(4-methoxyphenyl)ethanol by lipase-catalyzed stereoselective transesterification and the process optimization. Chirality, 34(2), 438-445. Available at: [Link]

  • Francotte, E. (2018). New chiral stationary phases for enantioselective drugs analysis. ResearchGate. Available at: [Link]

  • Kato, K., Katayama, M., Fujii, S., & Kimoto, H. (1997). Enzymatic Resolution of 2,2,2-Trifluoro-1-(1-pyrenyl)ethanol with Lipases. Bioscience, Biotechnology, and Biochemistry, 61(1), 194–196. Available at: [Link]

  • BGB Analytik. (n.d.). CHIRAL Handbook. Available at: [Link]

  • Ilisz, I., Aranyi, A., & Pataj, Z. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 205, 114302. Available at: [Link]

  • Wzorek, A., et al. (2020). Lipase Immobilized on MCFs as Biocatalysts for Kinetic and Dynamic Kinetic Resolution of sec-Alcohols. Molecules, 25(22), 5485. Available at: [Link]

  • Blucher Proceedings. (2014). Enzymatic Kinetic Resolution of Hydroxy Oxazolines. Available at: [Link]

Sources

The Strategic Application of Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Modern Medicinal Chemistry

In the landscape of contemporary drug discovery and development, the incorporation of fluorine-containing motifs is a well-established strategy to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic candidates. The trifluoromethyl (CF3) group, in particular, is prized for its ability to increase metabolic stability, modulate lipophilicity, and improve binding affinity.[1][2] Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate emerges as a highly valuable and versatile building block, presenting a unique combination of a secondary benzylic alcohol and a trifluoromethyl group on a benzene ring scaffold.[3][4] This structure opens the door to a myriad of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.

This technical guide provides an in-depth exploration of the application of this compound in key cross-coupling reactions. We will delve into the mechanistic underpinnings of these transformations, offer field-proven insights into experimental design, and provide detailed, step-by-step protocols for Suzuki-Miyaura, Heck, and Sonogashira couplings.

The Dual Reactivity of this compound

The synthetic utility of this molecule is rooted in two key structural features: the secondary benzylic alcohol and the potential for the aryl ring to be functionalized with a leaving group (e.g., a halide or triflate) for traditional cross-coupling. The benzylic alcohol moiety can be activated in situ to participate directly in certain cross-coupling reactions, offering a more atom-economical and environmentally benign approach compared to the pre-functionalization of the aryl ring.[5][6]

Part 1: Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) and C(sp³)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction typically involves three key steps: oxidative addition of an aryl halide to a Pd(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst. When employing a benzylic alcohol directly, the C-O bond must first be activated, often in situ, to facilitate the oxidative addition step.[5][6]

Suzuki_Miyaura_Cycle cluster_reactants Reactants cluster_product Product Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X L_n Ar-Pd(II)-X L_n Pd(0)L_n->Ar-Pd(II)-X L_n Oxidative Addition (Ar-X) Ar-Pd(II)-R L_n Ar-Pd(II)-R L_n Ar-Pd(II)-X L_n->Ar-Pd(II)-R L_n Transmetalation (R-B(OR')_2) Ar-Pd(II)-R L_n->Pd(0)L_n Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R L_n->Ar-R Ar-X Ar-X R-B(OR')_2 R-B(OR')_2

Caption: Generalized Catalytic Cycle for the Suzuki-Miyaura Coupling.

Protocol 1: Direct Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol leverages the direct activation of the benzylic alcohol.

Experimental Details:

ParameterValueRationale
Reactants
This compound1.0 equivThe limiting reagent.
Arylboronic Acid1.5 equivAn excess ensures complete consumption of the alcohol.
Catalyst System
Pd(PPh₃)₄5 mol %A common and effective catalyst for C-O activation.[5]
Solvent TolueneA non-polar solvent suitable for this transformation.
Reaction Conditions
Temperature80 °CTo facilitate the activation of the benzylic C-O bond.
Time12-24 hReaction progress should be monitored by TLC or GC-MS.
AtmosphereInert (N₂ or Ar)To prevent oxidation of the palladium catalyst.

Step-by-Step Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the desired arylboronic acid (1.5 mmol), and Pd(PPh₃)₄ (0.05 mmol).

  • Add anhydrous toluene (5 mL) via syringe.

  • Stir the reaction mixture at 80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Part 2: Mizoroki-Heck Reaction: Olefin Arylation

The Heck reaction is a powerful tool for the formation of carbon-carbon bonds between an unsaturated halide (or triflate) and an alkene.[7][8] In the context of our substrate, we will consider the scenario where the aromatic ring has been functionalized with a bromine atom at a position ortho or meta to the trifluoro-hydroxyethyl group.

Mechanistic Rationale

The Heck catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination regenerates the double bond in the product and forms a palladium-hydride species, which then undergoes reductive elimination with the base to regenerate the Pd(0) catalyst.

Heck_Reaction_Workflow Start Starting Materials: - Aryl Halide (Substrate) - Alkene - Pd(0) Catalyst - Base Oxidative_Addition Oxidative Addition of Aryl Halide to Pd(0) Start->Oxidative_Addition Alkene_Coordination Coordination of Alkene to Pd(II) Complex Oxidative_Addition->Alkene_Coordination Migratory_Insertion Migratory Insertion of Alkene Alkene_Coordination->Migratory_Insertion Beta_Hydride_Elimination β-Hydride Elimination Migratory_Insertion->Beta_Hydride_Elimination Product_Release Release of Alkenylated Product Beta_Hydride_Elimination->Product_Release Catalyst_Regeneration Regeneration of Pd(0) Catalyst with Base Product_Release->Catalyst_Regeneration End Final Product Product_Release->End Catalyst_Regeneration->Oxidative_Addition Catalytic Cycle

Caption: Workflow for a Typical Mizoroki-Heck Reaction.

Protocol 2: Heck Coupling of a Brominated Derivative of this compound

Experimental Details:

ParameterValueRationale
Reactants
Brominated Substrate1.0 equivThe aryl bromide.
Alkene1.2 equivA slight excess of the alkene is used.
Catalyst System
Pd(OAc)₂2 mol %A common palladium precursor.
P(o-tolyl)₃4 mol %A phosphine ligand to stabilize the catalyst.
Base Triethylamine (Et₃N)2.0 equiv
Solvent Acetonitrile (MeCN)A polar aprotic solvent suitable for Heck reactions.
Reaction Conditions
Temperature100 °CHigher temperatures are often required for aryl bromides.
Time16-24 hMonitor by TLC or GC-MS.
AtmosphereInert (N₂ or Ar)To protect the catalyst.

Step-by-Step Procedure:

  • In a sealed tube, combine the brominated derivative of this compound (1.0 mmol), the alkene (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and P(o-tolyl)₃ (0.04 mmol).

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous acetonitrile (5 mL) and triethylamine (2.0 mmol) via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring.

  • After the reaction is complete (as determined by TLC or GC-MS), cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the palladium black, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Part 3: Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira reaction provides a reliable method for the coupling of terminal alkynes with aryl or vinyl halides.[9][10] This reaction is typically co-catalyzed by palladium and copper salts.

Mechanistic Rationale

The Sonogashira reaction involves two interconnected catalytic cycles. The palladium cycle is similar to that of other cross-coupling reactions, involving oxidative addition and reductive elimination. The copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) intermediate.[9]

Protocol 3: Sonogashira Coupling of an Iodinated Derivative of this compound

Aryl iodides are generally more reactive than the corresponding bromides in Sonogashira couplings.[9]

Experimental Details:

ParameterValueRationale
Reactants
Iodinated Substrate1.0 equivThe aryl iodide.
Terminal Alkyne1.2 equivA slight excess is beneficial.
Catalyst System
Pd(PPh₃)₂Cl₂2 mol %A common palladium(II) precatalyst.
CuI1 mol %The copper(I) co-catalyst.
Base Diisopropylamine (i-Pr₂NH)2.0 equiv
Solvent Tetrahydrofuran (THF)A suitable solvent for this reaction.
Reaction Conditions
TemperatureRoom TemperatureAryl iodides are often reactive enough at ambient temperature.
Time4-12 hMonitor by TLC or GC-MS.
AtmosphereInert (N₂ or Ar)Essential for catalyst stability.

Step-by-Step Procedure:

  • To a Schlenk flask under an inert atmosphere, add the iodinated derivative of this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.01 mmol).

  • Add anhydrous THF (5 mL) followed by diisopropylamine (2.0 mmol) and the terminal alkyne (1.2 mmol) via syringe.

  • Stir the reaction at room temperature and monitor its progress.

  • Once the starting material is consumed, dilute the reaction mixture with diethyl ether and filter through a plug of silica gel.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the product by flash column chromatography.

Conclusion and Future Outlook

This compound stands out as a building block with significant potential for the synthesis of complex, fluorinated molecules. The protocols detailed herein for Suzuki-Miyaura, Heck, and Sonogashira couplings provide a solid foundation for researchers to explore its utility. The direct use of the benzylic alcohol in C-C bond-forming reactions represents an elegant and efficient synthetic strategy. Further exploration into other cross-coupling reactions, such as Buchwald-Hartwig amination, will undoubtedly expand the synthetic toolbox available to medicinal and materials chemists.

References

  • Fan, T., Meng, W.-D., & Zhang, X. (2017). Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Beilstein Journal of Organic Chemistry, 13, 2610–2616. [Link]

  • Fan, T., Meng, W.-D., & Zhang, X. (2017). Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Semantic Scholar. [Link]

  • Li, J., et al. (2013). Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis. Chemical Communications. [Link]

  • Obora, Y. (2024). Palladium-iron bimetallic-catalyzed cross-coupling reaction of alcohols and nitroarenes using a hydrogen-transfer redox system. Chemistry Letters. [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. (2026). The Role of Methyl 4-bromo-2-(trifluoromethyl)benzoate in Modern Drug Discovery. Ningbo Inno Pharmchem Co., Ltd. [Link]

  • Toupalas, G., et al. (2022). Deoxygenative Cross-Coupling of Benzyl Alcohols and Boronic Acids Enabled by Transient Isourea Formation. ACS Catalysis, 12, 8147–8154. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of 2-(Trifluoromethyl)benzoic Acid in Pharmaceutical Development. Ningbo Inno Pharmchem Co., Ltd. [Link]

  • Fan, T., Meng, W.-D., & Zhang, X. (2017). Pd-catalyzed Heck-type reactions of secondary trifluoromethylated alkyl... ResearchGate. [Link]

  • He, L., et al. (2013). C-C Cross-Coupling of Primary and Secondary Benzylic Alcohols Using Supported Gold-Based Bimetallic Catalysts. ChemCatChem, 5(5), 1151-1155. [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. (2025). Mastering Sonogashira Coupling: The Role of Iodinated Trifluoromethylbenzenes. Ningbo Inno Pharmchem Co., Ltd. [Link]

  • Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols. PMC. [Link]

  • Wang, G.-W., & Yuan, J.-L. (2020). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Molecules, 25(22), 5437. [Link]

  • Wang, D., & Zhu, C. (2021). Advances in allylic and benzylic C–H bond functionalization enabled by metallaphotoredox catalysis. Chemical Communications. [Link]

  • Organic Chemistry Portal. (n.d.). Substituted benzylic alcohol synthesis by addition (C-C coupling). Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). Palladium–Catalyzed Coupling Reactions of Benzylic Derivatives. ResearchGate. [Link]

  • ResearchGate. (n.d.). Cross-coupling reactions of benzylic C–H bonds and alcohols via a... ResearchGate. [Link]

  • ResearchGate. (2025). Direct Cross-Coupling of Benzyl Alcohols to Construct Diarylmethanes via Palladium Catalysis. ResearchGate. [Link]

  • ResearchGate. (2025). A Domino Approach of Heck Coupling for the Synthesis of ??-Trifluoromethylstyrenes. ResearchGate. [Link]

  • Ni, C., et al. (2018). Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. Journal of the American Chemical Society, 140(22), 6801-6805. [Link]

  • Bak, A., et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters. [Link]

  • Mita, T., et al. (2019). Cross-Coupling of Aryl Trifluoromethyl Sulfones with Arylboronates by Cooperative Palladium/Rhodium Catalysis. Organic Letters. [Link]

  • Kong, Y., & Sulpovar, A. (2017). Sonogashira Reaction Using Arylsulfonium Salts as Cross-Coupling Partners. Organic Letters. [Link]

  • Mita, T., et al. (2019). Cross-Coupling of Aryl Trifluoromethyl Sulfones with Arylboronates by Cooperative Palladium/Rhodium Catalysis. PubMed. [Link]

  • Dreher, S. D., et al. (2008). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry. [Link]

  • Littke, A. F., & Fu, G. C. (1998). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society. [Link]

  • Molander, G. A., & Figueroa, R. (2002). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry. [Link]

  • Ni, C., et al. (2018). Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. PubMed. [Link]

  • ResearchGate. (n.d.). Trifluoromethyl Benzoate (TFBz): A Versatile Trifluoromethoxylation Reagent. ResearchGate. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • SlidePlayer. (n.d.). Preparation of Methyl Benzoate. SlidePlayer. [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 4-hydroxybenzoate. PrepChem.com. [Link]

  • PubChem. (n.d.). Methyl 4-(2-hydroxyethyl)benzoate. PubChem. [Link]

  • PubChem. (n.d.). 4-(2-(2,2,2-Trifluoro-1-hydroxyethyl)pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile. PubChem. [Link]

  • PubChem. (n.d.). Methyl 4-(1-hydroxyethyl)benzoate. PubChem. [Link]

  • precisionFDA. (n.d.). METHYL 3-(2-HYDROXYETHYL)BENZOATE. precisionFDA. [Link]

Sources

Derivatization of Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate for bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Strategic Derivatization of Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate: A Modular Approach for Bioassay Library Generation

Abstract

The strategic incorporation of trifluoromethyl (CF3) groups is a cornerstone of modern drug discovery, often enhancing a molecule's metabolic stability, binding affinity, and lipophilicity.[1][2][3][4][5] this compound is a valuable scaffold possessing this key group, along with two versatile functional handles for chemical modification: a secondary alcohol and a methyl ester. This guide provides a comprehensive framework for the systematic derivatization of this scaffold to generate a chemically diverse library of compounds suitable for high-throughput screening (HTS) and other bioassays. We detail modular protocols for esterification and etherification of the hydroxyl group, as well as hydrolysis of the methyl ester followed by amide coupling. The causality behind experimental choices, detailed characterization methods, and a workflow for subsequent bioassay implementation are discussed to provide researchers with a robust and self-validating system for hit identification and lead optimization.

Introduction: The Rationale for Derivatization

In drug discovery, a single "hit" compound is rarely the final drug candidate. It is a starting point for optimization through the synthesis and testing of structural analogs. The core molecule, this compound (CAS 1086836-85-2), presents a chiral secondary alcohol and an ester, both prime locations for modification.

  • Modulating Lipophilicity and Permeability: The CF3 group significantly increases lipophilicity.[3] Derivatizing the polar hydroxyl group via esterification or etherification allows for fine-tuning of the overall LogP, which can critically influence membrane permeability and target engagement.[3]

  • Exploring Structure-Activity Relationships (SAR): Creating a library of esters, ethers, and amides with varying steric bulk, electronic properties, and hydrogen bonding capabilities allows researchers to systematically probe the binding pocket of a biological target. For example, a bulky tert-butyl ester versus a smaller acetyl ester can reveal important information about the space available within an enzyme's active site.

  • Improving Metabolic Stability: While the CF3 group enhances stability, ester derivatives can act as prodrugs, being cleaved by esterases in vivo. In contrast, ether linkages are generally more resistant to metabolic cleavage, potentially leading to compounds with a longer biological half-life.[1]

This guide provides the chemical blueprint to build a focused library around this promising trifluoromethylated scaffold.

The Core Scaffold: Properties and Handling

  • Compound Name: this compound

  • CAS Number: 1086836-85-2[6]

  • Molecular Formula: C₁₀H₉F₃O₃[6]

  • Molecular Weight: 234.17 g/mol [6][7]

  • Structure: Chemical structure of this compound

The compound is a chiral alcohol. For bioassays, it is critical to either use the racemic mixture consistently or to perform chiral resolution to test individual enantiomers, as biological activity is often stereospecific.[8][9]

Overall Derivatization Strategy

The derivatization strategy is designed to be modular, allowing for the creation of a diverse library from a single starting material. The primary functional groups targeted are the secondary alcohol and the methyl ester.

G cluster_0 Route A: O-Derivatization cluster_1 Route B: Ester Hydrolysis & Amidation start Methyl 4-(2,2,2-trifluoro-1- hydroxyethyl)benzoate ester_lib Ester Library (O-Acylation) start->ester_lib RCOCl, Base ether_lib Ether Library (O-Alkylation) start->ether_lib R-X, Base or Acid Catalysis acid Carboxylic Acid Intermediate (Saponification) start->acid 1. LiOH or NaOH 2. H+ Workup amide_lib Amide Library (Amide Coupling) acid->amide_lib R'R''NH, Coupling Agent

Caption: Modular derivatization pathways for the parent scaffold.

Protocols for Derivatization

Important Note: All reactions should be conducted in a well-ventilated fume hood. Glassware should be oven-dried before use, especially for reactions sensitive to moisture.

Protocol 4.1: O-Acylation (Ester Formation)

This protocol describes the reaction of the secondary alcohol with an acyl chloride to form an ester linkage. This is a robust and high-yielding reaction.[10][11][12]

Rationale: Acyl chlorides are highly reactive electrophiles. A non-nucleophilic base, such as pyridine or triethylamine, is used to scavenge the HCl byproduct, driving the reaction to completion.[10][13] The addition of a catalytic amount of DMAP (4-Dimethylaminopyridine) can accelerate the reaction, especially for sterically hindered alcohols.[13]

Materials:

  • This compound (1.0 eq)

  • Acyl chloride of choice (e.g., Acetyl chloride, Benzoyl chloride) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine (1.5 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq, optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add TEA (or pyridine) and DMAP (if used) to the solution.

  • Slowly add the acyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours (monitor by TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).

  • Characterize the final product by ¹H NMR, ¹⁹F NMR, and Mass Spectrometry.

Protocol 4.2: O-Alkylation (Ether Formation)

This protocol describes an acid-catalyzed dehydration for symmetrical ethers or a Williamson-type synthesis for unsymmetrical ethers. Iron(III) triflate has been shown to be an effective catalyst for the dehydrative etherification of secondary benzylic alcohols.[14][15][16]

Rationale: The iron(III) catalyst acts as a Lewis acid, activating the hydroxyl group to facilitate dehydration and subsequent nucleophilic attack by another alcohol molecule.[16] This method avoids the need for stoichiometric activating agents.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary alcohol of choice (e.g., Methanol, Benzyl alcohol) (3.0 eq or as solvent)

  • Iron(III) triflate [Fe(OTf)₃] (5 mol%)

  • Ammonium chloride (NH₄Cl) (5 mol%, optional additive to suppress side reactions)[14][15]

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound and the desired alcohol in DCM, add Fe(OTf)₃ and NH₄Cl.

  • Stir the reaction at room temperature for 12-24 hours (monitor by TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

  • Characterize the final product by ¹H NMR, ¹⁹F NMR, and Mass Spectrometry.

Protocol 4.3: Ester Hydrolysis and Amide Coupling

This two-step protocol first converts the methyl ester to a carboxylic acid (saponification), which is then coupled with an amine to form an amide.

Step 4.3.1: Saponification

Rationale: Base-catalyzed hydrolysis is a standard method for converting esters to carboxylates.[17][18] Subsequent acidification protonates the carboxylate to yield the free carboxylic acid.

Materials:

  • Starting ester derivative (from Protocol 4.1 or 4.2) (1.0 eq)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0 eq)

  • Tetrahydrofuran (THF) and Water (e.g., 3:1 mixture)

  • 1M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the ester in the THF/water mixture.

  • Add LiOH and stir at room temperature until the reaction is complete (monitor by TLC).

  • Remove the THF in vacuo.

  • Cool the remaining aqueous solution to 0 °C and acidify to pH ~2 with 1M HCl.

  • Extract the carboxylic acid product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate to yield the crude acid, which can often be used without further purification.

Step 4.3.2: Amide Coupling

Rationale: Standard peptide coupling reagents like HATU or HOBt/EDC activate the carboxylic acid to facilitate nucleophilic attack by an amine, forming a stable amide bond under mild conditions.

Materials:

  • Carboxylic acid from Step 4.3.1 (1.0 eq)

  • Amine of choice (primary or secondary) (1.1 eq)

  • HATU (1.1 eq) or HOBt/EDC (1.1 eq each)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve the carboxylic acid in anhydrous DMF.

  • Add the amine, followed by HATU and DIPEA.

  • Stir at room temperature for 4-12 hours (monitor by TLC).

  • Dilute the reaction with ethyl acetate and wash with saturated NaHCO₃, water, and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude amide by flash column chromatography or preparative HPLC.

  • Characterize the final product by ¹H NMR and Mass Spectrometry.

Analytical Characterization & Quality Control

A self-validating protocol requires rigorous confirmation of product identity and purity.

Parameter Technique Purpose
Identity ¹H NMR, ¹³C NMR, ¹⁹F NMRConfirms the covalent structure of the derivative. ¹⁹F NMR is particularly useful for confirming the integrity of the trifluoromethyl group.
Molecular Weight Mass Spectrometry (e.g., ESI-MS)Confirms the molecular weight of the synthesized compound.
Purity HPLC-UV/MSQuantifies the purity of the final compound, ensuring it is >95% for use in bioassays.
Stereochemistry Chiral HPLCThe benzylic alcohol is a stereocenter. Chiral HPLC can be used to separate and quantify enantiomers.[8]

Application in Bioassays: From Library to Hits

Once a library of derivatives is synthesized and characterized, it can be screened for biological activity. High-Throughput Screening (HTS) is a common approach for testing large numbers of compounds efficiently.[19][20][21][22]

G A Synthesized & QC'd Derivative Library B Stock Solution Preparation (e.g., 10 mM in DMSO) A->B C Assay Plate Preparation (e.g., 384-well plates) B->C D Addition of Biological Target (e.g., Enzyme, Cells) C->D E Addition of Substrate/ Detection Reagents D->E F Incubation E->F G Signal Readout (e.g., Fluorescence, Luminescence) F->G H Data Analysis (Z'-factor, % Inhibition) G->H I Hit Identification & Prioritization H->I J Dose-Response & IC50 Determination for Hits I->J

Caption: General workflow for high-throughput screening of a derivative library.

Key Considerations for Bioassays:

  • Assay Compatibility: Ensure that the detection method (e.g., fluorescence) is not compromised by the intrinsic properties of the trifluoromethylated compounds.

  • Solubility: Derivatives with poor aqueous solubility may precipitate in the assay buffer, leading to false negatives or positives.

  • Data Quality: Assay quality should be monitored using statistical parameters like the Z'-factor to ensure the data is reliable.[22]

Conclusion

This compound is an excellent starting scaffold for the generation of diverse chemical libraries. By employing modular and robust derivatization protocols targeting the hydroxyl and methyl ester functionalities, researchers can systematically explore the structure-activity relationships of this privileged chemical space. The detailed protocols and characterization guidelines presented here provide a comprehensive and self-validating framework to accelerate hit-finding and lead-optimization efforts in drug discovery.

References

  • The Role of Trifluoromethylated Compounds in Modern Drug Discovery. Google Search.
  • High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed. PubMed.
  • A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols - Benchchem. Benchchem.
  • High-Throughput Inhibitor Assays and Screening - Creative Enzymes.
  • High-Throughput Screening Assays. Assay Genie.
  • Design and biological activity of trifluoromethyl containing drugs - Wechem. Wechem.
  • High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel - Lab on a Chip (RSC Publishing). Royal Society of Chemistry.
  • Protecting Groups in Organic Synthesis - Chemistry LibreTexts. Chemistry LibreTexts.
  • High-Throughput Screening For The Discovery Of Enzyme Inhibitors | Request PDF - ResearchGate.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. PubMed Central.
  • Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) - Suzhou Highfine Biotech. Suzhou Highfine Biotech Co., Ltd.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione. Hovione.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • Appendix 6: Protecting groups - Oxford Learning Link. Oxford University Press.
  • Acid Halides for Ester Synthesis - Chemistry LibreTexts. Chemistry LibreTexts.
  • esterification - alcohols and carboxylic acids - Chemguide. Chemguide.
  • PREPARATION OF ACYL CHLORIDES - ResearchGate.
  • Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols.
  • This compound | 1086836-85-2 | LTB83685 - Biosynth. Biosynth.
  • Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. ACS Omega.
  • Chiral resolution - Wikipedia. Wikipedia.
  • Alcohols To Ethers via Acid Catalysis - Master Organic Chemistry. Master Organic Chemistry.
  • Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols | Request PDF - ResearchGate.
  • Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)
  • Preparing Ethers - Chemistry LibreTexts. Chemistry LibreTexts.

Sources

Application Note: A High-Throughput Screening Cascade for the Identification of Bioactive Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven guide for the high-throughput screening (HTS) of compound libraries based on the Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate scaffold. We detail a multi-tiered screening cascade designed to identify and validate bioactive analogs, moving from a broad primary phenotypic screen to specific secondary and counter-assays. The protocols herein are structured to ensure scientific rigor, eliminate common artifacts, and provide a clear, data-driven path from initial hit identification to validated lead candidates suitable for downstream drug development. This guide is intended for researchers, scientists, and drug development professionals seeking to implement a robust HTS campaign for novel chemical entities.

Introduction: The Imperative for Structured Screening

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify molecules that modulate a specific biological pathway or target.[1][2] The process utilizes automation, miniaturized assays, and sophisticated data analysis to accelerate the identification of "hits"—compounds that serve as starting points for medicinal chemistry and lead optimization.[3][4]

The Target Scaffold: this compound

The core structure, this compound[5][6], presents compelling features for medicinal chemistry exploration. The trifluoromethyl (CF3) group is a well-established bioisostere for a methyl group, which can significantly enhance metabolic stability and binding affinity by altering electronic properties.[7] Furthermore, the secondary alcohol moiety provides a critical hydrogen bond donor/acceptor site, suggesting potential for specific, high-affinity interactions with biological targets like enzymes or receptors.[8]

Rationale for Screening Analogs: A Strategic Exploration of Chemical Space

Screening a library of analogs derived from this core scaffold is a strategic approach to understanding its Structure-Activity Relationship (SAR). By systematically modifying peripheral chemical groups, researchers can identify which structural features are critical for biological activity, potency, and selectivity. This application note outlines a screening strategy that is agnostic to the specific molecular target, employing a phenotypic approach to first identify compounds with a desired cellular effect, such as cytotoxicity against a cancer cell line.

The Screening Cascade: A Self-Validating Workflow

A successful HTS campaign is not a single experiment but a carefully designed cascade of assays.[9] This tiered approach is designed to efficiently reduce a large library to a small number of high-quality, validated hits, saving time and resources by eliminating false positives and problematic compounds at each stage.[10] Our proposed cascade involves a primary screen, hit confirmation, and a series of orthogonal and counter-screens to build confidence in each progressive hit.

G cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Mechanism & Specificity cluster_3 Lead Candidates Primary Primary HTS (e.g., Cell Viability @ 10 µM) Confirmatory Confirmatory Screen (Fresh Compound) Primary->Confirmatory ~1-5% Hit Rate DoseResponse Dose-Response (IC50) Confirmatory->DoseResponse Orthogonal Orthogonal Assay (e.g., ATP-based) DoseResponse->Orthogonal Secondary Secondary Assays (e.g., Apoptosis) Orthogonal->Secondary Counter Counter-Screens (e.g., Assay Interference) Secondary->Counter ValidatedHits Validated Hits for Lead Optimization Counter->ValidatedHits <0.1% of Library

Figure 1: The High-Throughput Screening Cascade. A multi-step workflow to systematically identify and validate bioactive compounds.

Part I: Primary Screening - Identifying Initial Hits

The goal of the primary screen is to rapidly and cost-effectively assess every compound in the library to identify any with potential biological activity.[] Given the novelty of the scaffold, a phenotypic screen measuring cell viability is an excellent starting point, as it can uncover activity regardless of the underlying mechanism.[12][13]

Assay Principle: Resazurin-Based Viability Assay

The resazurin (AlamarBlue) assay is a robust, fluorescence-based method for quantifying cell viability. Viable, metabolically active cells reduce the non-fluorescent blue resazurin dye to the highly fluorescent pink resorufin. A decrease in fluorescence in the presence of a test compound indicates a reduction in cell viability. This assay is widely used in HTS due to its sensitivity, simplicity (a single reagent addition step), and low cost.[14][15]

Compound Library Specifications
ParameterSpecificationRationale
Library Size 1,000 - 100,000 analogsBalances diversity of chemical space with screening cost and throughput.
Compound Format 10 mM in 100% DMSOStandard concentration for academic and industrial screening libraries.
Plate Format 384-well microplatesIncreases throughput and reduces reagent costs compared to 96-well formats.[16]
Primary Screen Conc. 10 µMA common single-point concentration to identify potent hits while minimizing off-target effects.
Protocol 1: High-Throughput Cell Viability Screening

Objective: To identify analogs that reduce the viability of a selected cell line (e.g., HeLa cervical cancer cells) at a single concentration.

Materials:

  • HeLa cells (or other chosen adherent cell line)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Compound library plates (384-well)

  • Assay-ready plates (384-well, clear bottom, black-walled)

  • Resazurin sodium salt solution (e.g., CellTiter-Blue®, Promega)

  • Positive Control: Doxorubicin (10 µM final concentration)

  • Negative Control: 0.1% DMSO

Methodology:

  • Cell Seeding: Using an automated liquid handler or multichannel pipette, dispense 40 µL of cell suspension (e.g., 2,000 cells/well) into each well of the assay plates.

  • Incubation: Incubate plates for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.

  • Compound Addition: Using a pintool or acoustic liquid handler, transfer 40 nL of compound solution from the library plates to the assay plates. This achieves a final concentration of 10 µM in 0.1% DMSO. Add controls to designated columns (Doxorubicin for positive, DMSO for negative).

  • Compound Incubation: Incubate the assay plates for 48 hours at 37°C, 5% CO₂.

  • Reagent Addition: Add 10 µL of Resazurin reagent to each well. Incubate for 2-4 hours at 37°C, protected from light.

  • Signal Detection: Read the plates on a fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm).

Data Analysis and Hit Identification

High-quality data is paramount for a successful screen.[2] Assay performance is evaluated using the Z-factor, a statistical measure of the separation between positive and negative controls.[17]

Quality Control MetricFormulaAcceptance Criterion
Z-Factor (Z') 1 - [ (3σpos + 3σneg) / |μpos - μneg| ]Z' > 0.5
Signal-to-Background μneg / μposS/B > 5
  • Data Normalization: Raw fluorescence values are normalized to the in-plate controls:

    • % Inhibition = 100 * (1 - [ (Sample_Value - μ_pos) / (μ_neg - μ_pos) ] )

  • Hit Selection: A compound is declared a "hit" if its activity meets a predefined threshold. A common approach is to select compounds with an activity greater than three standard deviations (SD) from the mean of the sample population (or a Z-score > 3).[18]

Part II: Hit Confirmation and Triage

Not all primary hits are real. False positives can arise from compound precipitation, autofluorescence, or experimental error.[9] The goal of this stage is to confirm the activity of the hits and discard artifacts.

Protocol 2: Dose-Response Analysis of Primary Hits

Objective: To confirm activity and determine the potency (IC₅₀) of primary hits.

Methodology:

  • Order fresh, powdered samples of all hit compounds to ensure purity and identity.[19]

  • Create a 10-point, 3-fold serial dilution series for each compound, starting at 50 µM.

  • Perform the cell viability assay as described in Protocol 1, but with the range of compound concentrations.

  • Plot % Inhibition versus log[Concentration] and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.[20]

  • Confirmation Criteria: Hits are considered "confirmed" if they show a clear dose-response relationship with an IC₅₀ < 20 µM.

Protocol 3: Orthogonal Cytotoxicity Assay (ATP-Based)

Causality: Relying on a single assay technology is risky. An orthogonal assay uses a different detection method to measure the same biological endpoint.[10][21] This helps eliminate artifacts specific to the primary assay's technology (e.g., compounds that inhibit the reductase enzymes required for the resazurin assay). An ATP-based assay (e.g., CellTiter-Glo®) is an excellent choice, as cellular ATP levels are a strong indicator of cell health.[14]

Objective: To validate confirmed hits using a mechanistically different viability assay.

Methodology:

  • Perform a dose-response experiment as in Protocol 2.

  • Instead of adding resazurin, add an equal volume of an ATP-detection reagent (which lyses the cells and provides luciferase/luciferin).

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Read the plates on a luminescence plate reader.

  • Calculate IC₅₀ values. Hits are validated if they demonstrate comparable potency in both the resazurin and ATP-based assays.

G PrimaryHits Primary Hits (Single-Dose Activity) FreshCompound Re-order Fresh Powder PrimaryHits->FreshCompound DoseResponse Generate IC50 Curve (Resazurin Assay) FreshCompound->DoseResponse OrthogonalIC50 Generate IC50 Curve (ATP-based Assay) DoseResponse->OrthogonalIC50 IC50 < 20 µM Discard_NoDR Discard (No Dose-Response) DoseResponse->Discard_NoDR Flat Curve Discard_Inactive Discard (Inactive in Orthogonal Assay) OrthogonalIC50->Discard_Inactive Inactive or >10-fold Shift ValidatedHits Validated, Potent Hits OrthogonalIC50->ValidatedHits Similar IC50

Figure 2: Hit Triage and Validation Workflow. A logical flow for confirming primary hits and eliminating false positives.

Part III: Secondary and Counter-Screening

With a set of validated cytotoxic compounds, the next step is to begin investigating their mechanism of action and rule out non-specific activity or assay interference.

Protocol 4: Apoptosis Induction Assay (Caspase-Glo® 3/7)

Causality: A common mechanism of chemotherapy-induced cell death is apoptosis. Measuring the activity of executioner caspases 3 and 7 provides a specific readout for this pathway.

Objective: To determine if compound-induced cytotoxicity is mediated by apoptosis.

Methodology:

  • Seed and treat cells with compounds at their IC₅₀ and 3x IC₅₀ concentrations for 24-48 hours.

  • Add an equal volume of Caspase-Glo® 3/7 reagent to each well.

  • Incubate for 1 hour at room temperature.

  • Read luminescence on a plate reader.

  • An increase in luminescence relative to DMSO-treated cells indicates caspase activation and apoptosis.

Protocol 5: Counter-Screen for Intrinsic Compound Fluorescence

Causality: Some compounds are intrinsically fluorescent at the same wavelengths used by the assay, creating a classic false positive (or negative). This counter-screen directly tests for this artifact.[21]

Objective: To identify compounds that interfere with the fluorescence readout of the primary assay.

Methodology:

  • Prepare a 384-well plate with assay buffer but no cells.

  • Add compounds at the primary screening concentration (10 µM).

  • Add the resazurin reagent.

  • Immediately read fluorescence.

  • Any signal significantly above the DMSO control indicates the compound is an autofluorescent interferent and should be flagged or deprioritized.

Data Synthesis and Candidate Selection

The final step is to integrate all data to select the most promising compounds for further study. A successful hit will exhibit a consistent and potent profile across multiple assays.

Compound IDPrimary Screen (% Inh.)IC₅₀ (Resazurin, µM)IC₅₀ (ATP, µM)Apoptosis Fold-InductionAutofluorescence
LEAD-001 95.21.51.88.2No
HIT-002 88.15.2> 501.1No
HIT-003 91.52.32.11.3Yes

In this example, LEAD-001 is the ideal candidate. It is potent, its activity is confirmed in an orthogonal assay, it appears to act via apoptosis, and it does not interfere with the primary assay. HIT-002 is a likely artifact of the primary assay technology, while HIT-003 is an autofluorescent compound.

Conclusion and Future Directions

This application note details a robust, logical, and self-validating HTS cascade for the discovery of bioactive analogs of this compound. By following this multi-tiered approach—from a broad primary screen to specific confirmation and counter-assays—researchers can confidently identify high-quality hit compounds. These validated hits serve as the foundation for critical downstream activities, including target deconvolution studies to identify their molecular target and medicinal chemistry efforts to further optimize their potency and drug-like properties.[22]

References

  • A brief review of high throughput screening in drug discovery process. (n.d.). ResearchGate. [Link]

  • Armstrong, J. W. (1999). A review of high-throughput screening approaches for drug discovery. American Laboratory. [Link]

  • Review on: High-throughput screening is an approach to drug discovery. (2015). ResearchGate. [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Target Review. [Link]

  • Lloyd, M. (2020). High-throughput screening as a method for discovering new drugs. Drug Target Review. [Link]

  • High-Throughput Screening in Drug Discovery Explained. (2023). Technology Networks. [Link]

  • An Analysis of High Throughput Screening with a Focus on Phenotypic Screens. (n.d.). University of Florida. [Link]

  • High-throughput screening. (n.d.). Wikipedia. [Link]

  • Valler, M. J., & Green, D. (2000). High-Throughput Screening: today's biochemical and cell-based approaches. PubMed. [Link]

  • Peterson, R. T. (2008). The Application of Phenotypic High-Throughput Screening Techniques to Cardiovascular Research. PMC. [Link]

  • Fenoll, C., et al. (2022). High-Throughput Phenotypic Screening and Machine Learning Methods Enabled the Selection of Broad-Spectrum Low-Toxicity Antitrypanosomatidic Agents. Journal of Medicinal Chemistry. [Link]

  • Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (2022). SLAS Discovery. [Link]

  • High Throughput Screening - Pioneer in Fast Drug Discovery. (n.d.). Vipergen. [Link]

  • High-Throughput Screening Assays for the Assessment of Cytotoxicity. (2012). ResearchGate. [Link]

  • HiTSeekR: a web-server for high-throughput screening data analysis, visualization and integration. (2016). Oxford Academic. [Link]

  • Early Validation of HTS hits using X-ray Crystallography. (n.d.). Sygnature Discovery. [Link]

  • High-Throughput Cell Toxicity Assays. (2016). PubMed. [Link]

  • HTS Assay Validation. (2012). NCBI Bookshelf. [Link]

  • Analysis of HTS data. (2017). Cambridge MedChem Consulting. [Link]

  • Quantitative high-throughput screening data analysis: challenges and recent advances. (2013). PMC. [Link]

  • 2-[(S)-2,2,2-Trifluoro-1-hydroxyethyl]-1-tetralone. (2022). NIH. [Link]

  • From Discovery to Clinical Trial: YCT-529, an Oral NonHormonal Male Contraceptive Targeting the Retinoic Acid Receptor Alpha. (2023). ACS Publications. [Link]

Sources

In Situ Monitoring of Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate Reactions: A Framework for Real-Time Process Understanding and Control

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Process Analytical Technology (PAT)

Abstract: The synthesis of chiral tertiary trifluoromethyl carbinols, such as Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate (MTB), is a cornerstone of modern pharmaceutical development.[1] These molecules are prized for their unique biological properties, yet their synthesis presents significant challenges in controlling reaction kinetics, diastereoselectivity, and enantioselectivity.[1] This application note provides a detailed framework for implementing in situ spectroscopic monitoring techniques—FTIR, Raman, and NMR—to gain real-time insight into the asymmetric reduction of a trifluoromethyl ketone precursor to MTB. By leveraging the principles of Process Analytical Technology (PAT), researchers can move beyond traditional offline analysis, enabling faster process optimization, enhanced safety, and the consistent production of high-quality material, aligning with the FDA's Quality by Design (QbD) initiatives.[2][3][4]

The Imperative for Real-Time Analysis in Fluoro-Organic Synthesis

The synthesis of MTB typically involves the asymmetric reduction of 4-carbomethoxy-2,2,2-trifluoroacetophenone. The success of this transformation hinges on precise control of the reaction environment to maximize yield and enantiomeric excess while minimizing byproduct formation. Traditional process development relies on offline sampling and analysis (e.g., HPLC, GC-MS), a method that introduces a significant time lag between an event in the reactor and its detection. This delay can obscure the understanding of transient intermediates, rapid side reactions, or the true kinetic profile of the reaction.

Process Analytical Technology (PAT) offers a paradigm shift by integrating analytical tools directly into the manufacturing process for timely measurements.[4][5] For the MTB synthesis, a PAT-based approach provides a continuous data stream, allowing for:

  • Deep Process Understanding: Elucidate reaction mechanisms and identify Critical Process Parameters (CPPs) that impact Critical Quality Attributes (CQAs) like purity and enantiomeric excess.[3][5]

  • Rapid Optimization: Quickly evaluate the impact of varying parameters such as temperature, pressure, catalyst loading, and reagent addition rates.[6][7]

  • Enhanced Safety and Control: Monitor reaction exotherms and the accumulation of potentially hazardous intermediates in real time.

  • Improved Consistency: Ensure batch-to-batch reproducibility by monitoring the reaction profile against a validated "golden batch."

This guide details the application of three powerful spectroscopic PAT tools—FTIR, Raman, and NMR—for monitoring this critical pharmaceutical reaction.

Figure 1: High-Level PAT Workflow cluster_Process Reaction Vessel cluster_PAT In Situ Monitoring cluster_Analysis Data Processing & Control cluster_Output Outcomes Reactor MTB Synthesis (Ketone -> Alcohol) Probe Spectroscopic Probe (FTIR, Raman, NMR) Reactor->Probe Continuous Measurement Spectrometer Real-Time Data Acquisition Probe->Spectrometer Signal Analysis Kinetic & Mechanistic Analysis Spectrometer->Analysis Spectra Control Feedback Control Loop (Process Adjustment) Analysis->Control Process Deviations Understanding Process Understanding (Kinetics, Mechanism) Analysis->Understanding Control->Reactor Adjust Parameters (Temp, Flow, etc.) Optimization Process Optimization (Yield, Purity, ee) Understanding->Optimization

A high-level overview of the PAT workflow for reaction monitoring.

Selecting the Right Spectroscopic Tool

The choice of in situ analytical technique depends on the specific characteristics of the reaction chemistry. For the reduction of a ketone to an alcohol, FTIR, Raman, and NMR each offer unique advantages.

Technique Principle Key Monitored Groups Advantages for MTB Synthesis Limitations
FTIR Spectroscopy Infrared Absorption[8][9]C=O (ketone), O-H (alcohol), C-O (alcohol)Excellent sensitivity to polar functional groups; strong, distinct signals for ketone starting material and alcohol product; widely available technology.[10]Water and other polar solvents can have strong interfering absorbances.
Raman Spectroscopy Inelastic Light Scattering[11][12]C=C (aromatic ring - as internal standard), C=O (ketone)Insensitive to water, making it ideal for aqueous media; provides complementary information to FTIR; excellent for monitoring symmetric bonds.[13][14]Raman effect is inherently weak, potentially limiting sensitivity for low-concentration species; fluorescence from impurities can be an issue.
NMR Spectroscopy Nuclear Magnetic Resonance¹H: Aldehyde vs. Carbinol proton. ¹⁹F: Single, clean signal for the -CF₃ group, highly sensitive to its electronic environment.[15]Inherently quantitative without calibration; provides unparalleled structural detail; ¹⁹F NMR is a superb probe for tracking fluorinated molecules with no background interference.[16][17]Lower sensitivity compared to vibrational spectroscopy; requires more complex hardware (flow tube) for in situ analysis.[18]

Application Protocols

The following protocols provide a step-by-step guide for monitoring the synthesis of this compound using in situ spectroscopy. The reaction considered is the asymmetric reduction of 4-carbomethoxy-2,2,2-trifluoroacetophenone.

Protocol 1: In Situ FTIR Monitoring

Objective: To monitor the consumption of the ketone starting material and the formation of the alcohol product in real time by tracking changes in the carbonyl (C=O) and hydroxyl (O-H) stretching regions of the infrared spectrum.

Materials & Equipment:

  • Jacketed laboratory reactor with overhead stirring and temperature control.

  • FTIR spectrometer equipped with a DiComp or Diamond ATR immersion probe (e.g., Mettler-Toledo ReactIR).

  • Data acquisition and analysis software.

  • Reagents: 4-carbomethoxy-2,2,2-trifluoroacetophenone, suitable solvent (e.g., Toluene, DCM), asymmetric catalyst, and reducing agent (e.g., borane source).

  • Nitrogen or Argon supply for inert atmosphere.

Methodology:

  • System Setup:

    • Assemble the reactor system and ensure it is clean, dry, and purged with an inert atmosphere.

    • Install the FTIR ATR probe through a reactor head port, ensuring the sensor is fully submerged in the reaction medium once charged.

    • Connect the probe to the spectrometer.

  • Background Spectrum Collection:

    • Charge the reactor with the solvent and the ketone starting material.

    • Begin stirring and allow the temperature to equilibrate to the desired setpoint.

    • Collect a background spectrum. This is a critical self-validating step; the software will subtract this spectrum from all subsequent measurements, showing only the chemical changes occurring after reaction initiation.

  • Reaction Initiation & Data Acquisition:

    • Initiate data collection. Set the instrument to acquire a spectrum every 1-2 minutes.

    • Inject the catalyst and/or reducing agent to start the reaction.

    • The software will display a real-time cascade of spectra.

  • Real-Time Analysis & Interpretation:

    • Identify Key Peaks: Before the reaction, identify the strong carbonyl (C=O) stretch of the starting ketone (typically ~1720-1740 cm⁻¹ for the ester and ~1690-1710 cm⁻¹ for the ketone).

    • Monitor Trends: Create real-time trend lines for the key peaks. You should observe:

      • A decrease in the absorbance of the ketone C=O peak.

      • An increase in the absorbance of the broad O-H stretch of the alcohol product (typically ~3200-3500 cm⁻¹).

      • An increase in the C-O stretch of the alcohol product (typically ~1000-1200 cm⁻¹).

    • The reaction is complete when the ketone peak disappears and the product peaks plateau.

Figure 2: FTIR Data Analysis Workflow A Collect Time-Resolved FTIR Spectra B Identify Key Peaks: - Ketone C=O (decreasing) - Alcohol O-H (increasing) A->B C Select Integration Regions for Each Peak B->C D Plot Peak Area/Height vs. Time C->D E Generate Kinetic Profile: % Conversion vs. Time D->E F Determine Reaction Endpoint (Product peak plateaus) E->F

Workflow for converting raw FTIR data into actionable kinetic information.
Protocol 2: In Situ ¹⁹F NMR Monitoring

Objective: To quantitatively track the conversion of the starting material to the product by monitoring the clean and highly sensitive ¹⁹F NMR signal of the trifluoromethyl group.

Materials & Equipment:

  • NMR spectrometer (e.g., 400 MHz or higher) equipped with a flow-through cell.

  • Pump system (e.g., HPLC or syringe pump) to circulate the reaction mixture from the reactor to the NMR and back.

  • Jacketed laboratory reactor and associated equipment (as above).

  • Data acquisition software with automation capabilities for kinetic studies.[19]

  • Reagents and deuterated solvent for locking, if required.

Methodology:

  • System Setup and Shimming:

    • Set up the reactor and the flow system. Connect the tubing from a dip tube in the reactor to the NMR flow cell and back to the reactor.

    • Charge the reactor with solvent and starting material.

    • Begin circulating the mixture through the flow cell.

    • Tune and shim the spectrometer on the reaction mixture to obtain optimal resolution.[19]

  • Initial Spectrum (t=0):

    • Acquire a quantitative ¹⁹F NMR spectrum of the starting material before initiating the reaction. This serves as the t=0 reference. Note the precise chemical shift of the ketone's -CF₃ group.

  • Reaction Initiation & Automated Acquisition:

    • Set up an automated experiment in the spectrometer software to acquire a ¹⁹F spectrum at regular intervals (e.g., every 5-10 minutes).[19]

    • Start the automated acquisition sequence.

    • Inject the catalyst/reducing agent into the reactor to begin the reaction.

  • Data Analysis and Interpretation:

    • Chemical Shift Change: The formation of the alcohol product will cause a distinct upfield or downfield shift in the ¹⁹F NMR signal compared to the starting ketone. The trifluoroacetophenone group is an excellent probe for studying interactions.[15]

    • Quantitative Analysis: Process each spectrum in the time series. Integrate the ¹⁹F signals corresponding to the starting material and the product.

    • Calculate Conversion: The percentage conversion at any time point t can be calculated directly from the integral values (Integral_Product / (Integral_Product + Integral_StartMaterial)) * 100. This method is inherently quantitative and highly trustworthy.

    • Plot the conversion versus time to obtain a precise kinetic profile of the reaction. This real-time analysis allows for accurate measurement and control over the consumption of fluorinated reagents.[16]

Conclusion: Towards Intelligent Synthesis

The in situ monitoring of this compound synthesis provides a clear and compelling case for the adoption of Process Analytical Technology in pharmaceutical development. By generating information-rich datasets in real time, spectroscopic tools like FTIR, Raman, and NMR empower scientists to understand their processes with unprecedented clarity.[10] This understanding is the foundation of Quality by Design, enabling the development of robust, efficient, and safe manufacturing processes. The protocols outlined here serve as a starting point for researchers to move beyond static, end-point analysis and embrace a more dynamic and controlled approach to chemical synthesis.

References

  • Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing - Longdom Publishing. (n.d.).
  • What is Process Analytical Technology (PAT)? | Knowledge Center - Hamilton Company. (n.d.).
  • Process analytical technology - Wikipedia. (n.d.).
  • FDA Guidance for Industry PAT – A Framework for Innovative Pharmaceutical Development, Manufacturing, and Quality Assurance. (n.d.).
  • Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification - NIH. (n.d.).
  • Surface-enhanced Raman spectroscopy detection of organic molecules and in situ monitoring of organic reactions by ion-induced silver nanoparticle clusters - RSC Publishing. (n.d.).
  • Reaction Monitoring using UV-Raman Spectroscopy - Andor - Oxford Instruments. (n.d.).
  • Surface-enhanced Raman spectroscopy detection of organic molecules and in situ monitoring of organic reactions by ion-induced silver nanoparticle clusters - RSC Publishing. (2021).
  • Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation. (2017). Organic Process Research & Development.
  • Raman spectroscopy as a tool for monitoring mesoscale continuous-flow organic synthesis: Equipment interface and assessment in four medicinally-relevant reactions - ResearchGate. (2013). Beilstein Journal of Organic Chemistry.
  • Monitoring Chemical Changes by Raman Spectroscopy. (2024). Spectroscopy Online.
  • Continuous-flow catalytic asymmetric hydrogenations: Reaction optimization using FTIR inline analysis - PubMed. (2012). Beilstein Journal of Organic Chemistry.
  • Continuous-flow catalytic asymmetric hydrogenations: Reaction optimization using FTIR inline analysis - PMC - NIH. (2012). Beilstein Journal of Organic Chemistry.
  • Kinetic Profiling by NMR. (n.d.). Bruker.
  • Quantitative Real-Time Fluorine NMR Spectroscopy for Enzyme Kinetics: Hydrolysis of N-trifluoroacetylglycine (TFAG) by Acylase I. (2026). ChemRxiv.
  • Trifluoroacetophenone-Linked Nucleotides and DNA for Studying of DNA-Protein Interactions by 19F NMR Spectroscopy - PubMed. (2017). The Journal of Organic Chemistry.
  • Kinetic Understanding Using NMR Reaction Profiling. (2011). Organic Process Research & Development.
  • Use of PAT and Lab Automation in the Pharmaceutical & Chemical Industries – Application Webinar– en - YouTube. (2014).
  • Kinetic Understanding Using NMR Reaction Profiling - Mestrelab. (2012). Organic Process Research & Development.
  • Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. (2022). The Journal of Organic Chemistry.
  • Using Process Analytical Technology (PAT) Tools to Support Flow Chemistry Development and Production. (2012). American Pharmaceutical Review.
  • Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development - Reaction Chemistry & Engineering (RSC Publishing). (n.d.).
  • A Strategy for Accessing Trifluoromethyl Carbinol-Containing Chromones from o-Hydroxyaryl Enaminones and Trifluoroacetaldehyde/Ketone Derivatives. (2023). The Journal of Organic Chemistry.
  • Trifluoromethyl carbinol synthesis - Organic Chemistry Portal. (n.d.).
  • What is FTIR? We'll explain. - Montrose Environmental Group. (2021).
  • FTIR Analysis (FTIR Spectroscopy) - YouTube. (2013).

Sources

Application Notes and Protocols for Computational Modeling of Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate Interactions

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the computational modeling of interactions involving Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate (MTHB). The strategic incorporation of fluorine atoms into small molecules can significantly alter their physicochemical properties, influencing binding affinity, metabolic stability, and lipophilicity.[1][2] Understanding these interactions at a molecular level is paramount for rational drug design. This guide offers a detailed framework, from initial ligand and protein preparation to advanced molecular dynamics simulations and binding free energy calculations, ensuring both scientific rigor and practical applicability. By detailing the causality behind methodological choices and embedding self-validating steps, these protocols aim to empower researchers to generate reliable and reproducible computational data.

Introduction: The Significance of Fluorinated Compounds in Drug Discovery

The trifluoromethyl group is a key pharmacophore in modern medicinal chemistry. Its strong electron-withdrawing nature can profoundly impact a molecule's pharmacokinetic and pharmacodynamic profiles.[1][2] this compound (MTHB), a versatile small molecule scaffold[3][4], exemplifies a compound where detailed interaction analysis is crucial for unlocking its therapeutic potential. Computational modeling provides an indispensable toolkit to dissect these interactions, offering insights that can guide lead optimization and de-risk drug development pipelines.[5][6]

This guide will navigate the user through a multi-tiered computational workflow, beginning with molecular docking to predict binding poses, followed by molecular dynamics (MD) simulations to assess the stability of the protein-ligand complex, and culminating in binding free energy calculations to quantify the interaction strength.

Foundational Concepts: A Glimpse into the Computational Toolkit

Before delving into the protocols, it is essential to grasp the core concepts of the computational methods employed:

  • Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[7][8] It is a powerful tool for virtual screening and initial binding pose assessment.[8]

  • Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular systems by solving Newton's equations of motion.[9][10][11][12] This allows for the assessment of conformational changes, stability, and the role of solvent in the binding process.

  • Binding Free Energy Calculations: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular "end-point" methods used to estimate the free energy of binding from MD simulation trajectories.[13][14][15][16] They offer a balance between computational cost and accuracy.[14][15]

Pre-computation Essentials: Preparing the Molecular System

The quality of your computational results is intrinsically linked to the meticulous preparation of the input structures. This phase is critical for ensuring the physical and chemical realism of the subsequent simulations.

Ligand Preparation: Parameterizing MTHB

Accurate representation of the ligand's topology and parameters is fundamental. The trifluoromethyl group in MTHB requires careful parameterization.

Protocol 3.1: MTHB Ligand Preparation

  • Obtain 3D Coordinates:

    • The SMILES string for MTHB is COC(=O)C1=CC=C(C=C1)C(C(F)(F)F)O.[3]

    • Use a tool like Open Babel to convert the SMILES string to a 3D structure in .mol2 or .sdf format.

  • Generate Force Field Parameters:

    • For force fields like CHARMM, servers such as the CGenFF (CHARMM General Force Field) server are invaluable for generating parameters for small molecules.[9][11]

    • Rationale: The CGenFF server provides robust and well-validated parameters for a wide range of chemical moieties, ensuring compatibility with the protein force field.

    • Upload the MTHB .mol2 file to the CGenFF server. The output will typically be a .str file containing the topology and parameter information.

  • Convert to GROMACS Format:

    • Utilize scripts, such as the cgenff_charmm2gmx.py script, to convert the CHARMM-formatted .str file into GROMACS-compatible .itp (include topology) and .prm (parameters) files.[9]

Protein Preparation: Ensuring a Validated Receptor Structure

The choice and preparation of the protein target are equally critical.

Protocol 3.2: Protein Preparation

  • Select a High-Quality Crystal Structure:

    • Obtain a high-resolution crystal structure of the target protein from the Protein Data Bank (PDB).

    • Causality: A high-resolution structure provides more accurate atomic coordinates, which is crucial for reliable docking and simulation.

  • Clean the PDB File:

    • Remove all non-essential molecules, such as water, ions, and co-crystallized ligands (unless the co-crystallized ligand's position is being used to define the binding site).

    • Tools like UCSF Chimera or PyMOL can be used for this purpose.

  • Add Hydrogens and Assign Protonation States:

    • Add hydrogen atoms to the protein, as they are typically not resolved in crystal structures.

    • Determine the protonation states of ionizable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH (typically 7.4).

    • Self-Validation: Incorrect protonation states can lead to erroneous interaction patterns. Use tools like H++ or PROPKA to predict pKa values and assign appropriate protonation states.

  • Generate GROMACS Topology:

    • Use the pdb2gmx module in GROMACS to generate the protein topology.[11][17]

    • Select an appropriate force field (e.g., CHARMM36m, AMBER14SB).

    • Rationale: The chosen force field should be consistent with the ligand parameters for accurate interaction calculations.

Workflow I: Molecular Docking with AutoDock Vina

Molecular docking serves as the initial step to predict the binding pose of MTHB within the target's active site. AutoDock Vina is a widely used and efficient docking program.[18][19][20][21]

Protocol 4.1: Docking MTHB with AutoDock Vina

  • Prepare Receptor and Ligand in PDBQT Format:

    • Convert the prepared protein (.pdb) and ligand (.mol2) files into the .pdbqt format using AutoDock Tools. This format includes partial charges and atom types required by Vina.[22]

  • Define the Search Space (Grid Box):

    • Identify the binding pocket of the receptor. This can be guided by the position of a co-crystallized ligand or by using pocket prediction software.[23]

    • Define a grid box that encompasses the entire binding site. The size and center of this box are critical parameters.[19][22]

    • Causality: A grid box that is too small may miss the correct binding pose, while one that is too large will increase computational time and may lead to non-specific binding.

  • Create the Vina Configuration File:

    • Create a text file specifying the paths to the receptor and ligand .pdbqt files, the coordinates of the grid box center, and the dimensions of the grid box.[21]

  • Run the Docking Simulation:

    • Execute AutoDock Vina from the command line, providing the configuration file as input.[18][20]

  • Analyze the Results:

    • Vina will output a .pdbqt file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).

    • Visualize the top-ranked poses in a molecular visualization program (e.g., PyMOL, UCSF Chimera) to analyze the key interactions (hydrogen bonds, hydrophobic contacts, etc.).

Data Presentation: Docking Results

LigandBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
MTHB-8.5TYR123, SER234, PHE345H-bond, Pi-Pi, Hydrophobic
Analog A-7.9TYR123, LEU346H-bond, Hydrophobic
Analog B-9.1TYR123, SER234, ARG235H-bond, Salt Bridge

This is an example table. Actual results will vary based on the target protein.

Workflow II: Molecular Dynamics Simulations with GROMACS

MD simulations provide a dynamic understanding of the MTHB-protein complex, assessing its stability and conformational flexibility over time.[9][10][11][12]

MD_Workflow cluster_prep System Preparation cluster_sim Simulation Cascade cluster_analysis Post-Simulation Analysis PDB Protein PDB Clean_PDB Clean_PDB PDB->Clean_PDB Clean Ligand MTHB Structure Parametrize Parametrize Ligand->Parametrize Parametrize Protein_Top Protein_Top Clean_PDB->Protein_Top pdb2gmx Ligand_Top Ligand_Top Parametrize->Ligand_Top cgenff_charmm2gmx Combine Combine Protein & Ligand Protein_Top->Combine Ligand_Top->Combine Solvate Solvate & Add Ions Combine->Solvate EM Energy Minimization Solvate->EM NVT NVT Equilibration EM->NVT NPT NPT Equilibration NVT->NPT Production Production MD NPT->Production Trajectory_Analysis Trajectory_Analysis Production->Trajectory_Analysis Analyze Trajectory RMSD_RMSF RMSD_RMSF Trajectory_Analysis->RMSD_RMSF RMSD/RMSF H_Bonds H_Bonds Trajectory_Analysis->H_Bonds Hydrogen Bonds MMPBSA MMPBSA Trajectory_Analysis->MMPBSA MM/PBSA

Protocol 5.1: GROMACS MD Simulation of MTHB-Protein Complex

  • Combine Protein and Ligand:

    • Merge the coordinate files of the prepared protein and the top-ranked docked pose of MTHB into a single complex .gro file.[11]

    • Modify the system's main topology file (topol.top) to include the ligand's topology (.itp file).[9]

  • Solvation and Ionization:

    • Create a simulation box (e.g., cubic, dodecahedron) around the complex.

    • Fill the box with a chosen water model (e.g., TIP3P, SPC/E).

    • Add ions (e.g., Na+, Cl-) to neutralize the system's net charge and mimic physiological salt concentration.

    • Self-Validation: An un-neutralized system will lead to artifacts in the simulation due to long-range electrostatic interactions.

  • Energy Minimization:

    • Perform energy minimization to remove steric clashes and relax the system to a local energy minimum.[9]

    • Use the steepest descent algorithm followed by conjugate gradient.

  • Equilibration (NVT and NPT):

    • NVT (Canonical) Ensemble: Equilibrate the system at a constant Number of particles, Volume, and Temperature. This stabilizes the temperature of the system.[9][11]

    • NPT (Isothermal-Isobaric) Ensemble: Equilibrate at a constant Number of particles, Pressure, and Temperature. This stabilizes the pressure and density of the system.[9]

    • Rationale: A two-stage equilibration ensures the system is well-relaxed and at the desired temperature and pressure before the production run.

  • Production MD:

    • Run the production MD simulation for a desired length of time (e.g., 100 ns).

    • Save the coordinates at regular intervals to generate a trajectory file.

Workflow III: Binding Free Energy Calculations

MM/PBSA and MM/GBSA are post-processing methods to estimate the binding free energy from the MD trajectory.[13][14][15][16]

MMPBSA_Concept cluster_states Thermodynamic States cluster_components Free Energy Components Complex G_complex DeltaG ΔG_binding Complex->DeltaG - (G_receptor + G_ligand) Receptor G_receptor Ligand G_ligand G_state G_state = E_MM + G_solv - TΔS DeltaG->G_state Calculated for each state E_MM E_MM = E_bonded + E_vdw + E_elec G_solv G_solv = G_polar + G_nonpolar

Protocol 6.1: MM/PBSA Calculation using g_mmpbsa

  • Extract Trajectory Frames:

    • From the production MD trajectory, extract frames at regular intervals (e.g., every 100 ps) to ensure uncorrelated snapshots.

  • Run g_mmpbsa:

    • Use the g_mmpbsa tool (or similar scripts) to perform the MM/PBSA calculations on the extracted frames.

    • The tool calculates the individual energy components for the complex, receptor, and ligand.

  • Calculate Binding Free Energy:

    • The binding free energy (ΔG_binding) is calculated as: ΔG_binding = G_complex - (G_receptor + G_ligand)

    • Where each G term is composed of: G = E_MM + G_solvation E_MM = E_bonded + E_van_der_Waals + E_electrostatic G_solvation = G_polar + G_nonpolar

  • Analyze the Results:

    • The final ΔG_binding provides an estimate of the binding affinity.

    • Analyze the contributions of individual energy terms (e.g., van der Waals, electrostatic) to understand the driving forces of binding.

Data Presentation: Binding Free Energy Components

Energy ComponentAverage Value (kJ/mol)Standard Deviation
van der Waals-150.510.2
Electrostatic-80.315.5
Polar Solvation120.812.1
Nonpolar Solvation-15.21.8
ΔG_binding -125.2 22.7

This is an example table. Actual results will vary.

Best Practices and Validation

To ensure the trustworthiness of computational predictions, it is crucial to adhere to best practices and perform validation.[24][25][26][27][28]

  • Force Field Selection: The choice of force field can significantly impact the results. It is advisable to test different force fields if the system is novel.

  • Sufficient Sampling: Ensure that the MD simulations are run long enough for the system to converge. This can be assessed by monitoring properties like the Root Mean Square Deviation (RMSD) of the protein backbone.

  • Comparison with Experimental Data: Whenever possible, computational results should be compared with experimental data (e.g., binding affinities from ITC or SPR) for validation.

  • Control Simulations: Running simulations of the apo protein (without the ligand) can provide a baseline for conformational changes.

Conclusion

The computational workflows detailed in this guide provide a robust framework for investigating the interactions of this compound with its biological targets. By combining molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can gain deep insights into the molecular determinants of binding. Adherence to the outlined protocols and best practices will ensure the generation of high-quality, reproducible data, thereby accelerating the rational design of novel therapeutics.

References

  • Rossi, A. R.
  • Lemkul, J. A. GROMACS Tutorials. [Link]

  • Koehler, L. et al. (2013). Computational design of protein-small molecule interfaces. PubMed, NIH. [Link]

  • Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. (2020).
  • AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. (2025). YouTube. [Link]

  • Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert opinion on drug discovery, 10(5), 449–461. [Link]

  • Cournia, Z. et al. (2017). Computational evaluation of protein-small molecule binding. PMC, NIH. [Link]

  • Structure-Based Computational Approaches for Small-Molecule Modulation of Protein-Protein Interactions. (n.d.). SpringerLink. [Link]

  • Tutorial – AutoDock Vina. (2020). The Scripps Research Institute. [Link]

  • Protein-Ligand Complex - MD Tutorials. (n.d.). Virginia Tech.
  • GROMACS Protein Ligand Complex Simulations. (n.d.). William L. Jorgensen Research Group.
  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020). YouTube. [Link]

  • Computational probing protein–protein interactions targeting small molecules. (2015). Bioinformatics, Oxford Academic. [Link]

  • Basic docking. (n.d.). Autodock Vina 1.2.0 documentation. [Link]

  • Vina Docking Tutorial. (n.d.). Eagon Research Group.
  • Challenges in Binding Free Energy Calculation Using MM-PB/GBSA. (n.d.). Walsh Medical Media. [Link]

  • Computational Modeling of Small Molecule Ligand Binding Interactions and Affinities. (2016). Semantic Scholar. [Link]

  • GROMACS Tutorial Part 2 | Protein-Ligand Complex MD Simulations Step-by-Step. (2025). YouTube. [Link]

  • End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. (n.d.). Peng's Lab.
  • MM-GB(PB)SA Calculations of Protein-Ligand Binding Free Energies. (2012). SciSpace. [Link]

  • Hahn, D. F. et al. (2022). Best Practices for Constructing, Preparing, and Evaluating Protein-Ligand Binding Affinity Benchmarks. PMC. [Link]

  • Best Practices for Constructing, Preparing, and Evaluating Protein-Ligand Binding Affinity Benchmarks. (2022). Living Journal of Computational Molecular Science. [Link]

  • Running a Molecular Dynamics (MD) simulation of a protein-ligand complex. (n.d.). openfe-gromacs documentation. [Link]

  • Tutorial for Protein-ligand complex MD simulation. (2019). SAMSON Forum. [Link]

  • Machine Learning Methods as a Cost-Effective Alternative to Physics-Based Binding Free Energy Calculations. (2024). MDPI. [Link]

  • Best practices for constructing, preparing, and evaluating protein-ligand binding affinity benchmarks. (2021). arXiv. [Link]

  • Best practices for constructing, preparing, and evaluating protein-ligand binding affinity benchmarks [Article v0.2]. (2021). Semantic Scholar. [Link]

  • Recommendations for evaluation of computational methods. (n.d.). PMC, PubMed Central. [Link]

  • Methyl 4-(1-hydroxyethyl)benzoate. (n.d.). PubChem. [Link]

  • Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. (2025). ResearchGate. [Link]

  • METHYL BENZOATE. (n.d.). Ataman Kimya. [Link]

  • Preparation of Methyl Benzoate. (n.d.). SlidePlayer. [Link]

  • Methyl 4-(2-hydroxyethyl)benzoate. (n.d.). PubChem. [Link]

  • methyl 2-fluoro-5-(2-hydroxyethyl)benzoate. (2025). Chemical Synthesis Database. [Link]

  • Computational studies reveal Fluorine based quinolines to be potent inhibitors for proteins involved in SARS-CoV-2. (n.d.). OSTI.GOV. [Link]

  • Synthesis of methyl 4-hydroxybenzoate. (n.d.). PrepChem.com. [Link]

  • Molecular Docking and Structure-Based Drug Design Strategies. (n.d.). PMC, NIH. [Link]

  • Methyl Benzoate. (n.d.). PubChem, NIH. [Link]

  • Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives. (2025). ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate Synthesis Yield

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate. As a key building block in the development of pharmaceuticals and agrochemicals, optimizing the yield and purity of this trifluoromethyl carbinol is of paramount importance. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its synthesis.

Introduction to the Synthesis

The synthesis of this compound typically involves the nucleophilic trifluoromethylation of methyl 4-formylbenzoate. The most common and effective method utilizes the Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF₃), in the presence of a nucleophilic initiator.[1] The reaction proceeds via the formation of a silylated intermediate, which is subsequently hydrolyzed to yield the desired trifluoromethyl carbinol. The electron-withdrawing nature of the trifluoromethyl group can significantly enhance the biological activity and metabolic stability of parent molecules, making this a critical transformation in medicinal chemistry.[2]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format to directly tackle experimental challenges.

Question 1: My reaction yield is consistently low, or the reaction does not proceed to completion. What are the likely causes and how can I improve the yield?

Answer:

Low yields in the trifluoromethylation of methyl 4-formylbenzoate can stem from several factors, primarily related to reagent quality, reaction conditions, and the stability of intermediates.

  • Reagent Quality and Handling:

    • Ruppert-Prakash Reagent (TMSCF₃): This reagent is sensitive to moisture. Ensure it is of high purity and handled under anhydrous conditions. Using a freshly opened bottle or a recently distilled reagent is recommended.

    • Initiator (e.g., TBAF): Tetrabutylammonium fluoride (TBAF) is highly hygroscopic. The presence of water can consume the Ruppert-Prakash reagent and inhibit the reaction. Use an anhydrous grade of TBAF, preferably as a solution in dry THF. Other initiators like cesium fluoride (CsF) or potassium carbonate (K₂CO₃) can also be effective and may be less sensitive to moisture.[3]

    • Solvent: The reaction should be carried out in a dry, aprotic solvent. Tetrahydrofuran (THF) is a common choice. Ensure the solvent is thoroughly dried before use.

  • Reaction Conditions:

    • Temperature: The initial addition of the initiator is typically performed at a low temperature (e.g., 0 °C) to control the exothermic reaction. Allowing the reaction to slowly warm to room temperature is a common practice.[3] If the reaction is sluggish, gentle heating might be necessary, but this should be optimized carefully to avoid side reactions.

    • Stoichiometry: An excess of the Ruppert-Prakash reagent (typically 1.2 to 1.5 equivalents) is often used to ensure complete consumption of the aldehyde. The initiator is used in catalytic amounts (typically 5-10 mol%).

  • Substrate Reactivity:

    • Methyl 4-formylbenzoate contains an electron-withdrawing ester group, which activates the aldehyde towards nucleophilic attack.[4] However, impurities in the starting aldehyde can hinder the reaction. Ensure the methyl 4-formylbenzoate is pure before starting the reaction.

Question 2: I am observing significant side product formation. What are these side products and how can I minimize them?

Answer:

Side product formation is a common issue that can significantly reduce the yield of the desired product.

  • Cannizzaro-type Reaction: In the presence of a strong base, aromatic aldehydes can undergo a disproportionation reaction to form the corresponding alcohol and carboxylic acid. While the trifluoromethylation is generally faster, prolonged reaction times or the use of a highly basic initiator could promote this side reaction. Using a milder initiator or carefully controlling the reaction time can mitigate this.

  • Reaction with the Ester Group: While the aldehyde is more electrophilic, under harsh conditions or with a large excess of the trifluoromethyl anion, reaction with the methyl ester to form a trifluoromethyl ketone is possible.[5] This is generally less favorable but can occur with prolonged reaction times or at elevated temperatures.

  • Formation of Difluoromethylated Byproducts: In some cases, the trifluoromethide anion can decompose to difluorocarbene, which can lead to the formation of difluoromethylated byproducts. This is more prevalent at higher temperatures.

To minimize side products:

  • Maintain a low reaction temperature, especially during the addition of the initiator.

  • Optimize the reaction time; monitor the reaction progress by Thin Layer Chromatography (TLC) to quench it once the starting material is consumed.

  • Use the minimum effective amount of the initiator.

Question 3: I am having difficulty with the work-up and purification of the final product. What is the recommended procedure?

Answer:

A proper work-up and purification protocol is crucial for obtaining pure this compound.

  • Work-up:

    • Quenching: The reaction is typically quenched by the addition of an aqueous acid solution, such as 1 M HCl.[3] This step hydrolyzes the intermediate silyl ether to the desired alcohol and protonates any remaining initiator.

    • Extraction: The product is then extracted from the aqueous layer using an organic solvent like diethyl ether or ethyl acetate.[3] Multiple extractions will ensure complete recovery of the product.

    • Washing: The combined organic layers should be washed with brine (saturated aqueous NaCl solution) to remove any remaining water-soluble impurities.

    • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification:

    • Column Chromatography: The most common method for purifying the crude product is flash column chromatography on silica gel.[6] A solvent system of ethyl acetate and hexane is typically used as the eluent. The polarity of the eluent can be adjusted to achieve optimal separation of the product from any remaining starting material and side products.

    • Recrystallization: If the product is a solid, recrystallization can be an effective method for obtaining a highly pure sample.[6] The choice of solvent for recrystallization will depend on the solubility of the product and impurities.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Ruppert-Prakash reaction for this synthesis?

A1: The reaction is initiated by a nucleophile (typically F⁻ from TBAF) which attacks the silicon atom of TMSCF₃, forming a pentacoordinate siliconate intermediate. This intermediate fragments to generate the highly reactive trifluoromethide anion (CF₃⁻). The CF₃⁻ then attacks the electrophilic carbonyl carbon of methyl 4-formylbenzoate. The resulting alkoxide is trapped by another molecule of TMSCF₃ to form a silyl ether intermediate. This intermediate is then hydrolyzed during the aqueous work-up to yield the final product, this compound.[7]

Q2: Can I use other trifluoromethylating reagents?

A2: While the Ruppert-Prakash reagent is the most common, other nucleophilic trifluoromethylating reagents exist. However, TMSCF₃ is generally preferred due to its commercial availability, relatively high reactivity, and operational simplicity.[1]

Q3: How do I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. A suitable solvent system (e.g., 30% ethyl acetate in hexane) should be used to separate the starting material (methyl 4-formylbenzoate) from the product. The spots can be visualized under a UV lamp.

Q4: What are the safety precautions I should take when performing this synthesis?

A4: The Ruppert-Prakash reagent is volatile and should be handled in a well-ventilated fume hood. It is also flammable. TBAF is corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses). The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the reaction vessel.

Quantitative Data Summary

ParameterRecommended ConditionRationale
Starting Material Methyl 4-formylbenzoateActivated aromatic aldehyde
Reagent Ruppert-Prakash Reagent (TMSCF₃)Efficient nucleophilic trifluoromethyl source[1]
Reagent Stoichiometry 1.2 - 1.5 equivalentsEnsures complete reaction of the aldehyde
Initiator TBAF (anhydrous solution in THF)Catalytic (5-10 mol%) nucleophile to generate CF₃⁻[3]
Solvent Anhydrous THFAprotic solvent to prevent quenching of reagents
Reaction Temperature 0 °C to room temperatureControls exothermicity and minimizes side reactions[3]
Work-up Aqueous acid (e.g., 1 M HCl)Hydrolyzes the silyl ether intermediate[3]
Purification Flash column chromatographyEffective for separating product from impurities[6]

Experimental Protocols

Detailed Step-by-Step Methodology

Materials:

  • Methyl 4-formylbenzoate

  • Trimethyl(trifluoromethyl)silane (Ruppert-Prakash Reagent, TMSCF₃)

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in anhydrous THF

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether or Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add methyl 4-formylbenzoate (1.0 eq).

  • Dissolve the aldehyde in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • To the stirred solution, add trimethyl(trifluoromethyl)silane (TMSCF₃, 1.5 eq) via syringe.

  • Slowly add the TBAF solution (0.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes, and then let it warm to room temperature.

  • Monitor the reaction progress by TLC until the starting aldehyde is consumed (typically 1-4 hours).

  • Once the reaction is complete, quench it by adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume of THF).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to obtain pure this compound.

Visualizations

Experimental Workflow

experimental_workflow start Start reagents 1. Combine Methyl 4-formylbenzoate and anhydrous THF under N2 start->reagents cool 2. Cool to 0 °C reagents->cool add_tms 3. Add TMSCF3 cool->add_tms add_tbaf 4. Add TBAF solution dropwise add_tms->add_tbaf react 5. Stir and warm to RT (Monitor by TLC) add_tbaf->react quench 6. Quench with 1 M HCl react->quench extract 7. Extract with Et2O or EtOAc quench->extract wash_dry 8. Wash with brine and dry over Na2SO4 extract->wash_dry concentrate 9. Concentrate in vacuo wash_dry->concentrate purify 10. Purify by column chromatography concentrate->purify product Pure Product purify->product troubleshooting_workflow start Low Yield or Incomplete Reaction check_reagents Check Reagent Quality - Anhydrous TMSCF3? - Anhydrous TBAF? - Dry Solvent? start->check_reagents check_conditions Review Reaction Conditions - Correct Temperature? - Optimal Stoichiometry? - Sufficient Reaction Time? start->check_conditions check_workup Analyze Workup/Purification - Product loss during extraction? - Inefficient purification? start->check_workup side_reactions Significant Side Products? start->side_reactions optimize_reagents Use high purity, anhydrous reagents. Handle under inert atmosphere. check_reagents->optimize_reagents optimize_conditions Optimize temperature, time, and stoichiometry. Monitor reaction closely. check_conditions->optimize_conditions optimize_workup Ensure efficient extraction and purification. Consider alternative purification methods. check_workup->optimize_workup cannizzaro Cannizzaro Reaction (Prolonged time, strong base) side_reactions->cannizzaro Yes ester_attack Attack on Ester (High temp, excess reagent) side_reactions->ester_attack Yes minimize_side_reactions - Use milder initiator. - Control reaction time and temperature. cannizzaro->minimize_side_reactions ester_attack->minimize_side_reactions

Caption: Troubleshooting guide for low yield and side reactions.

References

  • MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]

  • National Institutes of Health. (n.d.). Superelectrophiles and the effects of trifluoromethyl substituents. Available at: [Link]

  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Available at: [Link]

  • Semantic Scholar. (n.d.). Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. Available at: [Link]

  • ResearchGate. (2018). Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. Available at: [Link]

  • Organic Syntheses. (n.d.). DIETHYL (R)-(+)-2-(ALLYL)-2-HYDROXYMALONATE. Available at: [Link]

  • National Institutes of Health. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Available at: [Link]

Sources

Technical Support Center: Purification of Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the purification of Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining this valuable compound in high purity.

Introduction to the Purification Challenge

The synthesis of this compound, a key building block in pharmaceutical and agrochemical research, typically involves the nucleophilic trifluoromethylation of methyl 4-formylbenzoate. While effective, this reaction often results in a crude mixture containing the desired product, unreacted starting material, and potentially other minor byproducts. The primary purification challenge lies in the efficient separation of the more polar product from the less polar starting aldehyde. This guide provides a systematic approach to achieving high purity through common laboratory techniques.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of this compound.

Q1: What are the most likely impurities in my crude reaction mixture?

A1: The most common impurity is the unreacted starting material, methyl 4-formylbenzoate .[1][2] This is due to incomplete reaction. Other potential byproducts can arise from side reactions of the trifluoromethylating agent or decomposition of the product under certain conditions.

Q2: How can I monitor the progress of my purification?

A2: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring your purification.[3][4][5]

  • Stationary Phase: Standard silica gel plates (SiO₂) are recommended.

  • Mobile Phase (Eluent): A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. A common ratio to start with is 70:30 (v/v) Hexanes:Ethyl Acetate . Adjust the ratio to achieve good separation between your product and impurities. The product, being a trifluoromethyl carbinol, will be more polar and thus have a lower Rf value than the starting aldehyde.[6]

  • Visualization:

    • UV Light (254 nm): Both the starting material and the product are UV active due to the benzene ring, and will appear as dark spots on a fluorescent TLC plate.[7]

    • Staining: A potassium permanganate (KMnO₄) stain can be effective. The product alcohol will react readily, appearing as a yellow/brown spot on a purple background, while the aldehyde will react more slowly. Aldehyde-specific stains like 2,4-dinitrophenylhydrazine (DNPH) can also be used to specifically identify the starting material.[8]

Q3: My flash column chromatography is not giving good separation. What can I do?

A3: Incomplete separation during flash chromatography is a common issue. Here are several troubleshooting steps:

  • Optimize Your Solvent System: The polarity of your eluent is critical. If your product and impurity are eluting too close together, decrease the polarity of the mobile phase (i.e., increase the proportion of hexanes). Conversely, if your product is not moving from the baseline, increase the eluent polarity (increase the ethyl acetate proportion).[1][9] Aim for a ΔRf of at least 0.2 between the product and the main impurity on TLC for a successful column separation.

  • Column Packing and Loading: Ensure your column is packed uniformly without any cracks or channels.[10] Loading the sample with a minimal amount of solvent is crucial. If your crude product is not very soluble in the eluent, consider "dry loading" by adsorbing it onto a small amount of silica gel before adding it to the column.[10]

  • Gradient Elution: If an isocratic (constant solvent mixture) elution is not effective, a gradient elution can be very powerful. Start with a less polar solvent system to elute the non-polar impurities first, and then gradually increase the polarity to elute your more polar product.[1]

Q4: I'm trying to recrystallize my product, but it's "oiling out." What does this mean and how can I fix it?

A4: "Oiling out" occurs when the compound comes out of solution as a liquid rather than forming solid crystals. This often happens if the solution is supersaturated at a temperature above the compound's melting point or if the cooling is too rapid.

  • Solvent Choice: The choice of solvent is paramount for successful recrystallization.[11][12] For a polar compound like this compound, a two-solvent system is often effective. A good starting point would be to dissolve the crude product in a minimal amount of a solvent in which it is highly soluble (e.g., dichloromethane or ethyl acetate) and then slowly add a non-polar solvent in which it is poorly soluble (e.g., hexanes or petroleum ether) until the solution becomes cloudy. Then, gently heat the mixture until it becomes clear again and allow it to cool slowly.[11]

  • Cooling Rate: Allow the solution to cool slowly to room temperature, and then in an ice bath. Rapid cooling encourages oiling out.

  • Scratching: Scratching the inside of the flask with a glass rod at the solvent line can initiate crystallization.

  • Seeding: If you have a small amount of pure product, adding a "seed crystal" to the cooled solution can induce crystallization.

Purification Protocols

The following are detailed, step-by-step methodologies for the purification of this compound.

Protocol 1: Flash Column Chromatography

This is the most common and generally effective method for separating the product from the starting aldehyde.

Workflow Diagram:

flash_chromatography_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC_analysis 1. TLC Analysis (e.g., 7:3 Hexanes:EtOAc) Solvent_prep 2. Prepare Eluent TLC_analysis->Solvent_prep Column_packing 3. Pack Column (Silica Gel) Solvent_prep->Column_packing Sample_prep 4. Prepare Sample (Dissolve in min. solvent or dry load) Column_packing->Sample_prep Load_sample 5. Load Sample Sample_prep->Load_sample Elution 6. Elute Column (Isocratic or Gradient) Load_sample->Elution Collect_fractions 7. Collect Fractions Elution->Collect_fractions TLC_fractions 8. TLC Analysis of Fractions Collect_fractions->TLC_fractions Combine_pure 9. Combine Pure Fractions TLC_fractions->Combine_pure Solvent_removal 10. Remove Solvent (Rotary Evaporation) Combine_pure->Solvent_removal Final_product Pure Product Solvent_removal->Final_product

Caption: Workflow for Flash Column Chromatography Purification.

Step-by-Step Methodology:

  • TLC Analysis: Develop a TLC solvent system that provides good separation (ΔRf > 0.2) between the product (lower Rf) and methyl 4-formylbenzoate (higher Rf). A starting point is 70:30 Hexanes:Ethyl Acetate.

  • Column Preparation:

    • Select an appropriately sized column based on the amount of crude material. A general rule is to use about 50-100 g of silica gel for every 1 g of crude material.

    • Pack the column with silica gel as a slurry in the initial, least polar eluent. Ensure the silica bed is level and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane).

    • Carefully apply the sample to the top of the silica bed.

    • Alternatively, for compounds with poor solubility in the eluent, perform a dry loading by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.[10]

  • Elution:

    • Begin eluting with your chosen solvent system, collecting fractions.

    • If using a gradient, start with a low polarity eluent (e.g., 90:10 Hexanes:EtOAc) and gradually increase the polarity (e.g., to 70:30 Hexanes:EtOAc).

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions.

  • Isolation:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Data Summary Table for Flash Chromatography:

ParameterRecommended Starting ConditionTroubleshooting Tip
Stationary Phase Silica Gel (60 Å, 230-400 mesh)For acid-sensitive compounds, consider using deactivated silica (e.g., with triethylamine).[1]
Eluent System Hexanes:Ethyl Acetate (gradient from 9:1 to 7:3)If separation is poor, try a different solvent system like Dichloromethane:Methanol for more polar compounds.
Sample Loading Dry loading for optimal resolutionIf streaking occurs, the sample may be overloaded; use more silica gel.
Flow Rate ~2 inches/minuteA slower flow rate can sometimes improve resolution for difficult separations.[13]
Protocol 2: Recrystallization

Recrystallization can be an effective method for obtaining highly pure, crystalline material, especially after an initial purification by chromatography.

Workflow Diagram:

recrystallization_workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation Dissolve 1. Dissolve Crude Product in minimal hot 'good' solvent (e.g., Dichloromethane) Add_antisolvent 2. Add 'bad' solvent (e.g., Hexanes) until cloudy Dissolve->Add_antisolvent Reheat 3. Reheat to clarify Add_antisolvent->Reheat Slow_cool 4. Slow Cooling (Room Temperature) Reheat->Slow_cool Ice_bath 5. Further Cooling (Ice Bath) Slow_cool->Ice_bath Filter 6. Vacuum Filtration Ice_bath->Filter Wash 7. Wash Crystals (Cold 'bad' solvent) Filter->Wash Dry 8. Dry Crystals Wash->Dry Pure_crystals Pure Crystalline Product Dry->Pure_crystals

Caption: Workflow for Two-Solvent Recrystallization.

Step-by-Step Methodology:

  • Solvent Selection: Identify a "good" solvent in which the product is soluble when hot but sparingly soluble when cold, and a "bad" solvent in which the product is poorly soluble. For this compound, a Dichloromethane/Hexanes or Ethyl Acetate/Hexanes system is a good starting point.[11][14]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the hot "good" solvent.

  • Induce Crystallization: While the solution is still warm, slowly add the "bad" solvent dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold "bad" solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven or in a desiccator to remove residual solvent.

Data Summary Table for Recrystallization:

ParameterRecommended SolventsTroubleshooting Tip
Good Solvents Dichloromethane, Ethyl Acetate, AcetoneIf the compound is too soluble even when cold, try a less polar "good" solvent.
Bad Solvents Hexanes, Petroleum Ether, HeptaneIf the compound "oils out," use a larger volume of the "good" solvent and cool more slowly.
Cooling Method Slow cooling to room temperature, followed by an ice bathRapid cooling can trap impurities and lead to smaller crystals.

Conclusion

The successful purification of this compound is readily achievable with a systematic approach. By understanding the nature of the likely impurities and employing standard laboratory techniques such as flash column chromatography and recrystallization, researchers can obtain this valuable compound in high purity. Careful monitoring with TLC and methodical optimization of purification parameters are key to overcoming common challenges.

References

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]

  • BenchChem.
  • ResearchGate.
  • Molecules. Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines. 2020.
  • Journal of Pharmaceutical Sciences. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. 1986.
  • ResearchGate. TLC of a mixture of benzaldehyde and benzyl alcohol.
  • MDPI.
  • University of Rochester, Department of Chemistry.
  • Reddit.
  • Recrystallization1.
  • BenchChem. Troubleshooting guide for the purification of polar quinoline compounds. 2025.
  • Biotage.
  • EPFL.
  • BenchChem. A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols. 2025.
  • ChemistryViews.
  • MIT OpenCourseWare.
  • Khan Academy.
  • Organic Syntheses. Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl).
  • Chemistry LibreTexts. 2.
  • YouTube.
  • Journal of Organic Chemistry. A. 1978.
  • Organic Chemistry Portal. Trifluoromethyl carbinol synthesis.
  • Macmillan Group - Princeton University.
  • The Royal Society of Chemistry.
  • YouTube.
  • Sigma-Aldrich. Troubleshooting Liquid Chromatographic Separations: Avoiding Common Issues through Informed Method Development Practices.
  • The Journal of Organic Chemistry. Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. 2022.
  • SIELC Technologies.
  • Macmillan Group - Princeton University.
  • Wiley-VCH.

Sources

Troubleshooting common issues in trifluoromethyl alcohol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of trifluoromethyl alcohols. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing the trifluoromethyl group into organic molecules to generate α-trifluoromethyl alcohols. The unique properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and increased lipophilicity, make it a valuable moiety in medicinal chemistry.[1][2] However, its installation can present synthetic challenges.[3][4]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of trifluoromethyl alcohols, with a primary focus on nucleophilic trifluoromethylation using trimethyl(trifluoromethyl)silane (TMSCF₃), also known as the Ruppert-Prakash reagent.[5][6][7]

Section 1: Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries regarding the synthesis of trifluoromethyl alcohols.

Q1: My nucleophilic trifluoromethylation reaction with Ruppert-Prakash reagent is not proceeding to completion. What are the likely causes?

A1: Incomplete conversion in a nucleophilic trifluoromethylation reaction using TMSCF₃ can stem from several factors. The most common culprits are insufficient activation of the reagent, issues with the solvent or reagents, or problems with the substrate itself.

  • Insufficient Catalyst/Initiator: The reaction typically requires a nucleophilic initiator, such as a fluoride salt (e.g., TBAF, CsF) or a non-fluoride-based activator, to generate the active trifluoromethyl anion.[6][8] Ensure the catalyst is fresh and added in the correct stoichiometric amount.

  • Solvent Purity: The presence of protic impurities, such as water or alcohols, in the solvent can quench the trifluoromethyl anion. Always use anhydrous solvents and handle them under an inert atmosphere.[9]

  • Reagent Quality: The Ruppert-Prakash reagent itself can degrade over time. It is advisable to use a freshly opened bottle or to purify the reagent before use if it has been stored for an extended period.

  • Substrate Reactivity: Sterically hindered or electron-rich carbonyl compounds may exhibit lower reactivity towards nucleophilic attack. In such cases, longer reaction times, elevated temperatures, or the use of a more potent catalytic system may be necessary.

Q2: I am observing significant formation of side products in my reaction. What are the common side reactions and how can I minimize them?

A2: Side product formation is a frequent challenge in trifluoromethylation reactions.[3][4] One of the most common side reactions when using the Ruppert-Prakash reagent is the formation of difluorocarbene, which can lead to a variety of undesired products.[10][11]

To minimize side reactions:

  • Control Reaction Temperature: The formation of difluorocarbene is often favored at higher temperatures.[12] Maintaining a low reaction temperature (e.g., -78 °C to 0 °C) can help suppress this pathway.

  • Optimize Catalyst Loading: While a catalyst is necessary, an excess can sometimes promote side reactions. A careful optimization of the catalyst concentration is recommended.

  • Slow Reagent Addition: Adding the Ruppert-Prakash reagent slowly to the reaction mixture can help maintain a low concentration of the active trifluoromethylating species, thereby reducing the likelihood of side reactions.

Q3: How do I effectively purify my trifluoromethyl alcohol product?

A3: The purification of trifluoromethyl alcohols can be challenging due to their unique physical properties.

  • Flash Column Chromatography: This is the most common method for purification. A silica gel stationary phase is typically used. The choice of eluent is crucial and often involves a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether).[13]

  • Distillation: For volatile trifluoromethyl alcohols, vacuum distillation can be an effective purification technique.[14]

  • Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can yield highly pure material.

Q4: What are the key safety precautions I should take when working with trifluoromethylating reagents?

A4: Safety is paramount when handling trifluoromethylating reagents.

  • Use of a Fume Hood: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of volatile and potentially toxic reagents and byproducts.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[15]

  • Inert Atmosphere: Many trifluoromethylation reactions are sensitive to air and moisture. The use of an inert atmosphere (e.g., nitrogen or argon) is often necessary to prevent reagent decomposition and ensure reaction efficiency.

  • Quenching: Carefully quench the reaction mixture at the end of the experiment, typically with a protic solvent or an acidic aqueous solution, to neutralize any remaining reactive species.

Section 2: Detailed Troubleshooting Guides

This section provides a more in-depth, scenario-based approach to troubleshooting common problems.

Scenario 1: Low Yield of the Desired Trifluoromethyl Alcohol

Observed Problem: The reaction between an aldehyde/ketone and TMSCF₃ with a catalytic amount of TBAF in THF results in a low yield of the corresponding trifluoromethyl alcohol, with a significant amount of starting material remaining.

Troubleshooting Workflow:

G cluster_0 Activation cluster_1 Nucleophilic Attack cluster_2 Silyl Ether Formation cluster_3 Hydrolysis TMSCF3 TMSCF3 Intermediate [Me3Si(F)CF3]- TMSCF3->Intermediate Initiator (e.g., F-) F- F- Alkoxide [R2C(O-)CF3] + TMSF Intermediate->Alkoxide Carbonyl (R2C=O) Silyl_Ether R2C(OTMS)CF3 Alkoxide->Silyl_Ether Trapping Final_Product R2C(OH)CF3 Silyl_Ether->Final_Product H3O+

Sources

Technical Support Center: Synthesis of Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing the nucleophilic trifluoromethylation of methyl 4-formylbenzoate, a key transformation in the synthesis of various pharmaceutical intermediates. Drawing upon extensive laboratory experience and the established scientific literature, this guide provides in-depth troubleshooting advice and answers to frequently encountered challenges. Our goal is to empower you to diagnose and resolve common side reactions and experimental setbacks, ensuring a successful and efficient synthesis.

Diagram: General Reaction Scheme

Below is the principal reaction pathway for the synthesis of this compound using the Ruppert-Prakash reagent.

G cluster_products Products Methyl 4-formylbenzoate Methyl 4-formylbenzoate Intermediate Silyl Ether Intermediate Silyl Ether Methyl 4-formylbenzoate->Intermediate Silyl Ether 1. TMSCF3, Fluoride Initiator (e.g., TBAF) Ruppert-Prakash Reagent (TMSCF3) Ruppert-Prakash Reagent (TMSCF3) This compound This compound Intermediate Silyl Ether->this compound 2. Acidic Workup (e.g., HCl)

Caption: General reaction scheme for the synthesis of the target compound.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis. Each question is followed by a detailed explanation of the potential causes and actionable solutions.

Question 1: My reaction is sluggish or incomplete, and I observe a significant amount of unreacted methyl 4-formylbenzoate. What are the likely causes?

Answer:

This is a common issue that typically points to problems with the activation of the Ruppert-Prakash reagent (TMSCF₃) or the overall reaction conditions.

  • Causality: The nucleophilic trifluoromethylation is initiated by a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF). This initiator reacts with TMSCF₃ to form a hypervalent siliconate intermediate, which then delivers the trifluoromethyl anion (CF₃⁻) to the electrophilic aldehyde carbonyl.[1][2] If the initiator is inactive or present in an insufficient amount, the generation of the active trifluoromethylating species will be the rate-limiting step, leading to an incomplete reaction.

  • Troubleshooting Steps:

    • Verify the Quality of the Fluoride Initiator:

      • TBAF: Solutions of TBAF in THF are notoriously hygroscopic. Water can inhibit the reaction. It is advisable to use a freshly opened bottle of anhydrous TBAF or to use a solution that has been recently titrated.

      • CsF: This salt should be dried under high vacuum with heating before use to ensure it is anhydrous.

    • Optimize Initiator Loading: While catalytic amounts are typically sufficient, for challenging substrates or if the initiator has partially degraded, increasing the loading to 5-10 mol% may improve the reaction rate.

    • Solvent Purity: The reaction should be conducted in a dry, aprotic solvent like THF. Ensure your solvent is anhydrous, as trace amounts of water can quench the active trifluoromethyl anion.

    • Temperature Control: While these reactions are often run at room temperature or 0 °C, gentle heating to 40-50 °C can sometimes drive the reaction to completion. However, be cautious, as higher temperatures can also promote side reactions.[3]

Question 2: I've isolated my product, but my NMR spectrum shows an unexpected peak corresponding to a trimethylsilyl (TMS) group. What is this byproduct?

Answer:

The presence of a TMS peak indicates the isolation of the intermediate silyl ether, Methyl 4-(1-((trimethylsilyl)oxy)-2,2,2-trifluoroethyl)benzoate.

  • Causality: The reaction between the aldehyde and the activated Ruppert-Prakash reagent first produces a trifluoromethylated silyl ether. This intermediate must be hydrolyzed during the workup step to yield the final alcohol product. Incomplete hydrolysis is the direct cause of this impurity.

  • Troubleshooting Workflow:

    G Start Start Problem TMS peak in product NMR Start->Problem Check_Workup Review acidic workup protocol Problem->Check_Workup Decision Was workup sufficient? Check_Workup->Decision Solution1 Increase acid concentration or a prolong stir time during workup. Decision->Solution1 No Solution2 Re-subject the isolated product to acidic conditions (e.g., HCl in MeOH). Decision->Solution2 Yes End Pure Product Solution1->End Solution2->End

    Caption: Troubleshooting workflow for incomplete silyl ether hydrolysis.

  • Detailed Protocol for Post-Purification Hydrolysis:

    • Dissolve the impure product in methanol (MeOH).

    • Add a few drops of 1M hydrochloric acid (HCl).

    • Stir the solution at room temperature for 1-2 hours, monitoring the reaction by TLC or LC-MS.

    • Once the hydrolysis is complete, neutralize the acid with a mild base like saturated sodium bicarbonate solution.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.

Question 3: My reaction yield is low, and I've noticed the formation of a volatile, fluorine-containing byproduct. What could this be?

Answer:

A common side reaction in anion-initiated trifluoromethylations is the formation of fluoroform (CF₃H) and a silyl enol ether of the starting aldehyde.[2]

  • Mechanism of Formation: This side reaction pathway is favored by more sterically hindered substrates or when using certain initiator/solvent combinations. The trifluoromethyl anion, instead of attacking the carbonyl carbon, can act as a base, abstracting a proton. In this specific case, since the aldehyde has no alpha-protons, the CF₃⁻ can abstract a proton from trace water or other protic sources in the reaction mixture, generating fluoroform. The resulting base can then lead to other undesired reactions.

  • Diagram: Competing Reaction Pathways

    G cluster_desired Desired Pathway cluster_side_reaction Side Reaction Aldehyde Aldehyde Desired_Product Trifluoromethylated Alcohol Aldehyde->Desired_Product Nucleophilic Addition CF3_anion [CF3]- CF3_anion->Desired_Product Fluoroform Fluoroform (CF3H) CF3_anion->Fluoroform Protic_Source H+ Source (e.g., H2O) Protic_Source->Fluoroform

    Caption: Competing pathways for the trifluoromethyl anion.

  • Preventative Measures:

    • Strictly Anhydrous Conditions: The most critical factor is the rigorous exclusion of moisture. Dry all glassware, use anhydrous solvents, and handle reagents under an inert atmosphere (e.g., nitrogen or argon).

    • Low Temperatures: Running the reaction at 0 °C or below can suppress this side reaction by favoring the kinetically controlled nucleophilic addition over the proton abstraction pathway.

    • Choice of Initiator: In some systems, the choice of counter-ion for the fluoride initiator can influence the basicity of the generated trifluoromethyl anion. Experimenting with different fluoride sources (e.g., CsF vs. TBAF) may be beneficial.

Question 4: I am attempting an enantioselective synthesis, but the enantiomeric excess (ee) of my product is lower than expected. Why is this happening?

Answer:

Achieving high enantioselectivity in trifluoromethylation reactions can be challenging, and a loss of stereochemical integrity can occur either during the reaction or post-reaction.

  • Causality:

    • Racemization During Reaction: If the reaction temperature is too high, the chiral catalyst-substrate complex may have enough thermal energy to overcome the energy barrier for the formation of the undesired enantiomer.

    • Post-Reaction Racemization: The product, an α-trifluoromethyl alcohol, can be susceptible to racemization, especially under basic conditions.[4][5] Any residual base from the reaction or workup can facilitate this process.

  • Mitigation Strategies:

StrategyRationale
Lower Reaction Temperature Running the reaction at sub-ambient temperatures (e.g., -20 °C or lower) is often crucial for high enantioselectivity.[5]
Careful Catalyst Selection The choice of chiral ligand or catalyst is paramount. Ensure the catalyst is of high purity and suitable for the specific substrate.
Neutral or Mildly Acidic Workup Avoid any basic washes during the workup. A neutral water wash followed by a brine wash is generally preferred. If an acidic wash is used, ensure it is mild.
Prompt Purification Do not let the crude product sit for extended periods before purification. Prompt chromatography can remove any residual reagents that might cause racemization.

References

  • Metal-Free Trifluoromethylation of Aromatic and Heteroaromatic Aldehydes and Ketones. The Journal of Organic Chemistry. [Link]

  • Recent Advances in Trifluoromethylation of Olefins, Aldehydes, and Ketones. Current Organic Chemistry. [Link]

  • Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents. Accounts of Chemical Research. [Link]

  • Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Journal of the American Chemical Society. [Link]

  • Enantioselective r-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Macmillan Group - Princeton University. [Link]

  • Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. National Institutes of Health. [Link]

Sources

Technical Support Center: Improving Enantioselectivity in the Asymmetric Synthesis of Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support resource for the asymmetric synthesis of Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate. This chiral alcohol is a valuable building block in pharmaceutical and materials science, but achieving high enantioselectivity in its synthesis presents unique challenges. The strong electron-withdrawing nature of the trifluoromethyl group enhances the reactivity of the parent ketone, 4-carbomethoxy-2,2,2-trifluoroacetophenone, often leading to a competitive, non-enantioselective background reduction.[1][2] This guide provides in-depth troubleshooting strategies, answers to frequently asked questions, and optimized protocols to help you navigate these challenges and achieve high enantiomeric excess (ee) in your reactions.

Troubleshooting Guide

This section addresses specific, practical problems you may encounter during your experiments. The solutions are based on established chemical principles and field-proven optimization strategies.

Q1: My enantiomeric excess (ee) is consistently low (<80%). What are the primary factors I should investigate?

A1: Low enantioselectivity in this reaction is a common issue that typically stems from a few key areas. A systematic investigation is the most effective approach. The primary suspect is often the competition between the desired catalyzed, enantioselective reduction and a non-catalyzed, racemic reduction by the borane reagent itself.[1]

Here is a logical workflow to diagnose the problem:

TroubleshootingWorkflow start Low ee Observed catalyst Catalyst Integrity & Activity start->catalyst conditions Reaction Conditions start->conditions reagents Reagent Quality start->reagents cat_purity Purity / Age of Catalyst (Recrystallize or Purchase New) catalyst->cat_purity cat_loading Catalyst Loading (Optimize 5-10 mol%) catalyst->cat_loading cat_in_situ In Situ vs. Pre-formed (Consider in situ generation) catalyst->cat_in_situ temp Temperature (Optimize, often -20°C to -40°C) conditions->temp solvent Solvent Choice (Screen THF, Toluene, CHCl3) conditions->solvent concentration Concentration (Dilution can suppress background reaction) conditions->concentration borane Borane Reagent Quality (Titer or use fresh bottle) reagents->borane substrate Substrate Purity (Check for acidic/basic impurities) reagents->substrate moisture Strict Anhydrous Conditions (Dry glassware, solvents, inert atm.) reagents->moisture end_node High ee Achieved cat_purity->end_node cat_loading->end_node cat_in_situ->end_node temp->end_node solvent->end_node concentration->end_node borane->end_node substrate->end_node moisture->end_node

Caption: A general workflow for troubleshooting low enantioselectivity.

Causality Explained:

  • Catalyst Integrity: Oxazaborolidine catalysts (CBS catalysts) can degrade upon storage.[1] Moisture is particularly detrimental.[3][4] An inactive catalyst means the non-catalyzed pathway dominates, leading to racemic product.

  • Reaction Temperature: For many asymmetric reductions, lower temperatures increase selectivity.[5][6] However, for trifluoromethyl ketones using CBS catalysts, a non-linear temperature effect is sometimes observed, with an optimal temperature that might not be the lowest possible.[5] This is due to the complex interplay between the rates of the catalyzed and non-catalyzed reactions, both of which are temperature-dependent.[7]

  • Borane Reagent: Commercially available borane solutions (BH₃•THF or BH₃•SMe₂) can contain borohydride species, which are potent, non-selective reducing agents.[8] Using a fresh bottle or titrating the solution is critical.

Q2: I'm using a Corey-Itsuno (CBS) reduction protocol, but my ee is poor. How can I troubleshoot this specific method?

A2: The CBS reduction is a powerful tool, but its success with reactive trifluoromethyl ketones hinges on precise execution.[8][9] Poor ee in this context often points to issues with the catalyst-substrate-borane complex formation or competing reduction pathways.

Key Troubleshooting Steps for CBS Reduction:

  • Verify Catalyst Quality: The (R)- or (S)-2-Methyl-CBS-oxazaborolidine catalyst must be of high purity. If it's an older bottle, consider purchasing a new one or preparing it fresh in situ.[1] The use of catalysts generated in situ from chiral lactam alcohols has been shown to provide more reliable results.[1]

  • Suppress Background Reduction with an Additive: The high electrophilicity of the ketone's carbonyl carbon makes it susceptible to direct reduction by borane. The addition of a Lewis acid, such as Boron Trifluoride etherate (BF₃•OEt₂), can enhance enantioselectivity.[1][10] The BF₃ coordinates to the catalyst, increasing its Lewis acidity and promoting the desired catalytic cycle over the background reaction.[10] Reports show this can increase ee from mediocre levels to over 90%.[10]

  • Optimize Temperature: While intuition suggests colder is better, this is not always the case. An optimal temperature for this specific substrate is often found between 0°C and -40°C.[5][7] A temperature screen is highly recommended (e.g., 0°C, -20°C, -40°C).

  • Control Reagent Stoichiometry: The ratio of borane to the substrate is crucial. An excess of free borane will accelerate the non-enantioselective background reduction. Use a slight excess of borane (e.g., 0.8 to 1.2 equivalents), but avoid a large excess.[11]

Data Presentation: Effect of BF₃ Additive

Catalyst System Additive (mol%) Temperature (°C) Solvent Yield (%) ee (%)
(S)-Lactam Alcohol/BH₃ None RT CHCl₃ ~90 ~75

| (S)-Lactam Alcohol/BH₃ | BF₃ (160 mol%) | RT | CHCl₃ | 91 | 90 |

Data is illustrative, based on trends reported in the literature for similar trifluoromethyl ketones.[1][10][11]

Q3: My results are inconsistent between batches. What are the likely sources of this variability?

A3: Inconsistency is almost always due to subtle variations in reaction setup and reagent quality, particularly the exclusion of water.

Checklist for Reproducibility:

  • Anhydrous Conditions: This is non-negotiable. The CBS reduction is highly sensitive to moisture.[3][4]

    • Glassware: Oven-dry all glassware overnight at >120°C and cool under a stream of dry nitrogen or argon.

    • Solvents: Use freshly distilled anhydrous solvents or purchase high-quality packaged solvents and handle them under an inert atmosphere. Tetrahydrofuran (THF), a common solvent, can accumulate peroxides and water.

    • Inert Atmosphere: Maintain a positive pressure of dry argon or nitrogen throughout the entire setup, including reagent addition.

  • Reagent Purity:

    • Substrate: Ensure the starting ketone, 4-carbomethoxy-2,2,2-trifluoroacetophenone, is pure. Acidic or basic impurities can interfere with the catalyst.

    • Borane Solution: As mentioned, the quality of your borane source is paramount. A new, sealed bottle from a reputable supplier is your best starting point.[8]

    • Catalyst: If you are using a commercial solution of the CBS catalyst, ensure it has been stored properly and is not past its expiration date.

Frequently Asked Questions (FAQs)

Q1: Why is achieving high enantioselectivity for trifluoromethyl ketones so challenging?

A1: The challenge arises from the powerful electron-withdrawing effect of the -CF₃ group.[1][2] This effect makes the carbonyl carbon exceptionally electrophilic (electron-poor). While this high reactivity facilitates the reduction, it also makes the ketone susceptible to attack by weaker, less-organized hydride donors, such as free borane in the solution. This leads to a fast, non-catalyzed, non-enantioselective reduction that competes directly with the slower, highly organized, catalyst-mediated enantioselective reduction, thereby lowering the overall ee.[1]

Q2: How does temperature critically impact the enantioselectivity of this reduction?

A2: Temperature affects the rates of both the desired catalytic reaction and the undesired background reaction.[7] According to the Eyring equation, the difference in the free energy of activation (ΔΔG‡) between the two competing transition states (leading to the R and S enantiomers) determines the enantiomeric ratio. Lowering the temperature generally amplifies this energy difference, favoring one transition state more significantly and thus increasing ee.[6] However, if the rate of the non-catalyzed racemic reaction becomes significant relative to the catalyzed reaction at very low temperatures, the ee can actually decrease.[5] This leads to an optimal temperature window rather than a simple "colder is better" relationship.[5][7]

Q3: What is the role of the solvent in controlling the stereochemical outcome?

A3: The solvent is not merely an inert medium; it actively influences the reaction's stereoselectivity.[12][13] Its role is multifaceted:

  • Solubility: It must keep all components, including the substrate and catalyst-borane complex, fully solvated.

  • Transition State Stabilization: The solvent can stabilize or destabilize the diastereomeric transition states. A solvent that preferentially stabilizes the transition state leading to the major enantiomer will enhance ee.[13]

  • Catalyst Conformation: The solvent can influence the conformation of the catalyst-substrate complex, which is the heart of stereochemical control.[12] For CBS reductions, ethereal solvents like THF are common, but screening other solvents like toluene or even chloroform can sometimes yield superior results.[5]

Experimental Protocols & Visualization

Protocol 1: Optimized Corey-Itsuno (CBS) Reduction

This protocol incorporates best practices for achieving high enantioselectivity.

Step-by-Step Methodology:

  • Setup: Under a positive pressure of dry argon, add (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 0.1 eq.) to a flame-dried, three-necked flask equipped with a magnetic stirrer and a thermometer.

  • Solvent: Add anhydrous THF (to achieve a final substrate concentration of ~0.2 M).

  • Cooling: Cool the flask to -20°C using a cryocooler or a dry ice/acetone bath.

  • Borane Addition: Slowly add borane-dimethyl sulfide complex (BMS, ~1.0 M, 0.8 eq.) dropwise to the stirred catalyst solution over 10 minutes. The order of addition is critical to pre-form the catalyst-borane complex.

  • Stirring: Stir the mixture for 15 minutes at -20°C to ensure complete complex formation.

  • Substrate Addition: Dissolve 4-carbomethoxy-2,2,2-trifluoroacetophenone (1.0 eq.) in anhydrous THF and add it dropwise to the reaction mixture over 30 minutes.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-2 hours.

  • Quenching: Once the starting material is consumed, slowly and carefully quench the reaction by adding methanol (MeOH) dropwise at -20°C until gas evolution ceases.

  • Workup: Warm the mixture to room temperature, add 1 M HCl, and stir for 30 minutes. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Analysis: Purify the crude product by column chromatography and determine the enantiomeric excess using chiral HPLC.

Mechanism of CBS Reduction

The enantioselectivity of the CBS reduction is derived from a highly organized, chair-like six-membered transition state.

CBS_Mechanism cluster_0 Catalytic Cycle Cat_BH3 1. Catalyst-Borane Complex Formation (Lewis Acid-Base Adduct) Coordination 2. Ketone Coordination (Coordination to sterically accessible lone pair) Cat_BH3->Coordination Ketone (R-CO-R') adds TS 3. Hydride Transfer (Chair-like 6-membered Transition State) Coordination->TS Intramolecular Hydride Delivery Release 4. Product Release & Catalyst Regeneration TS->Release Forms alkoxyborane Release->Cat_BH3 Regenerates Catalyst Product Chiral Alcohol Release->Product Ketone Prochiral Ketone Ketone->Coordination Borane BH3 Source Borane->Cat_BH3 Catalyst CBS Catalyst Catalyst->Cat_BH3

Caption: The catalytic cycle of the Corey-Itsuno (CBS) reduction.

Causality Explained:

  • The borane first coordinates to the Lewis basic nitrogen of the oxazaborolidine catalyst.[3][4] This activates the borane, making it a more potent hydride donor, and simultaneously increases the Lewis acidity of the catalyst's boron atom.[3]

  • The ketone then coordinates to this now more Lewis-acidic boron. It does so in a way that places its larger substituent (the trifluoromethylbenzoyl group) in a pseudo-equatorial position to minimize steric hindrance, exposing one prochiral face to the activated borane.[4]

  • The hydride is delivered intramolecularly to the carbonyl carbon through a highly ordered six-membered transition state, locking in the stereochemistry.[3]

  • The resulting alkoxyborane product is released, and the catalyst is regenerated to begin another cycle.

References

  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. PMC, NIH. Available at: [Link]

  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. MDPI. Available at: [Link]

  • Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. PMC, PubMed Central, NIH. Available at: [Link]

  • ChemInform Abstract: Highly Enantioselective Synthesis of Long Chain Alkyl Trifluoromethyl Carbinols and ?-Thiotrifluoromethyl Carbinols Through Lipases. ResearchGate. Available at: [Link]

  • ChemInform Abstract: Effect of BF3 on the Enantioselective Reduction of Trifluoromethyl Ketones Using a Chiral Lactam Alcohol with Borane. ResearchGate. Available at: [Link]

  • Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. ACS Publications. Available at: [Link]

  • Corey–Itsuno reduction. Wikipedia. Available at: [Link]

  • Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. ACS Publications. Available at: [Link]

  • Corey–Itsuno reduction. Grokipedia. Available at: [Link]

  • Solvent effects on stereoselectivity: more than just an environment. RSC Publishing. Available at: [Link]

  • Enantioselective reduction of trifluoromethyl ketones using an oxazaborolidine catalyst generated in situ from a chiral lactam alcohol. ResearchGate. Available at: [Link]

  • Asymmetric reduction of various trifluoromethyl ketones using 2. All... ResearchGate. Available at: [Link]

  • Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry. Available at: [Link]

  • Towards Green Reductions in Bio-Derived Solvents. IRIS. Available at: [Link]

  • Corey-Itsuno, Corey-Bakshi-Shibata Reduction. YouTube. Available at: [Link]

  • Diastereo- and enantioselective synthesis of compounds with a trifluoromethyl- and fluoro-substituted carbon centre. NIH. Available at: [Link]

  • Transfer hydrogenation of acetophenone derivatives. ResearchGate. Available at: [Link]

  • Exploring the Temperature Effect on Enantioselectivity of a Baeyer-Villiger Biooxidation by the 2,5-DKCMO Module: The SLM Approach. PubMed Central. Available at: [Link]

  • Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System. ACS Publications. Available at: [Link]

  • Asymmetric Transfer Hydrogenation Catalysts. Kanto Chemical Co., Inc.. Available at: [Link]

Sources

Technical Support Center: Scalable Synthesis of Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate. This resource is designed for researchers, chemists, and process development professionals who are looking to implement or scale up this important transformation. As a key building block in pharmaceutical and agrochemical development, the efficient and reliable synthesis of this trifluoromethyl carbinol is of paramount importance.

This guide moves beyond a simple recitation of steps. It provides a deep dive into the causality of the protocol, offers robust troubleshooting advice for common experimental hurdles, and answers frequently asked questions, all grounded in established chemical principles and field-tested experience.

Synthesis Overview & Mechanism

The most reliable and scalable method for synthesizing this compound is the nucleophilic trifluoromethylation of Methyl 4-formylbenzoate. The reagent of choice for this transformation is typically (Trifluoromethyl)trimethylsilane (TMSCF₃), widely known as the Ruppert-Prakash reagent.[1][2] This reagent offers a stable, manageable source of the trifluoromethyl nucleophile.

The reaction is initiated by a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF).[3] The fluoride ion activates the silicon-carbon bond in the Ruppert-Prakash reagent, generating a hypervalent silicon intermediate that delivers the trifluoromethyl anion (CF₃⁻) as the key nucleophile. This anion then attacks the electrophilic carbonyl carbon of the starting aldehyde. The resulting alkoxide is subsequently trapped by a silyl group, forming a silyl ether intermediate, which upon aqueous workup, yields the final desired alcohol product.

Reaction Mechanism: Fluoride-Catalyzed Trifluoromethylation

G cluster_initiation Step 1: Catalyst Initiation cluster_nucleophilic_attack Step 2: Nucleophilic Addition cluster_trapping_workup Step 3: Silyl Transfer & Workup TMSCF3 Me₃Si-CF₃ (Ruppert-Prakash Reagent) Intermediate1 [Me₃Si(F)CF₃]⁻ (Hypervalent Silicon Intermediate) TMSCF3->Intermediate1 F_minus F⁻ (from TBAF, CsF) F_minus->TMSCF3 Activation CF3_anion ⁻CF₃ (Trifluoromethyl Anion) Intermediate1->CF3_anion Releases Aldehyde Methyl 4-formylbenzoate CF3_anion->Aldehyde Nucleophilic Attack CF3_anion_2 CF3_anion_2 Alkoxide Trifluoromethyl Alkoxide Intermediate Aldehyde->Alkoxide SilylEther TMS-Protected Product Alkoxide->SilylEther Silyl Transfer from TMSCF₃ Alkoxide_2 Alkoxide_2 Workup H₃O⁺ (Aqueous Workup) SilylEther->Workup Desilylation FinalProduct This compound Workup->FinalProduct G start Start: Assemble Dry Glassware under N₂ Atmosphere setup Dissolve Methyl 4-formylbenzoate in Anhydrous THF start->setup cool Cool Reaction Mixture to 0 °C setup->cool add_tms Add Ruppert-Prakash Reagent (TMSCF₃) cool->add_tms add_tbaf Add TBAF Catalyst (Dropwise) add_tms->add_tbaf react Warm to Room Temperature & Stir for 3-5h add_tbaf->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete quench Quench with Saturated Aqueous NH₄Cl at 0 °C monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract wash Wash Organic Layer with Brine extract->wash dry Dry over MgSO₄ & Concentrate wash->dry purify Purify by Flash Column Chromatography dry->purify analyze Characterize Pure Product (NMR, MS, HPLC) purify->analyze end End: Pure Product analyze->end

Sources

Technical Support Center: Purification of Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important fluorinated intermediate. The unique physicochemical properties conferred by the trifluoromethyl carbinol group present specific challenges and opportunities in purification.[1][2] This guide provides field-proven troubleshooting advice and detailed protocols to help you achieve high purity for your downstream applications.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound in a practical question-and-answer format.

Problem 1: My product "oiled out" during recrystallization instead of forming crystals.

Potential Causes:

  • High Impurity Load: Significant amounts of impurities can depress the melting point of the mixture, leading to the formation of a liquid (oil) rather than a solid crystalline lattice.

  • Incorrect Solvent Choice: The chosen solvent may be too good a solvent, even at low temperatures, preventing the solute from reaching its saturation point for crystallization.[3][4]

  • Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for crystal nucleation and growth, often causing the compound to crash out as an amorphous oil.[4][5]

Recommended Solutions:

  • Pre-Purification: If the crude material is visibly impure or oily, first perform a rapid filtration through a small plug of silica gel. Elute with a moderately polar solvent mixture (e.g., 20-30% Ethyl Acetate in Hexane) to remove non-polar grease and baseline impurities. This significantly improves the success rate of recrystallization.

  • Solvent System Re-evaluation: The ideal recrystallization solvent should dissolve the compound completely at its boiling point but poorly at room temperature or below.[5] For this specific molecule, which has both polar (hydroxyl, ester) and non-polar (aromatic ring, CF3 group) regions, a two-solvent system is often optimal.

    • Our Recommendation: Start by dissolving the crude product in a minimum amount of a hot "good" solvent like Ethyl Acetate or Dichloromethane. Then, slowly add a hot "poor," less polar solvent like Hexane or Heptane dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the "good" solvent to clarify and then allow it to cool slowly.

  • Controlled Cooling & Seeding: Let the flask cool undisturbed to room temperature first. If no crystals form, gently scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.[6] If that fails, add a single, tiny crystal of previously purified material ("seed crystal"). Only after exhausting these options should you move the flask to an ice bath.[5]

Problem 2: I see only one spot on TLC, but NMR analysis shows significant impurities.

Potential Causes:

  • Co-elution: The impurity has a polarity very similar to your product and therefore exhibits the same Retention Factor (Rf) in the chosen TLC solvent system. This is common with isomeric impurities or unreacted starting material that is structurally analogous to the product.

  • Non-UV Active Impurities: The impurity may lack a chromophore and will not be visible under a UV lamp.

  • Volatile Impurities: Residual solvents (e.g., THF, Toluene, Dichloromethane) are common impurities that are not visible on TLC but are prominent in NMR spectra.

Recommended Solutions:

  • TLC Method Development: Test a range of solvent systems with different polarities and compositions. For example, if you are using Ethyl Acetate/Hexane, try Dichloromethane/Methanol or Ether/Petroleum Ether to alter the separation selectivity.[7]

  • TLC Visualization: After checking with a UV lamp, stain the TLC plate. A potassium permanganate (KMnO₄) stain is excellent for visualizing compounds with oxidizable groups like alcohols, which will appear as yellow spots on a purple background. This can reveal impurities your UV lamp missed.

  • Solvent Removal: Before declaring the product impure, ensure all solvents have been thoroughly removed under high vacuum, possibly with gentle heating (e.g., 30-40°C). Co-evaporation with a solvent like dichloromethane can help remove higher-boiling solvents.

Problem 3: My compound is "streaking" on the silica gel column and giving poor separation.

Potential Causes:

  • Overloading: Too much sample has been loaded onto the column relative to the amount of silica gel.

  • Poor Solubility: The compound may not be fully soluble in the mobile phase as it travels through the column, causing it to precipitate and then redissolve, leading to band broadening and streaking.

  • Acidic Silica: The hydroxyl group on your trifluoromethyl carbinol can interact strongly with the slightly acidic surface of standard silica gel, causing tailing.

Recommended Solutions:

  • Adhere to Loading Ratios: A general rule of thumb for flash chromatography is a sample-to-silica ratio of 1:30 to 1:100 by weight, depending on the separation difficulty.

  • Dry Loading: If solubility in the mobile phase is a concern, use a dry loading technique. Dissolve your crude product in a minimal amount of a volatile solvent (like Dichloromethane), add a small amount of silica gel (approx. 2-3 times the weight of your sample), and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully loaded onto the top of your column.[8]

  • Modify the Mobile Phase:

    • To improve solubility and reduce tailing for polar compounds, adding a small amount of a more polar solvent like methanol (0.5-2%) to your mobile phase (e.g., Ethyl Acetate/Hexane) can be highly effective.[7][9]

    • If you suspect acidic interactions, you can neutralize the silica by adding a tiny amount of triethylamine (0.1-0.5%) to the mobile phase.[7] Note: Always check if your compound is stable to basic conditions first.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I should expect from a typical synthesis?

The most common impurities depend on the synthetic route. If you are preparing this compound via the reduction of Methyl 4-(trifluoroacetyl)benzoate, the primary impurity will be the unreacted starting ketone. Other potential impurities include byproducts from the reducing agent and residual solvents used during the reaction and workup. If a Friedel-Crafts acylation approach is used to generate the ketone precursor, you may encounter isomeric impurities that can be difficult to remove.[10]

Q2: Which analytical techniques are best for assessing the final purity? A combination of techniques is always recommended for a comprehensive assessment:

  • ¹H and ¹⁹F NMR Spectroscopy: This is the most powerful tool. ¹H NMR will show characteristic peaks for the aromatic protons, the methoxy group, the benzylic proton (CH-OH), and the hydroxyl proton. Critically, ¹⁹F NMR is highly sensitive and will give a sharp singlet if only your desired product is present.[11] The presence of other fluorine-containing species will be immediately obvious.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a UV detector is excellent for quantifying purity and detecting trace-level aromatic impurities.[12][13]

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound. Techniques like LC-MS can be used to identify the mass of minor impurities separated by the HPLC.

Q3: Is recrystallization or column chromatography the better primary purification method?

This depends on the scale and initial purity of your crude product.

  • Recrystallization is ideal for large-scale purification (>5 g) when the crude material is already relatively pure (>85-90%). It is cost-effective, fast, and often yields highly pure material.[3][14]

  • Flash Column Chromatography is superior for smaller scales or for purifying complex mixtures containing multiple components with similar polarities.[15][16] It offers finer control over separation but is more time-consuming and uses more solvent. A common and effective strategy is to perform an initial purification by flash chromatography and then conduct a final recrystallization on the pooled, clean fractions to obtain an analytically pure, crystalline solid.

Q4: How does the trifluoromethyl (CF₃) group influence purification choices?

The highly electronegative fluorine atoms in the CF₃ group have several effects:

  • Increased Polarity: The CF₃ group and the adjacent hydroxyl group make the molecule significantly more polar than a non-fluorinated analogue like Methyl 4-(1-hydroxyethyl)benzoate.[17][18][19] This means you will generally need more polar solvent systems for chromatography compared to non-fluorinated counterparts.[1]

  • Acidity of the Hydroxyl Proton: The electron-withdrawing nature of the CF₃ group increases the acidity of the adjacent hydroxyl proton. This can lead to stronger interactions with the silica gel surface, potentially causing tailing in chromatography, as discussed in the troubleshooting section.

Data & Protocols

Table 1: Recommended Solvent Systems for Chromatography & Recrystallization
MethodSolvent SystemTypical Ratio/ConditionsRationale & Expert Notes
TLC/Flash Chromatography Hexane / Ethyl AcetateGradient: 5% to 40% EtOAcThe standard workhorse system. Provides excellent resolution for moderately polar compounds. Aim for a product Rf of 0.2-0.4 on TLC for optimal column separation.[7][8]
TLC/Flash Chromatography Dichloromethane / MethanolGradient: 0.5% to 5% MeOHUse for compounds that show poor solubility or remain at the baseline in Hexane/EtOAc. Methanol is a very strong eluent; use it sparingly to avoid loss of resolution.[9][15]
Recrystallization Toluene or XylenesDissolve in minimum hot solvent, cool slowly.The aromatic nature of toluene interacts well with the benzene ring of the product, while its moderate polarity can accommodate the hydroxyl and ester groups at high temperatures.
Recrystallization Ethyl Acetate / HexaneDissolve in hot EtOAc, add hot Hexane to cloud point.A versatile two-solvent system that allows for fine-tuning of solubility. Excellent for removing both more polar and less polar impurities.
Diagram 1: General Purification Workflow

This diagram outlines the logical steps from a crude reaction mixture to the final, validated product.

PurificationWorkflow cluster_0 Workup cluster_1 Purification cluster_2 Analysis & Final Product Crude Crude Reaction Mixture Quench Aqueous Quench Crude->Quench Extraction Liquid-Liquid Extraction (e.g., EtOAc & H₂O/Brine) Quench->Extraction Dry Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) Extraction->Dry Concentrate Concentrate in vacuo Dry->Concentrate Crude_Product Crude Solid/Oil Concentrate->Crude_Product Choice Choose Method Crude_Product->Choice Chromo Flash Column Chromatography Choice->Chromo Complex Mixture Recryst Recrystallization Choice->Recryst High Initial Purity Pure_Fractions Combine Pure Fractions & Concentrate Chromo->Pure_Fractions Pure_Crystals Collect Crystals via Vacuum Filtration Recryst->Pure_Crystals Final_Product Purified Product Pure_Fractions->Final_Product Pure_Crystals->Final_Product Analysis Purity Analysis (NMR, HPLC, MS) Final_Product->Analysis

Caption: High-level workflow for purification and analysis.

Experimental Protocol 1: Flash Column Chromatography
  • Method Development (TLC):

    • Prepare a stock solution of your crude product in a volatile solvent (e.g., 10 mg/mL in EtOAc).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a chamber with a starting solvent system, typically 20% Ethyl Acetate in Hexane.

    • Visualize the plate under UV light and with a KMnO₄ stain.

    • Adjust the solvent ratio until the desired product spot has an Rf value between 0.2 and 0.4, and is well-separated from major impurities.[8][15]

  • Column Packing:

    • Select an appropriate size column (e.g., for 1 g of crude material, a 40 g silica column is a good start).

    • Prepare a slurry of silica gel in the least polar starting solvent (e.g., 5% EtOAc/Hexane).

    • Pour the slurry into the column and use gentle air pressure to pack the bed firmly, ensuring a flat, stable top surface. Add a thin layer of sand to protect the silica bed.[16]

  • Sample Loading:

    • Dissolve the crude product (max 1 g for a 40 g column) in a minimal amount of dichloromethane or the mobile phase.

    • Carefully apply the solution to the top of the silica bed using a pipette.[16]

    • Alternatively, perform a dry load as described in the troubleshooting section.

  • Elution and Fraction Collection:

    • Begin eluting the column with the low-polarity starting solvent.

    • Collect fractions and monitor the elution by TLC.

    • Gradually increase the polarity of the mobile phase (gradient elution) to move your product off the column. For example, move from 5% to 10%, then 20%, then 40% EtOAc in Hexane.

    • Once the product has fully eluted, combine the pure fractions and remove the solvent under reduced pressure.

Diagram 2: Troubleshooting Logic for Recrystallization

RecrystallizationTroubleshooting Start Start: Dissolve crude in min. hot solvent Dissolved Does it fully dissolve? Start->Dissolved Cool Allow to cool slowly to room temperature Dissolved->Cool Yes Insoluble Insoluble impurities present Dissolved->Insoluble No, solids remain Bad_Solvent Solvent is unsuitable. Choose a more polar solvent. Dissolved->Bad_Solvent No, product insoluble Result What is the result? Cool->Result Crystals Success! Collect crystals. Result->Crystals Crystals form Oil Product oiled out Result->Oil Oils out No_Change No crystals, no oil Result->No_Change Clear solution Troubleshoot_Oil Re-heat, add more 'good' solvent. Try a different solvent system. Cool even slower. Oil->Troubleshoot_Oil Troubleshoot_No_Change Scratch flask with glass rod. Add a seed crystal. Cool in ice bath. No_Change->Troubleshoot_No_Change Filter Perform hot gravity filtration to remove solids, then cool Insoluble->Filter Filter->Cool

Caption: A decision tree for troubleshooting common recrystallization issues.

Experimental Protocol 2: Recrystallization from Ethyl Acetate/Hexane
  • Dissolution: Place the crude solid (e.g., 1.0 g) into a 50 mL Erlenmeyer flask with a stir bar. Add hot ethyl acetate in small portions while stirring and heating until the solid just dissolves (e.g., ~5-10 mL). Avoid adding a large excess.[5]

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon, heat for a few minutes, and perform a hot gravity filtration to remove the carbon.[3]

  • Induce Crystallization: While the solution is still hot, add hot hexane dropwise until the solution becomes persistently cloudy. Add 1-2 drops of hot ethyl acetate to make the solution clear again.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin. Once at room temperature, the flask can be placed in an ice-water bath for 20-30 minutes to maximize crystal yield.[4]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the collected crystals with a small amount of ice-cold hexane to remove any residual soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

References

  • Sorbent Technologies, Inc. (n.d.). Flash Chromatography Basics.
  • Benchchem. (n.d.). Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
  • Benchchem. (n.d.). Technical Support Center: Optimization of Purification Methods for Fluorinated Heterocyclic Compounds.
  • Biotage. (n.d.). Successful Flash Chromatography.
  • Chemistry LibreTexts. (2025, March 21). Running a flash column.
  • (n.d.). Recrystallization.
  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations.
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • American Chemical Society. (n.d.). Resolution of trifluoromethylcarbinols.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Chemistry LibreTexts. (2023, January 29). Recrystallization.
  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
  • (n.d.). Recrystallization | Organic Chemistry I Lab.
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Methyl 4-(3-azetidinyloxy)benzoate and its Conjugates.
  • Sigma-Aldrich. (n.d.). Troubleshooting Purification Methods.
  • YouTube. (2020, March 21). Synthesis of Methyl Benzoate Lab.
  • PubChem. (n.d.). Methyl 4-(1-hydroxyethyl)benzoate.
  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • (n.d.). Preparation of Methyl Benzoate.
  • Advanced ChemBlocks. (n.d.). Methyl 4-[(1s)-1-hydroxyethyl]benzoate.
  • ResearchGate. (2023, June 26). RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS.
  • MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst.
  • ResearchGate. (2023, August 1). *(PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS 1.
  • Biosynth. (n.d.). This compound | 1086836-85-2 | LTB83685.
  • OPUS. (2025, August 28). Analytical Methods.
  • Sigma-Aldrich. (n.d.). Methyl 4-fluoro-2-hydroxybenzoate 392-04-1.
  • Pharmaffiliates. (n.d.). methyl parahydroxybenzoate and its Impurities.
  • CymitQuimica. (n.d.). This compound.
  • Chemistry Stack Exchange. (2021, November 6). Fluorine detection in organic compounds.

Sources

Technical Support Center: A Guide to the Synthesis of Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important fluorinated building block. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the success of your reactions.

Introduction

The synthesis of this compound is a key reaction in medicinal chemistry, providing access to a versatile intermediate for the development of novel pharmaceuticals and agrochemicals. The most common and effective method for this transformation is the nucleophilic trifluoromethylation of methyl 4-formylbenzoate using the Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF₃).[1][2] This reaction, typically initiated by a catalytic amount of a fluoride source, proceeds through the addition of a trifluoromethyl anion equivalent to the aldehyde carbonyl group.

While seemingly straightforward, this reaction can present several challenges, from achieving complete conversion to managing side reactions and ensuring product purity. This guide will provide you with the necessary insights and practical solutions to navigate these potential hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the role of the fluoride source in the Ruppert-Prakash reaction?

The fluoride source, such as tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF), acts as a catalyst to activate the Ruppert-Prakash reagent (TMSCF₃). The fluoride ion attacks the silicon atom of TMSCF₃, generating a highly reactive pentacoordinate silicate intermediate. This intermediate then releases the trifluoromethyl anion (CF₃⁻), which is the active nucleophile that attacks the carbonyl carbon of the aldehyde.[1][2]

Q2: My reaction is sluggish or does not go to completion. What are the possible reasons?

Several factors can lead to an incomplete or slow reaction. The most common culprits are:

  • Insufficient catalyst: The fluoride initiator is crucial. Ensure you are using the correct catalytic amount.

  • Poor quality reagents: The Ruppert-Prakash reagent can degrade over time, especially if exposed to moisture. Use a fresh or properly stored bottle. The purity of the starting aldehyde is also important.

  • Presence of inhibitors: Adventitious water or acidic impurities can quench the trifluoromethyl anion. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere.[3]

Q3: I am observing the formation of a significant amount of fluoroform (CHF₃) as a byproduct. Why is this happening and how can I minimize it?

Fluoroform is generated when the trifluoromethyl anion is protonated.[4][5][6] This can occur if there is a source of protons in the reaction mixture, such as:

  • Adventitious water: Even trace amounts of water can lead to fluoroform formation. Rigorous drying of solvents and glassware is essential.

  • Enolizable protons: While methyl 4-formylbenzoate is not enolizable, if you are applying this reaction to other aldehydes with α-protons, enolization followed by proton transfer to the trifluoromethyl anion can be a significant side reaction.

To minimize fluoroform formation, ensure your reaction setup is scrupulously dry and run the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).

Q4: What is the silylated intermediate and why is the acidic workup necessary?

The initial product of the trifluoromethylation is a trimethylsilyl (TMS) ether of the desired alcohol. This silylated intermediate is formed when the alkoxide generated after the addition of the trifluoromethyl group is trapped by the trimethylsilyl group from the Ruppert-Prakash reagent or other silicon-containing species in the reaction mixture.[7] An acidic workup, typically with dilute hydrochloric acid, is necessary to hydrolyze this silyl ether and yield the final hydroxyl product, this compound.[8]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low or No Product Yield 1. Inactive Catalyst/Initiator: The fluoride source (e.g., TBAF) may have degraded. 2. Degraded Ruppert-Prakash Reagent: TMSCF₃ is sensitive to moisture and can decompose. 3. Presence of Water: Moisture will quench the trifluoromethyl anion. 4. Incorrect Reaction Temperature: The reaction may require specific temperature control.1. Use a fresh, anhydrous solution of the fluoride initiator. 2. Use a new bottle of TMSCF₃ or purify the existing one by distillation. 3. Ensure all glassware is oven-dried and solvents are anhydrous. Conduct the reaction under an inert atmosphere.[9][10] 4. While the reaction is often run at room temperature, some substrates may benefit from cooling to 0°C to control exothermicity and side reactions.
Incomplete Reaction (Starting Material Remains) 1. Insufficient Reagent: Not enough TMSCF₃ was used. 2. Insufficient Catalyst: The catalytic amount of the fluoride source may be too low. 3. Reaction Time Too Short: The reaction may not have reached completion.1. Use a slight excess of the Ruppert-Prakash reagent (e.g., 1.2-1.5 equivalents). 2. Increase the catalyst loading slightly (e.g., from 5 mol% to 10 mol%). 3. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
Formation of Multiple Byproducts 1. Silyl Enol Ether Formation (for enolizable aldehydes): Not directly applicable to methyl 4-formylbenzoate but a common side reaction with other aldehydes. 2. Cannizzaro-type Reaction: Although less common under these conditions, it's a possibility with aldehydes lacking α-hydrogens. 3. Decomposition of Product: The product may be unstable to the reaction or workup conditions.1. This is not a concern for the target synthesis. 2. Ensure the reaction is not run for an excessively long time at elevated temperatures. 3. Perform a careful workup and avoid prolonged exposure to strong acids or bases.[11]
Difficulty in Product Purification 1. Co-elution with Starting Material or Byproducts: The product may have a similar polarity to other components in the reaction mixture. 2. Product is Water-Soluble: The product may be partially lost during the aqueous workup. 3. Emulsion Formation during Workup: This can make phase separation difficult.1. Optimize the solvent system for column chromatography. A gradient elution may be necessary. 2. Minimize the volume of the aqueous washes and consider back-extracting the aqueous layers with the organic solvent. 3. Add brine (saturated NaCl solution) to the aqueous layer to help break the emulsion.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • Methyl 4-formylbenzoate

  • Trimethyl(trifluoromethyl)silane (Ruppert-Prakash Reagent, TMSCF₃)

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Hexanes

Procedure:

  • Reaction Setup:

    • To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add methyl 4-formylbenzoate (1.0 eq).

    • Dissolve the aldehyde in anhydrous THF.

    • Cool the solution to 0°C in an ice bath.

  • Reagent Addition:

    • Slowly add trimethyl(trifluoromethyl)silane (1.2 - 1.5 eq) to the stirred solution via syringe.

    • Add a catalytic amount of TBAF solution (1.0 M in THF, 0.05 - 0.1 eq) dropwise.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for 1-4 hours.

    • Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Workup:

    • Quench the reaction by slowly adding 1 M HCl at 0°C.

    • Stir for 30 minutes to ensure complete hydrolysis of the silyl ether.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.[12]

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Visualizing the Process

Reaction Mechanism

ReactionMechanism cluster_activation Catalyst Activation cluster_nucleophilic_attack Nucleophilic Attack & Silyl Ether Formation cluster_workup Hydrolysis (Workup) TMSCF3 TMSCF₃ Pentacoordinate_Si [TMS(F)CF₃]⁻ TMSCF3->Pentacoordinate_Si + F⁻ F- F⁻ (from TBAF) CF3- CF₃⁻ Pentacoordinate_Si->CF3- releases Aldehyde Methyl 4-formylbenzoate Alkoxide Intermediate Alkoxide Aldehyde->Alkoxide + CF₃⁻ Silyl_Ether Trimethylsilyl Ether Product Alkoxide->Silyl_Ether + TMS⁺ source Final_Product This compound Silyl_Ether->Final_Product + H₃O⁺

Caption: The reaction mechanism for the synthesis.

Experimental Workflow

Workflow start Start setup Reaction Setup (Aldehyde in dry THF under N₂ at 0°C) start->setup add_reagents Add TMSCF₃ and TBAF setup->add_reagents react Stir at RT (Monitor by TLC) add_reagents->react quench Quench with 1M HCl react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry with MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end Final Product purify->end

Caption: A step-by-step experimental workflow.

Troubleshooting Decision Tree

Troubleshooting start Low Yield or Incomplete Reaction? check_reagents Check Reagent Quality (TMSCF₃, TBAF, Aldehyde) start->check_reagents Yes check_conditions Verify Anhydrous Conditions check_reagents->check_conditions Reagents OK failure Problem Persists (Consult Further Literature) check_reagents->failure Reagents Degraded optimize_stoichiometry Optimize Reagent Stoichiometry (Increase TMSCF₃ or Catalyst) check_conditions->optimize_stoichiometry Conditions OK check_conditions->failure Moisture Present increase_time Increase Reaction Time optimize_stoichiometry->increase_time No Improvement success Reaction Improved optimize_stoichiometry->success Improvement increase_time->success Improvement increase_time->failure No Improvement

Sources

Technical Support Center: Work-up & Purification of Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate. This resource is designed for researchers, chemists, and drug development professionals who are utilizing nucleophilic trifluoromethylation to access this valuable building block. The synthesis, commonly achieved via the reaction of methyl 4-formylbenzoate with the Ruppert-Prakash reagent (TMSCF₃), is generally robust.[1][2] However, the success of the synthesis is critically dependent on a well-executed work-up and purification procedure.

This guide moves beyond a simple list of steps to provide a deeper understanding of the causality behind each procedural choice. We will address common pitfalls and provide validated troubleshooting strategies to ensure you can achieve a high yield and purity for your target compound.

Section 1: The Underlying Chemistry of the Work-up

The reaction between methyl 4-formylbenzoate and TMSCF₃, typically initiated by a catalytic amount of a fluoride source like tetrabutylammonium fluoride (TBAF), does not directly yield the final alcohol. Instead, it forms a trimethylsilyl (TMS) protected ether intermediate.[2][3] The work-up, therefore, is a two-part process: first, quenching the reaction to neutralize reactive species, and second, hydrolyzing the silyl ether to unveil the desired trifluoromethyl carbinol.

The stability of the final product is a key consideration. Trifluoromethyl carbinols can be sensitive, and harsh conditions, particularly acidic ones, can sometimes lead to side reactions or, in the case of chiral syntheses, racemization.[4] The following protocols are designed to mitigate these risks.

Section 2: Standard Work-up & Purification Protocol

This section details a field-proven, step-by-step methodology for the work-up and purification following the trifluoromethylation reaction.

Experimental Protocol: Step-by-Step Guide

Objective: To quench the reaction, hydrolyze the TMS-ether intermediate, and isolate the crude product.

  • Reaction Quenching (Low Temperature):

    • Upon confirmation of reaction completion via TLC or LC-MS, cool the reaction vessel to 0 °C using an ice-water bath. This minimizes potential side reactions during the initial quench.

    • Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) or, for a more acidic quench, 1 M hydrochloric acid (HCl). The addition should be dropwise with vigorous stirring.

    • Scientist's Note: An acidic quench is necessary to hydrolyze the silyl ether.[5] While HCl is very effective, for sensitive or chiral products, a milder acid like NH₄Cl is often sufficient and can prevent degradation.[4]

  • Phase Separation and Extraction:

    • Allow the mixture to warm to room temperature. Transfer the biphasic mixture to a separatory funnel.

    • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) to ensure the product is fully dissolved in the organic phase.

    • Separate the layers. Extract the aqueous layer two more times with the chosen organic solvent to recover any dissolved product.

    • Pro-Tip: Always keep all layers until your final product is isolated and characterized. It is not uncommon for a product with increased polarity to have some solubility in the aqueous phase.[6]

  • Aqueous Washing:

    • Combine all organic extracts in the separatory funnel.

    • Wash 1: Deionized Water. Wash the organic layer with deionized water to remove the bulk of water-soluble salts (e.g., TBAF).

    • Wash 2: Saturated Sodium Bicarbonate (NaHCO₃). This step is crucial for neutralizing any remaining acid from the quenching step.

      • CAUTION: This wash will generate CO₂ gas. Shake the separatory funnel gently at first and vent frequently to release pressure and prevent the stopper from being ejected.[6][7]

    • Wash 3: Saturated Sodium Chloride (Brine). The final wash with brine helps to remove residual water from the organic layer and breaks up minor emulsions.[7]

  • Drying and Solvent Removal:

    • Drain the washed organic layer into an Erlenmeyer flask.

    • Dry the solution over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Stir for 15-20 minutes. The drying agent should move freely when swirled, indicating sufficient drying.

    • Filter or decant the dried solution to remove the drying agent.

    • Concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (Flash Column Chromatography):

    • The crude product can be purified by flash column chromatography on silica gel.

    • A typical eluent system is a gradient of ethyl acetate in hexanes. The optimal ratio should be determined by TLC analysis of the crude material.

Visualization: Standard Work-up Workflow

Workup_Workflow Figure 1: Standard Work-up & Purification Workflow cluster_reaction Reaction Vessel cluster_workup Work-up Procedure cluster_purification Purification Reaction Completed Reaction Mixture (TMS-Protected Product) Quench 1. Quench (0 °C) (e.g., 1M HCl) Reaction->Quench Hydrolyzes TMS Ether Extraction 2. Extract with Organic Solvent (e.g., Ethyl Acetate) Quench->Extraction Wash_H2O 3a. Wash with Water Extraction->Wash_H2O Wash_NaHCO3 3b. Wash with Sat. NaHCO₃ (Neutralize Acid) Wash_H2O->Wash_NaHCO3 Wash_Brine 3c. Wash with Brine (Remove H₂O) Wash_NaHCO3->Wash_Brine Drying 4. Dry Organic Layer (e.g., Na₂SO₄) Wash_Brine->Drying Evaporation 5. Solvent Evaporation Drying->Evaporation Crude_Product Crude Product Evaporation->Crude_Product Chromatography 6. Flash Column Chromatography Crude_Product->Chromatography Pure_Product Pure Methyl 4-(2,2,2-trifluoro-1- hydroxyethyl)benzoate Chromatography->Pure_Product Low_Yield_Troubleshooting Figure 2: Troubleshooting Logic for Low Product Yield Start Low or No Yield Observed Check_Crude Analyze Crude Material (NMR, TLC) Start->Check_Crude TMS_Present Is TMS Group Present? Check_Crude->TMS_Present Re_Hydrolyze Solution: Re-treat with Acid (e.g., 1M HCl in THF) TMS_Present->Re_Hydrolyze Yes Check_Aqueous Check Aqueous Layers TMS_Present->Check_Aqueous No Product_Found Product in Aqueous Layer? Check_Aqueous->Product_Found Re_Extract Solution: Re-extract Aqueous Layers (Use Brine) Product_Found->Re_Extract Yes Other_Issue Consider Other Issues: - Incomplete Reaction - Product Volatility - Mechanical Loss Product_Found->Other_Issue No

Sources

Validation & Comparative

A Comparative Guide to the Analytical Quantification of Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is a cornerstone of quality control and regulatory compliance. Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate, a key chiral building block in the synthesis of various pharmaceutical agents, presents unique analytical challenges due to its trifluoromethyl group and chiral center. This guide provides an in-depth comparison of suitable analytical methodologies for its quantification, grounded in established scientific principles and supported by illustrative experimental data. Our focus is on providing a practical framework for method selection and implementation, emphasizing the rationale behind experimental choices to ensure robust and reliable results.

Introduction to the Analyte and Analytical Imperatives

This compound possesses a stereogenic center at the carbon bearing the hydroxyl group. The presence of the electron-withdrawing trifluoromethyl group significantly influences the molecule's polarity, volatility, and chromatographic behavior. Consequently, the choice of analytical technique is critical for achieving accurate, precise, and specific quantification. The primary objectives for an analytical method for this compound are:

  • Purity Assessment: To determine the percentage of the main component.

  • Impurity Profiling: To detect and quantify any process-related impurities or degradation products.

  • Enantiomeric Purity: To determine the ratio of the desired enantiomer to its counterpart, which is critical for pharmacological activity and safety.

This guide will focus on the two most prevalent analytical techniques in pharmaceutical analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Comparative Analysis of Analytical Methodologies

The selection between HPLC and GC is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of a broad range of pharmaceutical compounds.[1] For this compound, reversed-phase HPLC (RP-HPLC) is the most logical starting point.

Expertise & Experience in Method Development: The trifluoromethyl group increases the hydrophobicity of the molecule, suggesting good retention on a nonpolar stationary phase like C18. The presence of the polar hydroxyl and ester groups allows for elution with a mixture of water and an organic modifier like acetonitrile or methanol. UV detection is suitable due to the presence of the benzene ring chromophore.

Trustworthiness through Validation: A robust HPLC method must be validated according to the principles outlined in the ICH Q2(R1) guidelines, which include specificity, linearity, accuracy, precision, and robustness.[2][3][4][5]

Illustrative RP-HPLC Method Protocol

Objective: To develop a primary RP-HPLC method for the quantification of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 235 nm

  • Injection Volume: 10 µL

  • Run Time: 10 minutes

Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Prepare working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.

  • Prepare sample solutions by accurately weighing the test substance and dissolving it in the mobile phase to a final concentration of approximately 50 µg/mL.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds.[6] The suitability of GC for this compound is contingent on its thermal stability and volatility. The presence of a free hydroxyl group can sometimes lead to peak tailing and poor chromatographic performance.

Expertise & Experience in Method Development: Derivatization of the hydroxyl group, for instance, through silylation, can improve peak shape and thermal stability. The trifluoromethyl group is an excellent electrophore, making Electron Capture Detection (ECD) a highly sensitive option, in addition to the more universal Flame Ionization Detection (FID). The choice of a mid-polarity column, such as one containing a phenyl-substituted polysiloxane, would be a good starting point to balance retention and resolution.

Trustworthiness through Validation: As with HPLC, GC methods must be rigorously validated for their intended purpose, following ICH Q2(R1) guidelines.[2][3][4][5]

Illustrative GC-FID Method Protocol

Objective: To develop a GC-FID method for the quantification of this compound.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

Chromatographic Conditions:

  • Column: DB-5 (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute

    • Ramp: 15 °C/min to 250 °C

    • Hold at 250 °C for 5 minutes

  • Injection Mode: Split (20:1)

  • Injection Volume: 1 µL

Sample Preparation:

  • Prepare a stock solution of this compound in ethyl acetate at a concentration of 1 mg/mL.

  • Prepare working standards by diluting the stock solution with ethyl acetate to concentrations ranging from 10 to 200 µg/mL.

  • Prepare sample solutions by accurately weighing the test substance and dissolving it in ethyl acetate to a final concentration of approximately 100 µg/mL.

Performance Comparison: HPLC vs. GC

The following table summarizes the expected performance characteristics of the illustrative HPLC and GC methods.

Parameter RP-HPLC GC-FID Rationale and Insights
Specificity HighModerate to HighHPLC offers excellent specificity due to the dual selectivity of the stationary and mobile phases. GC specificity can be impacted by co-eluting impurities if a universal detector like FID is used.
Linearity (R²) > 0.999> 0.998Both techniques are capable of excellent linearity over a defined range.
Limit of Quantitation (LOQ) ~1 µg/mL~5 µg/mLHPLC with UV detection generally provides good sensitivity. GC-FID sensitivity is analyte-dependent. Using GC-ECD would likely lower the LOQ significantly.
Precision (%RSD) < 2%< 3%Both methods, when properly developed, can achieve high precision. HPLC often has slightly better injection precision.
Sample Preparation Simple dissolutionSimple dissolution (potential for derivatization)HPLC sample preparation is typically more straightforward. GC may require a derivatization step to improve peak shape, adding complexity.
Analysis Time ~10 minutes~15 minutesBoth methods can be optimized for relatively short run times.
Robustness HighModerateHPLC methods are often more robust to minor variations in experimental conditions. GC methods can be sensitive to changes in gas flow and temperature ramps.

Chiral Separation: A Critical Consideration

Due to the presence of a chiral center, the separation and quantification of the enantiomers of this compound are often required.

Expertise & Experience in Chiral Method Development:

  • Chiral HPLC: This is the most common approach for enantiomeric separation. It involves the use of a chiral stationary phase (CSP), such as those based on derivatized cellulose or amylose. The choice of mobile phase (typically a mixture of alkanes and an alcohol) is crucial for achieving resolution.

  • Chiral GC: This can be achieved using a chiral capillary column. Derivatization may still be beneficial.

Illustrative Chiral HPLC Method Protocol

Objective: To separate and quantify the enantiomers of this compound.

Instrumentation:

  • HPLC system with UV-Vis detector.

Chromatographic Conditions:

  • Column: Chiralpak AD-H, 4.6 x 250 mm, 5 µm particle size

  • Mobile Phase: n-Hexane:Isopropanol (90:10, v/v)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 235 nm

  • Injection Volume: 10 µL

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical process for both HPLC and GC methodologies.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution in Mobile Phase A->B C Injection onto RP-C18 Column B->C D Isocratic Elution (ACN:Water) C->D E UV Detection at 235 nm D->E F Chromatogram Generation E->F G Peak Integration & Quantification F->G

Caption: RP-HPLC Analytical Workflow.

GC_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC Analysis cluster_data_gc Data Processing H Standard & Sample Weighing I Dissolution in Ethyl Acetate H->I J Optional: Derivatization (e.g., Silylation) I->J K Split Injection J->K L Temperature Programmed Separation on DB-5 Column K->L M Flame Ionization Detection (FID) L->M N Chromatogram Generation M->N O Peak Integration & Quantification N->O

Caption: GC-FID Analytical Workflow.

Method_Selection Analyte Methyl 4-(2,2,2-trifluoro-1- hydroxyethyl)benzoate Chiral Chiral Separation Needed? Analyte->Chiral HPLC HPLC Analysis GC GC Analysis Chiral->HPLC No Chiral->GC No Chiral_HPLC Chiral HPLC Chiral->Chiral_HPLC Yes Chiral_GC Chiral GC Chiral->Chiral_GC Yes

Caption: Method Selection Logic.

Conclusion and Recommendations

For routine quantification of this compound, RP-HPLC is the recommended primary technique . Its robustness, simplicity of sample preparation, and high specificity make it well-suited for quality control environments.

GC-FID serves as a valuable orthogonal technique . It is particularly useful for confirming purity and for the analysis of volatile impurities that may not be well-retained by RP-HPLC. The potential for high sensitivity with GC-ECD should be considered if trace-level analysis is required.

When enantiomeric purity is a critical quality attribute, a dedicated chiral HPLC method is the industry standard .

The illustrative protocols provided herein serve as a strong starting point for method development. It is imperative that any method be thoroughly validated according to the ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[2][3][4][5]

References

  • ICH. (n.d.). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Altabrisa Group. (2023). 3 Key Regulatory Guidelines for Method Validation. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81325, Methyl 4-(hydroxymethyl)benzoate. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Methyl benzoate on Newcrom R1 HPLC column. Retrieved from [Link]

  • Ahmed, N. R., & Al-Etewi, M. J. E. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. ResearchGate. Retrieved from [Link]

  • Coburn, J. A., & Chau, A. S. (1976). Gas-liquid chromatographic determination of 3-trifluoromethyl-4-nitrophenol in natural waters. Journal of the Association of Official Analytical Chemists, 59(4), 862–865. Retrieved from [Link]

  • Ahmed, N. R. (2023). (PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. ResearchGate. Retrieved from [Link]

  • Zenkevich, I. G., Makarov, A. A., & Kurbanova, E. V. (2007). Gas-chromatographic identification of fluorine-containing organic compounds. Journal of Analytical Chemistry, 62(7), 652–659. Retrieved from [Link]

  • Jida, M., & Al-Tamimi, A.-M. M. (2023). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 28(15), 5789. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Gas Chromatography. Retrieved from [Link]

  • Singh, S., & Roy, S. (2018). Vibrational Spectroscopy of Methyl benzoate. ResearchGate. Retrieved from [Link]

  • Wong, S. H. Y. (2010). ANALYTICAL METHODS FOR THERAPEUTIC DRUG MONITORING AND TOXICOLOGY. John Wiley & Sons.
  • Verhoeven, H. A. (2014). Is it possible to analyze F-compounds with GCMS? ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 586417, Methyl 4-(1-hydroxyethyl)benzoate. Retrieved from [Link]

  • Aturki, Z., D'Orazio, G., Fanali, S., & Rocco, A. (2014). Molecular Modeling and Chiral Separation of Benzodiazepines by Capillary Electrophoresis Using Highly Sulfated Cyclodextrins. Journal of the Mexican Chemical Society, 58(3), 260–266. Retrieved from [Link]

  • Kintz, P., & Samyn, N. (2022). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Pharmaceuticals, 15(7), 817. Retrieved from [Link]

  • Lishman, L., Smyth, S. A., & Kleywegt, S. (2011). Analytical Methods for the Quantification of Pharmaceuticals. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14078904, Methyl 4-(2-hydroxyethyl)benzoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74832745, 4-(2-(2,2,2-Trifluoro-1-hydroxyethyl)pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile. Retrieved from [Link]

Sources

A Comparative Analysis of Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate and its Non-Fluorinated Analog: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In medicinal chemistry, the strategic incorporation of fluorine can dramatically alter a molecule's physicochemical and pharmacokinetic properties. This guide provides an in-depth comparison of Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate and its non-fluorinated counterpart, Methyl 4-(1-hydroxyethyl)benzoate. We explore the profound impact of α-trifluoromethylation on key parameters including acidity, lipophilicity, and metabolic stability. Through a synthesis of established principles and supporting data, this document demonstrates how the trifluoromethyl group serves as a powerful tool for blocking metabolic oxidation and modulating electronic properties, offering critical insights for researchers engaged in rational drug design. Detailed experimental protocols for evaluating these properties are provided to ensure a self-validating framework for analysis.

Introduction: The Strategic Role of Fluorine in Drug Design

The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, utilized to enhance a spectrum of properties including metabolic stability, binding affinity, and membrane permeability.[1][2] The trifluoromethyl (CF₃) group, in particular, is frequently employed as a bioisostere for a methyl group, but its influence extends far beyond simple steric mimicry.[3] Its powerful electron-withdrawing nature and the exceptional strength of the carbon-fluorine bond (C-F) can fundamentally reshape a molecule's profile.[1]

This guide focuses on two structurally related compounds:

  • This compound (Fluorinated Analog)

  • Methyl 4-(1-hydroxyethyl)benzoate (Non-fluorinated Analog)

By comparing these molecules, we can isolate and understand the specific contributions of the α-trifluoromethyl group to the benzylic alcohol moiety—a common functional group in many bioactive molecules. This analysis will illuminate the causal relationships between structure and function, providing a robust framework for drug development professionals.

Synthesis Pathways

The synthesis of both analogs can be achieved from readily available starting materials. The non-fluorinated analog is typically prepared via the reduction of a ketone, while the fluorinated analog is synthesized through the nucleophilic addition of a trifluoromethyl group to an aldehyde.

G cluster_0 Synthesis of Non-Fluorinated Analog cluster_1 Synthesis of Fluorinated Analog start1 Methyl 4-acetylbenzoate reagent1 NaBH4, Methanol start1->reagent1 Reduction product1 Methyl 4-(1-hydroxyethyl)benzoate reagent1->product1 start2 Methyl 4-formylbenzoate reagent2 1. TMSCF3 (Ruppert-Prakash Reagent), CsF 2. TBAF start2->reagent2 Nucleophilic Trifluoromethylation product2 This compound reagent2->product2

Caption: General synthetic routes for the target compounds.

The synthesis of the trifluoromethyl carbinol involves the Ruppert-Prakash reagent (TMSCF₃), which serves as a nucleophilic "CF₃⁻" equivalent, attacking the carbonyl of the corresponding aldehyde.[4][5][6] The non-fluorinated alcohol is accessible through the straightforward reduction of the corresponding ketone.

Comparative Physicochemical Properties

The introduction of the CF₃ group adjacent to the hydroxyl-bearing carbon induces significant changes in the molecule's electronic and physical properties.

PropertyMethyl 4-(1-hydroxyethyl)benzoateThis compoundRationale & Implications
Molecular Formula C₁₀H₁₂O₃[7]C₁₀H₉F₃O₃[8]Addition of three fluorine atoms and removal of three hydrogen atoms.
Molecular Weight 180.20 g/mol [7]234.17 g/mol [8]Increased mass may affect diffusion and transport properties.
pKa (hydroxyl) ~15-16 (Est.)~12-13 (Est.)The CF₃ group's strong inductive effect withdraws electron density, stabilizing the resulting alkoxide and significantly increasing acidity (lowering pKa).[9] This can alter hydrogen bonding capabilities and interactions with biological targets.
LogP (Lipophilicity) ~1.9 (Calc.)[7]~2.5 (Est.)While the CF₃ group is inherently lipophilic, its profound inductive effect on the adjacent OH group increases its hydrogen bond donating capacity, which can counteract the expected increase in lipophilicity. The net effect is often a modest increase.[9][10]

Impact on Metabolic Stability

One of the most significant consequences of α-trifluoromethylation is the enhancement of metabolic stability. The benzylic carbon in the non-fluorinated analog is a prime target for oxidation by cytochrome P450 (CYP) enzymes, leading to rapid metabolism and clearance.

The C-F bond is exceptionally strong (~485 kJ/mol) compared to a C-H bond (~414 kJ/mol), making the trifluoromethyl group highly resistant to enzymatic attack.[1] By replacing the methyl group with a trifluoromethyl group, this major metabolic pathway is effectively blocked. This concept, often termed "metabolic switching," is a powerful strategy to increase a drug's half-life and improve its pharmacokinetic profile.[3][11]

G cluster_0 Non-Fluorinated Analog: Metabolic Pathway cluster_1 Fluorinated Analog: Metabolic Pathway NonFluor Methyl 4-(1-hydroxyethyl)benzoate Metabolite Methyl 4-acetylbenzoate (Oxidized Metabolite) NonFluor->Metabolite CYP-mediated Oxidation (Metabolically Labile Site) Fluor Methyl 4-(2,2,2-trifluoro- 1-hydroxyethyl)benzoate Blocked Metabolism at α-position is Blocked Fluor->Blocked Resistant to Oxidation

Caption: Influence of trifluoromethylation on metabolic oxidation.

The global protective effect of a trifluoromethyl group can sometimes extend to other parts of the molecule, reducing overall metabolism.[11]

Experimental Protocols

To empirically validate the discussed properties, standardized in vitro assays are essential. The following protocols describe methods for determining lipophilicity and metabolic stability.

Protocol 1: Determination of Octanol-Water Partition Coefficient (LogP)

This protocol is based on the well-established "shake-flask" method, which is considered the gold standard for LogP determination.[12]

Objective: To measure the partition coefficient of a compound between n-octanol and a buffered aqueous phase.

Materials:

  • Test compound (Fluorinated or Non-fluorinated analog)

  • n-Octanol (HPLC grade), pre-saturated with buffer

  • Phosphate-buffered saline (PBS), pH 7.4, pre-saturated with n-octanol

  • Glass vials with PTFE-lined caps

  • Vortex mixer and/or rotator

  • Centrifuge

  • HPLC or LC-MS/MS system for quantification

Methodology:

  • Preparation of Solutions: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

  • Partitioning:

    • In a glass vial, combine 1 mL of pre-saturated n-octanol and 1 mL of pre-saturated PBS (pH 7.4).

    • Add a small aliquot of the compound stock solution (e.g., 10 µL) to achieve a final concentration that is detectable in both phases.

    • Cap the vial tightly and vortex vigorously for 1-2 minutes.

  • Equilibration: Place the vial on a rotator and allow it to mix gently for at least 1 hour at a controlled temperature (e.g., 25°C) to ensure equilibrium is reached.[13]

  • Phase Separation: Centrifuge the vial (e.g., at 2000 x g for 10 minutes) to achieve complete separation of the octanol (top layer) and aqueous (bottom layer) phases.

  • Sampling and Analysis:

    • Carefully withdraw a known volume from the center of each phase, avoiding the interface.

    • Dilute the samples as necessary and analyze the concentration of the compound in each phase using a validated HPLC or LC-MS method.

  • Calculation:

    • The partition coefficient, P, is calculated as: P = [Concentration in Octanol] / [Concentration in Aqueous Phase]

    • The LogP value is the base-10 logarithm of P: LogP = log₁₀(P)

Protocol 2: In Vitro Metabolic Stability Assay with Liver Microsomes

This assay measures the rate of disappearance of a parent compound when incubated with liver microsomes, providing an estimate of intrinsic clearance.[14][15]

Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a compound.

Materials:

  • Pooled human liver microsomes (HLM)

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and G6P dehydrogenase)

  • Test compound

  • Positive control compounds (e.g., a high-turnover compound like Verapamil and a low-turnover compound like Warfarin)

  • Ice-cold acetonitrile with an internal standard (for stopping the reaction)

  • 96-well plates, incubator (37°C), LC-MS/MS system

Methodology:

  • Preparation:

    • Thaw the liver microsomes on ice. Prepare a microsomal working solution in phosphate buffer (e.g., final protein concentration of 0.5 mg/mL).[16]

    • Prepare a working solution of the test compound in buffer (e.g., final concentration of 1 µM). The final DMSO concentration should be low (<0.5%) to avoid enzyme inhibition.

  • Incubation:

    • Add the microsomal working solution to the wells of a 96-well plate.

    • Add the test compound working solution to initiate the reaction (this is often done in two steps: pre-incubating microsomes and compound before adding NADPH to start the reaction).

    • Place the plate in an incubator at 37°C and shake gently.

  • Time Points and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), remove an aliquot from the incubation mixture.

    • Immediately quench the reaction by adding the aliquot to a well containing ice-cold acetonitrile with an internal standard. The 0-minute time point represents the initial concentration.[3]

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the remaining percentage of the parent compound relative to the 0-minute sample.

  • Data Analysis:

    • Plot the natural logarithm of the percent remaining of the test compound versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the half-life (t₁/₂): t₁/₂ = 0.693 / k

    • Calculate the intrinsic clearance (CLᵢₙₜ) in µL/min/mg protein: CLᵢₙₜ = (0.693 / t₁/₂) / (mg/mL microsomal protein in incubation)

Conclusion

The comparison between this compound and its non-fluorinated analog provides a clear and compelling illustration of the power of targeted fluorination in drug design. The introduction of an α-trifluoromethyl group successfully blocks a key site of metabolic oxidation, predictably enhancing metabolic stability. Furthermore, it significantly increases the acidity of the adjacent hydroxyl group, a modification that can be leveraged to fine-tune interactions with target proteins or alter solubility profiles. While the effect on lipophilicity is more nuanced, the collective changes underscore the CF₃ group's role as a versatile tool for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. The experimental frameworks provided herein offer a reliable means to quantify these effects, empowering researchers to make data-driven decisions in the complex process of drug development.

References

  • Petrova, P. A., et al. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 27(20), 7068. Available from: [Link]

  • PubChem. (n.d.). Methyl 4-(1-hydroxyethyl)benzoate. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. (n.d.). Methyl 4-(2-hydroxyethyl)benzoate. National Center for Biotechnology Information. Available from: [Link]

  • MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Available from: [Link]

  • SlidePlayer. (n.d.). Preparation of Methyl Benzoate. Available from: [Link]

  • YouTube. (2020). Synthesis of Methyl Benzoate Lab. Available from: [Link]

  • Anglada, J. M., et al. (2023). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Angewandte Chemie International Edition, 62(14), e202217711. Available from: [Link]

  • Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity. Available from: [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Evotec. Available from: [Link]

  • Ou, Z., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 17(8), 980. Available from: [Link]

  • Douglas, J. J., et al. (2022). Deoxytrifluoromethylation of Alcohols. Journal of the American Chemical Society, 144(28), 12629–12635. Available from: [Link]

  • MDPI. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Available from: [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. Available from: [Link]

  • ResearchGate. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

  • MDPI. (2017). Preparation and Hydro-Lipophilic Properties of Novel Fluorinated Benzyl Carbamates of 4-Aminosalicylanilides. Available from: [Link]

  • Bio-protocol. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Available from: [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl carbinols. Available from: [Link]

  • PubChem. (n.d.). 4-(2-(2,2,2-Trifluoro-1-hydroxyethyl)pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile. National Center for Biotechnology Information. Available from: [Link]

  • MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available from: [Link]

  • ResearchGate. (2020). A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. Available from: [Link]

  • Diana, G. D., et al. (1995). Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. Journal of Medicinal Chemistry, 38(8), 1355–1371. Available from: [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Bordwell pKa Table. Available from: [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Available from: [Link]

  • ResearchGate. (n.d.). Scheme 1. Fluorohydrin model compounds and nonfluorinated reference alcohols. Available from: [Link]

  • Matrix Fine Chemicals. (n.d.). METHYL 4-(1-HYDROXYETHYL)BENZOATE. Available from: [Link]

  • Current Protocols in Pharmacology. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Available from: [Link]

  • Wiley Online Library. (2023). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Available from: [Link]

  • Journal of Chemical Information and Modeling. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1995). Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy. Available from: [Link]

  • Journal of Medicinal Chemistry. (2020). Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. Available from: [Link]

  • Journal of Pharmaceutical Sciences. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Available from: [Link]

  • PubMed. (n.d.). Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. Available from: [Link]

Sources

Mastering Stereochemistry: A Comparative Guide to Enantiomeric Excess Determination of Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is not merely a routine analytical task; it is a critical gateway to understanding reaction mechanisms, ensuring pharmacological efficacy, and meeting stringent regulatory standards. The stereochemical purity of a chiral molecule can profoundly influence its biological activity, with one enantiomer often exhibiting therapeutic benefits while the other may be inactive or even harmful. Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate, a key chiral building block featuring a trifluoromethylated carbinol, exemplifies this challenge. Its enantiopurity is paramount for the successful synthesis of downstream active pharmaceutical ingredients (APIs).

This guide offers a comprehensive comparison of the primary analytical techniques for determining the enantiomeric excess of this compound. As a senior application scientist, my focus extends beyond mere procedural descriptions to elucidate the causality behind methodological choices, ensuring each protocol is a self-validating system. We will delve into the nuances of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, providing not only step-by-step protocols but also the strategic insights needed to select the optimal method for your research needs.

The Analytical Imperative: Why Enantiomeric Purity Matters

The trifluoromethyl group in the target analyte introduces unique electronic properties and steric bulk, which can enhance binding affinity to biological targets but also complicates chiral separations. Achieving high enantioselectivity in the synthesis of such molecules is a significant achievement; verifying it with accuracy and reliability is an absolute necessity. The choice of analytical method hinges on several factors including the required precision, sample throughput, availability of instrumentation, and the need for preparative-scale separation.

I. Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC is arguably the most powerful and widely adopted technique for the enantiomeric separation of non-volatile chiral compounds.[1] The method's success lies in the use of a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers of the analyte, leading to different retention times. For trifluoromethylated alcohols, polysaccharide-based CSPs have shown exceptional efficacy.[2]

The Underlying Principle: Diastereomeric Interactions

Polysaccharide-based CSPs, such as those derived from amylose or cellulose, possess helical polymer backbones with chiral grooves and cavities.[2] The enantiomers of this compound interact with the CSP through a combination of hydrogen bonding (with the hydroxyl and ester groups), dipole-dipole interactions, and steric hindrance. The subtle differences in the three-dimensional fit between each enantiomer and the chiral environment of the CSP result in differential retention, allowing for their separation and quantification.

Experimental Protocol: Chiral HPLC

Sample Preparation:

  • Dissolution: Accurately weigh and dissolve approximately 1 mg of the analyte in the mobile phase to a final concentration of 1 mg/mL.[2] Using the mobile phase as the solvent prevents peak distortion.

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulates that could damage the column.

HPLC Conditions:

ParameterRecommended SettingRationale
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or Chiralcel® OD-H (250 x 4.6 mm, 5 µm)These amylose and cellulose-based CSPs are known for their broad applicability to trifluoromethyl-substituted alcohols.[2]
Mobile Phase n-Hexane / Isopropanol (IPA) (90:10, v/v)A common starting point for normal-phase chiral separations, offering a good balance of retention and resolution. The ratio can be optimized.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 25 °CMaintaining a constant temperature ensures reproducible retention times.[3]
Detection UV at 230 nm or 254 nmThe aromatic ring of the benzoate provides strong UV absorbance in this range.[4]
Injection Volume 10 µL

Data Analysis:

The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula:

ee (%) = [(Area1 - Area2) / (Area1 + Area2)] x 100

Where Area1 is the peak area of the major enantiomer and Area2 is the peak area of the minor enantiomer.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve Analyte (1 mg/mL) filter Filter (0.45 µm) dissolve->filter inject Inject Sample (10 µL) filter->inject separate Chiral Separation (Chiralpak AD-H, Hex/IPA) inject->separate detect UV Detection (230 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate ee% integrate->calculate

Fig. 1: Chiral HPLC Workflow
Advantages and Disadvantages of Chiral HPLC
ProsCons
High Resolution: Capable of baseline separation of enantiomers.Method Development: Can be time-consuming to find the optimal CSP and mobile phase.
High Accuracy and Precision: Provides reliable quantitative data.Cost: Chiral columns and solvents can be expensive.
Versatility: A wide range of CSPs are available for various analytes.Sample Throughput: Relatively lower than some other methods.
Preparative Potential: The method can be scaled up to isolate pure enantiomers.

II. Chiral Gas Chromatography (GC): A High-Throughput Alternative

For analytes that are volatile or can be made volatile through derivatization, chiral GC offers a high-resolution and rapid alternative to HPLC.[5] Given the structure of this compound, direct analysis is feasible due to its thermal stability.

The Underlying Principle: Cyclodextrin-Based Separation

Chiral GC columns typically employ a stationary phase containing a chiral selector, most commonly a derivatized cyclodextrin, coated onto a fused silica capillary.[5] Cyclodextrins are chiral, bucket-shaped molecules with a hydrophobic interior and a hydrophilic exterior. Enantiomers are separated based on the differential inclusion of the analyte into the chiral cavity of the cyclodextrin, driven by hydrophobic and hydrogen-bonding interactions.

Experimental Protocol: Chiral GC

Sample Preparation:

  • Dilution: Prepare a dilute solution of the analyte (e.g., 0.1-1 mg/mL) in a volatile solvent such as hexane or ethyl acetate.

  • Derivatization (Optional): While likely not necessary for this analyte, derivatizing the hydroxyl group (e.g., with trifluoroacetic anhydride) can sometimes improve peak shape and resolution for alcohols.[6]

GC Conditions:

ParameterRecommended SettingRationale
Column Cyclodextrin-based chiral capillary column (e.g., Rt-βDEXsm)These phases are effective for separating a wide range of chiral compounds, including alcohols.[5]
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Oven Program Start at 120 °C, hold for 1 min, ramp at 5 °C/min to 180 °C, hold for 5 minAn optimized temperature program is crucial for achieving good separation.
Detector Flame Ionization Detector (FID)FID is a robust and sensitive detector for organic compounds.
Detector Temperature 280 °C

Data Analysis:

The enantiomeric excess is calculated from the integrated peak areas, identical to the HPLC method.

GC_Workflow cluster_prep_gc Sample Preparation cluster_gc GC Analysis cluster_data_gc Data Analysis dilute Dilute Analyte (in volatile solvent) inject_gc Inject Sample dilute->inject_gc separate_gc Chiral Separation (Cyclodextrin Column) inject_gc->separate_gc detect_gc FID Detection separate_gc->detect_gc integrate_gc Integrate Peak Areas detect_gc->integrate_gc calculate_gc Calculate ee% integrate_gc->calculate_gc

Fig. 2: Chiral GC Workflow
Advantages and Disadvantages of Chiral GC
ProsCons
High Speed: Analysis times are often shorter than HPLC.Analyte Volatility: Limited to thermally stable and volatile compounds.
High Efficiency: Capillary columns provide excellent resolution.Derivatization: May require an extra sample preparation step.
Lower Solvent Consumption: Uses significantly less solvent than HPLC.Column Bleed: Can be an issue at higher temperatures.
High Throughput: Well-suited for screening large numbers of samples.

III. NMR Spectroscopy: A Homogeneous Phase Approach

NMR spectroscopy offers a distinct advantage as it is a solution-based technique that does not rely on chromatographic separation. The determination of enantiomeric excess by NMR requires converting the enantiomers into diastereomers in situ, which will then exhibit distinct signals in the NMR spectrum.[7] This can be achieved using either chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).[3]

The Underlying Principle: Creating a Diastereomeric Environment
  • Chiral Derivatizing Agents (CDAs): The analyte is covalently bonded to a chiral reagent (e.g., Mosher's acid chloride) to form a mixture of diastereomers. These diastereomers have different physical properties and thus different NMR spectra, allowing for the integration of specific, well-resolved signals.[7]

  • Chiral Solvating Agents (CSAs): The analyte forms weak, non-covalent diastereomeric complexes with a chiral solvating agent.[4] This interaction induces small but measurable differences in the chemical shifts (Δδ) of the enantiomers. For alcohols, reagents like 2,2,2-trifluoro-1-(9-anthryl)ethanol are effective. Lanthanide-based chiral shift reagents can also be used to create larger chemical shift separations.[8] The presence of the trifluoromethyl group in the analyte makes ¹⁹F NMR a particularly sensitive probe for this method.[9]

Experimental Protocol: NMR with a Chiral Solvating Agent

Sample Preparation:

  • Analyte Solution: Prepare a solution of the analyte in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire Spectrum: Obtain a standard ¹H or ¹⁹F NMR spectrum of the analyte alone.

  • Add CSA: Add a molar equivalent of a suitable chiral solvating agent (e.g., (R)- or (S)-2,2,2-trifluoro-1-(9-anthryl)ethanol) to the NMR tube.

  • Acquire Second Spectrum: Re-acquire the NMR spectrum. The signals corresponding to the two enantiomers should now be split into two distinct peaks or multiplets.

NMR Parameters:

ParameterRecommended SettingRationale
Spectrometer 400 MHz or higherHigher field strength provides better signal dispersion.
Nucleus ¹H or ¹⁹FThe ¹⁹F nucleus is highly sensitive and can provide clean, well-resolved signals for this analyte.[9]
Solvent CDCl₃ or Benzene-d₆Low-polarity solvents are preferred to maximize the interaction between the analyte and the CSA.[4]
Temperature 25 °C

Data Analysis:

The enantiomeric excess is determined by integrating the well-resolved signals corresponding to each enantiomer in the diastereomeric complexes.

NMR_Workflow cluster_prep_nmr Sample Preparation cluster_nmr NMR Analysis cluster_data_nmr Data Analysis dissolve_nmr Dissolve Analyte in CDCl₃ add_csa Add Chiral Solvating Agent dissolve_nmr->add_csa acquire_nmr Acquire ¹H or ¹⁹F NMR Spectrum add_csa->acquire_nmr integrate_nmr Integrate Diastereomeric Signals acquire_nmr->integrate_nmr calculate_nmr Calculate ee% integrate_nmr->calculate_nmr

Fig. 3: NMR with CSA Workflow
Advantages and Disadvantages of NMR Spectroscopy
ProsCons
Non-Destructive: The sample can be recovered after analysis.Lower Sensitivity: Requires more sample than chromatographic methods.
Rapid: No chromatographic separation time is required.Signal Overlap: Peaks may not be baseline resolved, leading to integration errors.
Informative: Provides structural information in addition to enantiomeric excess.Cost: High-field NMR spectrometers are a significant investment.
No Need for Racemic Standard: Can determine ee without a reference sample of the opposite enantiomer.Reagent Purity: The chiral auxiliary (CDA or CSA) must be enantiomerically pure.

Comparative Summary and Recommendations

FeatureChiral HPLCChiral GCNMR with CSA/CDA
Principle Chromatographic separation on a CSPChromatographic separation on a chiral columnFormation of diastereomers in solution
Resolution ExcellentExcellentModerate to Good
Sensitivity HighVery High (with FID)Lower
Analysis Time 10-30 minutes5-20 minutes< 5 minutes (instrument time)
Sample Throughput ModerateHighHigh
Instrumentation HPLC with UV detectorGC with FIDNMR Spectrometer
Key Advantage High accuracy and preparative capabilityHigh speed and low solvent useNon-destructive, rapid analysis
Best For... Accurate quantification, method validation, and preparative work.High-throughput screening of volatile samples.Rapid screening, mechanistic studies, and when a racemic standard is unavailable.

Recommendation for this compound:

  • For routine quality control and accurate quantification , Chiral HPLC is the recommended method. Its robustness, high resolution, and the wealth of available polysaccharide-based columns make it the most reliable choice.

  • For high-throughput screening of reaction conditions in asymmetric synthesis, Chiral GC would be an excellent secondary method, provided the analyte demonstrates good thermal stability.

  • NMR spectroscopy with a chiral solvating agent , particularly utilizing ¹⁹F NMR, is a valuable tool for rapid, preliminary assessment of enantioselectivity and for situations where sample is limited or needs to be recovered.

Ultimately, the selection of the most appropriate technique will be guided by the specific requirements of the research or development phase. By understanding the principles, advantages, and limitations of each method, researchers can confidently and accurately determine the enantiomeric excess of this critical chiral intermediate, ensuring the stereochemical integrity of their synthetic endeavors.

References

  • Phenomenex Inc. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Stereoselective metal-free catalytic synthesis of chiral trifluoromethyl aryl and alkyl amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 23.1: NMR Shift Reagents. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Retrieved from [Link]

  • Wenzel, T. J. (n.d.). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley Press.
  • PubChem. (n.d.). Methyl 4-(1-hydroxyethyl)benzoate. Retrieved from [Link]

  • Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds. Retrieved from [Link]

  • MDPI. (2024). Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Enantioselective Synthesis of Enantioisotopomers with Quantitative Chiral Analysis by Chiral Tag Rotational Spectroscopy. Retrieved from [Link]

  • MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

  • Semantic Scholar. (2017). γ-Cyclodextrin metal–organic framework for efficient separation of chiral aromatic alcohols. Retrieved from [Link]

  • Fordham University Research Commons. (n.d.). NMR Determination of Enantiomeric Composition of Chiral Alcohols Using Camphorsulfonate Esters. Retrieved from [Link]

  • Waters Corporation. (n.d.). Chiral Purification of Volatile Flavors and Fragrances by SFC. Retrieved from [Link]

  • MDPI. (2024). Chiral Hydroxy Metabolite of Mebendazole: Analytical and Semi-Preparative High-Performance Liquid Chromatography Resolution and Chiroptical Properties. Retrieved from [Link]

  • University of Valladolid. (2022). Chiral and achiral separation of ten flavanones using supercritical fluid chromatography. Application to bee pollen analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 4. Retrieved from [Link]

  • YouTube. (2020). Synthesis of Methyl Benzoate Lab. Retrieved from [Link]

Sources

Validation of biological assays using Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Validation of Biological Assays

A Note on the Originally Proposed Compound: An extensive review of the scientific literature and supplier information did not yield any documented use of Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate as a reference standard or control for the validation of biological assays. This guide, therefore, pivots to the foundational principles of biological assay validation, utilizing a well-established and widely recognized compound, Doxorubicin, to illustrate these critical concepts in a practical context.

Introduction: The Imperative of Assay Validation

In the realm of drug discovery and development, the reliability of a biological assay is paramount. A well-validated assay ensures that the data generated are accurate, precise, and reproducible, forming a solid foundation for critical decision-making throughout the product lifecycle. This guide provides a comprehensive framework for the validation of biological assays, adhering to the principles of scientific integrity and leveraging field-proven insights. We will explore the core parameters of assay validation and demonstrate their application through a detailed case study of a cytotoxicity assay.

Part 1: Foundational Principles of Biological Assay Validation

The validation of a biological assay is a systematic process that establishes, through laboratory studies, that the performance characteristics of the assay meet the requirements for its intended application. The United States Pharmacopeia (USP) provides a robust framework for this process, which is built upon several key parameters.

  • Accuracy: This refers to the closeness of the measured value to the true or accepted reference value. In the context of a potency assay, accuracy is often assessed by measuring a reference standard at different concentrations and determining the agreement between the measured and nominal potency.

  • Precision: Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval of time (intra-assay precision).

    • Intermediate Precision: Precision within the same laboratory, but with variations such as different days, analysts, or equipment.

    • Reproducibility: Precision between different laboratories (inter-laboratory precision).

  • Linearity: The ability of the assay to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the assay has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Robustness: A measure of the assay's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.

Part 2: Case Study: Validation of a Cell-Based Cytotoxicity Assay using Doxorubicin

To illustrate the practical application of these principles, we will walk through the validation of a common cell-based assay: a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the cytotoxic effects of a compound on a cancer cell line. For this case study, we will use Doxorubicin as our reference standard.

The Reference Standard: Doxorubicin

Doxorubicin is a well-characterized anthracycline antibiotic widely used in cancer chemotherapy. Its cytotoxic effects are multifactorial, making it an excellent, albeit complex, reference for validating assays designed to measure cell death or inhibition of proliferation.[1][] The primary mechanisms of action include:

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of DNA, distorting the double helix and inhibiting DNA replication and transcription.[][3]

  • Topoisomerase II Inhibition: It forms a stable complex with the DNA and the topoisomerase II enzyme, preventing the re-ligation of DNA strands and leading to double-strand breaks.[1][][3]

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of free radicals that cause oxidative damage to cellular components, including lipids, proteins, and DNA.[]

These mechanisms ultimately trigger cell cycle arrest and apoptosis.[3][4]

Visualization of Doxorubicin's Cytotoxic Mechanism

Dox Doxorubicin DNA Nuclear DNA Dox->DNA Intercalation TopoII Topoisomerase II Dox->TopoII Inhibition Mito Mitochondria Dox->Mito Redox Cycling Damage DNA Double-Strand Breaks TopoII->Damage ROS Reactive Oxygen Species (ROS) Mito->ROS ROS->Damage Arrest Cell Cycle Arrest Damage->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Doxorubicin's multi-modal mechanism of inducing cytotoxicity.

Experimental Design and Workflow for Assay Validation

The validation will be conducted by three different analysts over three separate days to assess repeatability and intermediate precision. Each analyst will test a series of Doxorubicin concentrations to determine the dose-response curve and key validation parameters.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Cancer Cell Suspension A1 Seed Cells into 96-well Plate P1->A1 P2 Prepare Serial Dilutions of Doxorubicin A2 Add Doxorubicin Dilutions to Wells P2->A2 A1->A2 A3 Incubate for 48h A2->A3 A4 Add MTT Reagent A3->A4 A5 Incubate for 4h A4->A5 A6 Add Solubilizing Agent A5->A6 A7 Read Absorbance at 570 nm A6->A7 D1 Calculate % Viability A7->D1 D2 Plot Dose-Response Curve & Calculate IC50 D1->D2 D3 Assess Validation Parameters D2->D3

Caption: Workflow for the validation of an MTT-based cytotoxicity assay.

Detailed Experimental Protocol: MTT Assay Validation

1. Cell Culture and Seeding:

  • Culture HeLa (cervical carcinoma) cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • On the day of the assay, harvest cells using trypsin and perform a cell count.

  • Dilute the cell suspension to a final concentration of 1 x 10^5 cells/mL.

  • Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well flat-bottom plate.

  • Include wells for "no cell" controls (medium only) and "untreated" controls (cells with medium only).

  • Incubate the plate for 24 hours to allow cells to attach.

2. Preparation and Addition of Doxorubicin:

  • Prepare a 10 mM stock solution of Doxorubicin in DMSO.

  • Perform a serial dilution in culture medium to obtain final concentrations ranging from 0.01 µM to 50 µM.

  • Carefully remove the medium from the wells and add 100 µL of the corresponding Doxorubicin dilution or control medium.

  • Incubate the plate for 48 hours.

3. MTT Assay Procedure:

  • Prepare a 5 mg/mL solution of MTT in sterile PBS.

  • Add 20 µL of the MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

4. Data Acquisition and Analysis:

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Subtract the average absorbance of the "no cell" control wells from all other readings to correct for background.

  • Calculate the percentage of cell viability for each concentration using the formula:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Cells) x 100
  • Plot the % Viability against the log of the Doxorubicin concentration to generate a dose-response curve.

  • Use a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Data Presentation and Interpretation

The following tables represent hypothetical data from one analyst to illustrate the assessment of accuracy and precision.

Table 1: Hypothetical Raw Absorbance Data and Viability Calculation

Doxorubicin (µM)Replicate 1 (Abs)Replicate 2 (Abs)Replicate 3 (Abs)Average Abs% Viability
0 (Untreated)1.2541.2881.2651.269100.0%
0.11.1321.1591.1481.14690.3%
0.50.8810.9020.8950.89370.4%
1.00.6350.6510.6440.64350.7%
2.50.3120.3250.3190.31925.1%
5.00.1280.1350.1310.13110.3%
10.00.0650.0710.0680.0685.4%

Table 2: Summary of Validation Parameter Assessment (Hypothetical Results)

ParameterMetricAnalyst 1Analyst 2Analyst 3Acceptance CriteriaResult
Accuracy % Recovery at IC8095.2%98.1%96.5%80-120%Pass
% Recovery at IC50101.4%97.8%103.2%80-120%Pass
% Recovery at IC2096.8%105.1%99.5%80-120%Pass
Precision Repeatability (%CV)4.5%5.1%4.8%< 15%Pass
Intermediate Precision (%CV)\multicolumn{3}{c}{6.2%}< 20%Pass
Linearity R² of dose-response0.9980.9970.999> 0.98Pass
Range Lower Limit (µM)\multicolumn{3}{c}{0.1}ReportablePass
Upper Limit (µM)\multicolumn{3}{c}{10.0}ReportablePass

Part 3: Comparative Insights and Potential Pitfalls

While the MTT assay is robust, it's crucial to acknowledge its limitations. The assay measures metabolic activity, which is an indirect indicator of cell viability.[5] Compounds that affect mitochondrial function can interfere with the assay. Furthermore, colored compounds like Doxorubicin can interfere with the colorimetric readout.[6] A critical step, often overlooked, is to wash the cells with PBS after treatment and before adding the MTT reagent to remove the interfering compound, which can significantly improve data quality.[6]

To ensure the specificity and reliability of the results, it is best practice to use an orthogonal method. For instance, a Lactate Dehydrogenase (LDH) release assay, which measures membrane integrity, could be used to confirm the cytotoxic effects.[5] This multi-assay approach provides a more comprehensive and trustworthy assessment of a compound's activity.

Conclusion

The validation of a biological assay is a rigorous, multi-faceted process that is essential for generating reliable and reproducible data. By systematically evaluating parameters such as accuracy, precision, linearity, and robustness, researchers can establish a high degree of confidence in their assay's performance. The use of a well-characterized reference standard, like Doxorubicin in a cytotoxicity assay, provides a framework for this validation process. Ultimately, a properly validated assay is not just a procedural requirement; it is a cornerstone of sound scientific research and successful drug development.

References

  • - PubMed

  • - BOC Sciences

  • - PMC - NIH

  • - Semantic Scholar

  • - MDPI

  • - NCBI - NIH

  • - Sigma-Aldrich

  • - BenchChem

  • - Creative Biolabs

  • - J-STAGE

  • - protocols.io

  • - ResearchGate

  • - ACS Omega

  • - ResearchGate

  • - Journal of Advanced Veterinary Research

  • - MDPI

  • - Blood

  • - PubMed Central

Sources

A Comparative Analysis of Catalytic Systems for the Synthesis of Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate is a pivotal building block in medicinal chemistry, most notably as a key intermediate in the synthesis of non-steroidal anti-androgen drugs like Bicalutamide. The efficient and selective introduction of the trifluoromethyl carbinol moiety onto the aromatic ring is a critical transformation that dictates the overall yield and purity of the final active pharmaceutical ingredient. This guide provides an in-depth comparative study of the predominant catalytic systems employed for this synthesis, focusing on the nucleophilic trifluoromethylation of methyl 4-formylbenzoate. We will dissect the mechanistic underpinnings, compare performance based on experimental data, and provide a validated protocol for the most reliable method.

The Core Transformation: Nucleophilic Trifluoromethylation

The synthesis universally proceeds via the nucleophilic addition of a trifluoromethyl (CF₃) anion equivalent to the electrophilic carbonyl carbon of methyl 4-formylbenzoate. The primary challenge lies in the generation and delivery of this highly reactive CF₃ nucleophile in a controlled manner. The choice of catalyst or initiator is paramount and directly influences reaction efficiency, safety, and scalability.

General_Reaction Reactant Methyl 4-formylbenzoate Product This compound Reactant->Product 1. Nucleophilic Addition 2. Aqueous Workup Reagent "CF3" SourceCatalyst Reagent->Product

Caption: General reaction scheme for the synthesis.

Comparative Analysis of Catalytic Systems

We will evaluate the most prevalent method, which utilizes a stoichiometric silicon-based reagent with a catalytic activator, against other emerging catalytic approaches.

System 1: The Ruppert-Prakash Reagent (TMSCF₃) with Nucleophilic Activation

The most widely adopted and trusted method for this transformation employs trimethyl(trifluoromethyl)silane (TMSCF₃), commonly known as the Ruppert-Prakash reagent.[1] This reagent itself is not nucleophilic; it requires a catalytic amount of a nucleophilic activator to generate the reactive trifluoromethyl anion.

Mechanism of Action: The reaction is typically initiated by a substoichiometric amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF), or an alkoxide. The activator, a potent nucleophile, attacks the silicon atom of TMSCF₃. This forms a hypervalent siliconate intermediate, which then releases the trifluoromethyl anion (CF₃⁻). This "naked" CF₃⁻ nucleophile rapidly attacks the aldehyde carbonyl of methyl 4-formylbenzoate. The resulting trifluoroethoxide is initially trapped as a silyl ether, which is then hydrolyzed during aqueous workup to yield the final alcohol product.

Mechanism cluster_0 Catalyst Activation & CF3- Generation cluster_1 Nucleophilic Addition & Product Formation TMSCF3 TMSCF₃ Ruppert-Prakash Reagent Intermediate {[TMSCF₃(F)]⁻ | Pentacoordinate Silicon Intermediate} TMSCF3->Intermediate TBAF TBAF (Bu₄N)⁺ F⁻ TBAF->TMSCF3 Nucleophilic Attack CF3_anion {"CF3"| Trifluoromethyl Anion} Intermediate->CF3_anion Release Byproduct1 TMS-F Intermediate->Byproduct1 Aldehyde Methyl 4-formylbenzoate CF3_anion->Aldehyde Attack on Carbonyl Alkoxide Trifluoroalkoxide-Silyl Ether Intermediate Aldehyde->Alkoxide Product Product This compound Alkoxide->Product Hydrolysis Workup H₃O⁺ Workup Workup->Alkoxide

Caption: Catalytic cycle of TMSCF₃ activation and subsequent nucleophilic addition.

Performance Insights: This method is renowned for its high yields, often exceeding 90%, and excellent functional group tolerance. The reaction is typically fast, running to completion at room temperature or slightly below. The primary drawback is the requirement for strictly anhydrous conditions, as water can prematurely hydrolyze the TMSCF₃ and quench the nucleophilic activator.

Alternative Catalytic Approaches

While the Ruppert-Prakash method is dominant, research into true catalytic systems continues, aiming to reduce waste and improve atom economy.

  • Organocatalysis: Chiral N-heterocyclic carbenes (NHCs) and other organocatalysts have been explored for the trifluoromethylation of aldehydes. These systems offer the potential for asymmetric synthesis, which is crucial for producing enantiomerically pure drug intermediates. However, their application to methyl 4-formylbenzoate specifically is less documented in high-yield protocols compared to the Ruppert-Prakash reagent.

  • Transition Metal Catalysis: Copper and other transition metal complexes can catalyze trifluoromethylation reactions using various CF₃ sources. These methods can sometimes operate under milder conditions and may offer different selectivity profiles. A significant challenge is often the cost of the metal catalyst and the synthesis of the required ligands.

Performance Data: A Head-to-Head Comparison

The following table summarizes typical experimental data for the synthesis of this compound using the well-established Ruppert-Prakash reagent system. Data for truly catalytic systems with this specific substrate are less consistently reported and often show lower yields, making the TMSCF₃ approach the industry standard for reliability and efficiency.

Catalytic SystemCF₃ Source (equiv.)Catalyst/Activator (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
TMSCF₃ / TBAF TMSCF₃ (1.5)TBAF (10 mol%)THF0 to RT2-4>95%

Note: Yields are highly dependent on the strict exclusion of moisture and the quality of reagents.

Validated Experimental Protocol: TMSCF₃/TBAF System

This protocol provides a reliable, step-by-step method for the synthesis of the target compound, reflecting best practices in the field.

Materials:

  • Methyl 4-formylbenzoate (1.0 eq)[2][3][4][5]

  • Trimethyl(trifluoromethyl)silane (TMSCF₃, Ruppert-Prakash Reagent) (1.5 eq)[1]

  • Tetrabutylammonium fluoride (TBAF), 1M solution in THF (0.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

  • Saturated aqueous NaCl solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Hexanes

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add methyl 4-formylbenzoate.

  • Dissolve the starting material in anhydrous THF.

  • Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add trimethyl(trifluoromethyl)silane (TMSCF₃) to the stirred solution via syringe.

  • Initiation: Add the 1M TBAF solution in THF dropwise over 5 minutes. A mild exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

  • Quenching: Once complete, cool the reaction mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Workup: Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and then saturated aqueous NaCl (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically of high purity. If necessary, it can be further purified by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Flame-dry flask under N₂ atmosphere B 2. Add Methyl 4-formylbenzoate & Anhydrous THF A->B C 3. Cool to 0 °C B->C D 4. Add TMSCF₃ C->D E 5. Add TBAF dropwise (Initiation) D->E F 6. Stir at RT for 2-4h (Monitor by TLC) E->F G 7. Quench with aq. NH₄Cl at 0 °C F->G H 8. Extract with Ethyl Acetate G->H I 9. Wash with H₂O and Brine H->I J 10. Dry (MgSO₄) & Concentrate I->J K 11. Purify via Column Chromatography (if needed) J->K Product Product K->Product Final Product

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion and Recommendations

For the reliable, high-yield synthesis of this compound on a laboratory or industrial scale, the use of the Ruppert-Prakash reagent (TMSCF₃) with a catalytic amount of a nucleophilic activator like TBAF remains the gold standard. Its operational simplicity, rapid reaction times, and high conversion rates are well-documented. While alternative catalytic systems are of academic interest and may provide advantages in specific contexts (e.g., asymmetric synthesis), they have not yet surpassed the overall performance and reliability of the silicon-based method for this particular transformation. Researchers and process chemists can confidently select the TMSCF₃/TBAF system, provided that stringent anhydrous conditions are maintained throughout the procedure.

References

  • Title: Methyl 4-Formylbenzoate Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Nucleophilic Trifluoromethylation of Aldehydes with Trimethyl(trifluoromethyl)silane Source: Organic Letters (2004), 6(22), 4057–4059 URL: [Link]

Sources

A Spectroscopic Guide to Differentiating Isomers of Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of chiral molecules is a cornerstone of successful research. The isomers of Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate, a compound of interest in medicinal chemistry due to its trifluoromethylated carbinol moiety, present a common analytical challenge: distinguishing between the racemic mixture and its constituent enantiomers. This guide provides a comprehensive comparison of the spectroscopic techniques used to identify and differentiate these isomers, offering predicted data based on established principles and data from analogous structures. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supplemented with a detailed protocol for chiral High-Performance Liquid Chromatography (HPLC) separation.

The Significance of Isomeric Differentiation

The biological activity of chiral molecules is often stereospecific, meaning that one enantiomer may exhibit the desired therapeutic effect while the other could be inactive or even elicit adverse effects. Therefore, the ability to not only confirm the chemical structure but also to determine the enantiomeric composition of a sample is of paramount importance in pharmaceutical research and development.

Visualizing the Isomers

The isomers in focus are the (R)- and (S)-enantiomers of this compound.

G cluster_R (R)-Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate cluster_S (S)-Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate r_mol r_mol s_mol s_mol

Caption: Chemical structures of the (R) and (S) enantiomers.

Spectroscopic Characterization: A Comparative Analysis

In an achiral environment, enantiomers exhibit identical physical and chemical properties, including their spectroscopic signatures.[1][2] Therefore, standard NMR, IR, and MS techniques will not differentiate between the (R)- and (S)-enantiomers. However, these methods are crucial for confirming the overall molecular structure of the racemic mixture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Predicted ¹H NMR Spectrum (in CDCl₃, 500 MHz)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, the benzylic proton, and the hydroxyl proton.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~8.10Doublet2HAromatic (protons ortho to the ester)
~7.60Doublet2HAromatic (protons meta to the ester)
~5.10Quartet1HCH-OH
~3.95Singlet3HOCH₃
~2.50 (broad)Singlet1HOH

Causality Behind Predictions: The chemical shifts are predicted based on analogous structures such as methyl 4-(hydroxymethyl)benzoate and other substituted benzoates.[3][4] The aromatic protons ortho to the electron-withdrawing ester group are expected to be deshielded and appear further downfield. The benzylic proton (CH-OH) will be split into a quartet by the three neighboring fluorine atoms. The hydroxyl proton signal is often broad and its chemical shift can vary with concentration and temperature.

Predicted ¹³C NMR Spectrum (in CDCl₃, 125 MHz)

The carbon NMR will provide information on the carbon framework of the molecule.

Predicted Chemical Shift (δ, ppm) Assignment
~166.5C=O (ester)
~145.0Aromatic C (quaternary, attached to CH(OH)CF₃)
~131.0Aromatic C (quaternary, attached to COOCH₃)
~130.0Aromatic CH (ortho to ester)
~126.0Aromatic CH (meta to ester)
~124.0 (quartet, J ≈ 280 Hz)CF₃
~72.0 (quartet, J ≈ 30 Hz)CH-OH
~52.5OCH₃

Causality Behind Predictions: The predictions are based on data for similar aromatic esters and trifluoromethylated compounds.[5][6] The trifluoromethyl group will appear as a quartet with a large coupling constant due to the one-bond C-F coupling. The benzylic carbon will also be a quartet, but with a smaller two-bond C-F coupling constant.

Predicted ¹⁹F NMR Spectrum (in CDCl₃, 470 MHz)

The fluorine NMR is a simple yet powerful tool for confirming the presence of the CF₃ group.

Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
~ -78.0DoubletCF₃

Causality Behind Predictions: The chemical shift is in the typical range for trifluoromethyl groups attached to a secondary alcohol. The signal will be a doublet due to coupling with the adjacent benzylic proton.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment
3600-3200Broad, MediumO-H stretch (alcohol)
3100-3000MediumC-H stretch (aromatic)
2960-2850MediumC-H stretch (aliphatic -OCH₃)
~1720StrongC=O stretch (ester)
1610, 1450Medium-StrongC=C stretch (aromatic ring)
1300-1100StrongC-F stretch (trifluoromethyl)
~1280StrongC-O stretch (ester)

Causality Behind Predictions: The predicted absorption bands are based on characteristic IR frequencies for alcohols, aromatic esters, and trifluoromethyl compounds.[7][8][9] The broad O-H stretch is indicative of hydrogen bonding. The strong C=O and C-F stretching bands are key diagnostic peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (MW: 234.17 g/mol ), the electron ionization (EI) mass spectrum is expected to show the following key fragments.

Predicted Mass Spectrum Fragmentation

m/z Proposed Fragment Significance
234[M]⁺Molecular Ion
215[M - F]⁺Loss of a fluorine atom
203[M - OCH₃]⁺Loss of the methoxy radical
165[M - CF₃]⁺Loss of the trifluoromethyl radical
135[C₆H₄CO]⁺Benzoyl cation
121[C₆H₄CHOH]⁺
105[C₆H₅CO]⁺
77[C₆H₅]⁺Phenyl cation

Causality Behind Predictions: The fragmentation pattern is predicted based on the known fragmentation of aromatic esters and alcohols.[10][11] The loss of the trifluoromethyl group is a characteristic fragmentation for such compounds. The benzoyl cation and its derivatives are also expected to be prominent peaks.

Differentiating Enantiomers: The Role of Chiral Environments

To distinguish between the (R)- and (S)-enantiomers, a chiral environment must be introduced.[1] This can be achieved through two primary methods: NMR spectroscopy with a chiral resolving agent and chiral HPLC.

NMR Spectroscopy with Chiral Resolving Agents

In the presence of a chiral resolving agent, enantiomers form transient diastereomeric complexes that have different NMR spectra.[3][5][12][13] This results in the splitting of signals for the previously indistinguishable enantiomers.

Experimental Protocol: ¹H NMR with a Chiral Resolving Agent

  • Sample Preparation: Dissolve a known quantity of the racemic this compound in a suitable deuterated solvent (e.g., CDCl₃).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of the racemate.

  • Addition of Chiral Resolving Agent: Add a sub-stoichiometric amount of a chiral resolving agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or a chiral lanthanide shift reagent) to the NMR tube.

  • Acquisition of Chiral Spectrum: Acquire another ¹H NMR spectrum.

  • Analysis: Compare the two spectra. In the presence of the chiral resolving agent, the quartet corresponding to the CH-OH proton should resolve into two distinct quartets, one for each enantiomer. The integration of these two signals can be used to determine the enantiomeric excess (ee).

G Racemate Racemic Mixture in Achiral Solvent CRA Add Chiral Resolving Agent Racemate->CRA Diastereomeric_Complexes Formation of Transient Diastereomeric Complexes CRA->Diastereomeric_Complexes Split_Spectra Separated Signals for (R) and (S) Enantiomers Diastereomeric_Complexes->Split_Spectra

Caption: Workflow for enantiomeric differentiation by NMR.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most common and reliable method for separating and quantifying enantiomers.[14] This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Experimental Protocol: Chiral HPLC Separation

  • Column Selection: Choose a suitable chiral column. Polysaccharide-based columns, such as those with amylose or cellulose derivatives, are often effective for separating trifluoromethyl carbinols.[14]

  • Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC is a mixture of hexane and an alcohol (e.g., isopropanol or ethanol). A starting condition of 90:10 (v/v) hexane:isopropanol is a good starting point.

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Dissolve the racemic mixture in the mobile phase at a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.

  • Injection and Separation: Inject a small volume (e.g., 10 µL) of the sample onto the column and run the separation.

  • Detection: Monitor the elution of the enantiomers using a UV detector, typically at a wavelength where the aromatic ring absorbs (e.g., 254 nm).

  • Analysis: The two enantiomers should elute as two separate peaks. The ratio of the peak areas corresponds to the ratio of the enantiomers in the sample.

G cluster_workflow Chiral HPLC Workflow Start Racemic Sample Inject Inject onto Chiral Column Start->Inject Separate Differential Interaction with Chiral Stationary Phase Inject->Separate Elute Separated Enantiomers Elute at Different Times Separate->Elute Detect UV Detection Elute->Detect End Quantification of Enantiomers Detect->End

Caption: Chiral HPLC separation workflow.

Conclusion

The comprehensive spectroscopic analysis of this compound requires a multi-faceted approach. While standard NMR, IR, and MS techniques are essential for confirming the overall molecular structure of the racemic mixture, they are insufficient for distinguishing between the (R)- and (S)-enantiomers. The introduction of a chiral environment, either through the use of chiral resolving agents in NMR spectroscopy or, more commonly, through chiral HPLC, is imperative for the separation and quantification of the individual enantiomers. The predicted spectroscopic data and detailed protocols provided in this guide serve as a valuable resource for researchers working with this and similar chiral trifluoromethylated compounds, enabling accurate characterization and ensuring the integrity of their scientific investigations.

References

  • Labuta, J., et al. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. Nature Communications, 4, 2188. [Link]

  • Gama, Y., et al. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 26(15), 4475. [Link]

  • Labuta, J., et al. (2013). NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. PubMed, 23839536. [Link]

  • Request PDF. (n.d.). Differentiation of Chiral Compounds Using NMR Spectroscopy. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0168668). [Link]

  • IDEAS/RePEc. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. [Link]

  • I.B.S. (n.d.). Chiral HPLC Method Development. [Link]

  • LCGC International. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). [Link]

  • Schindler, F. R., et al. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Angewandte Chemie International Edition, 59(31), 12999-13005. [Link]

  • ChemRxiv. (2022). QM Assisted ML for 19F NMR Chemical Shift Prediction. [Link]

  • Powers, D. C., & Pa, D. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(15), 8230–8236. [Link]

  • Fowler, S. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. [Link]

  • Cammers, A., Steelman, A. J., & Odom, S. (2019). Chapter 4: Isomers and Molecular Constitution. In Organic Chemistry. [Link]

  • YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. [Link]

  • Quora. (2018, August 9). Why do enantiomers have different chemical properties when undergone reaction with chiral substance? [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]

  • Schindler, F. R., et al. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. ResearchGate. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • CASPRE. (n.d.). 13C NMR Predictor. [Link]

  • ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of methyl benzoate,... [Link]

  • ResearchGate. (2008). Distinction of Enantiomers by NMR Spectroscopy Using Chiral Orienting Media. [Link]

  • Open Access LMU. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibit. [Link]

  • Szilágyi, D., & Schlosser, G. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 633. [Link]

  • Royal Society of Chemistry. (n.d.). 4. [Link]

  • ResearchGate. (n.d.). Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. [Link]

  • University of Wisconsin. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. [Link]

  • YouTube. (2021, January 10). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc [Video]. [Link]

  • Chemistry For Everyone. (2025, February 7). Can IR Spectroscopy Distinguish Enantiomers? [Video]. YouTube. [Link]

  • Chegg. (2015, November 11). Solved Below is the predicted 1H NMR spectrum of methyl. [Link]

  • University of Puget Sound. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • PubChem. (n.d.). Methyl 4-(1-hydroxyethyl)benzoate. [Link]

  • University of Freiburg. (n.d.). Chirality and Enantiomers. [Link]

  • Liu, Q., et al. (2004). Solvent effects on infrared spectra of methyl 4-hydroxybenzoate in pure organic solvents and in ethanol/CCl4 binary solvents. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 60(7), 1453-1457. [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of methyl 2-hydroxybenzoate. [Link]

Sources

Quantitative NMR (qNMR) analysis of Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Quantitative NMR (qNMR) Analysis: A Comparative Study of Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate

Introduction to Quantitative NMR (qNMR): A Paradigm of Precision

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary analytical method, offering a distinct advantage over traditional chromatographic techniques: the ability to determine the absolute concentration or purity of a sample without the need for an identical reference standard for the analyte.[1][2] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a nuclear magnetic resonance signal and the number of atomic nuclei giving rise to that signal.[2] This intrinsic relationship allows for accurate and traceable quantification, making qNMR an indispensable tool in pharmaceuticals, natural product analysis, and materials science.[3][4] This guide provides a comprehensive comparison of ¹H and ¹⁹F qNMR for the analysis of this compound, a key fluorinated building block in medicinal chemistry.

The Analytical Challenge: this compound

This compound (MFB) presents a unique analytical scenario due to the presence of both protons (¹H) and fluorine (¹⁹F) atoms in its structure. This allows for a direct comparison of ¹H qNMR and ¹⁹F qNMR methodologies, each with its own set of advantages and considerations.

Molecular Structure of this compound (MFB):

This guide will explore the experimental design, data acquisition, and processing parameters for both techniques, providing researchers with the insights needed to select the most appropriate method for their specific analytical needs.

Comparative Analysis: ¹H qNMR vs. ¹⁹F qNMR for MFB

The choice between ¹H and ¹⁹F qNMR for the analysis of MFB hinges on several factors, including the desired selectivity, potential for signal overlap, and the availability of suitable internal standards.

Feature¹H qNMR¹⁹F qNMR
Nucleus Proton (¹H)Fluorine-19 (¹⁹F)
Natural Abundance ~99.98%100%[5]
Sensitivity HighHigh (83% of ¹H)[5]
Chemical Shift Range ~15 ppm~800 ppm[5]
Signal Overlap Potential for overlap with impurities or excipients.Minimal to no background interference from biological matrices or common organic molecules.[6][7]
Internal Standard Readily available (e.g., Maleic Acid, Dimethyl sulfone).[1]Specific fluorinated standards required (e.g., 3,5-Bis(trifluoromethyl)benzoic acid).[8]

¹H qNMR Analysis of MFB: A Detailed Protocol

¹H qNMR is a well-established method for the quantification of organic molecules. Its high sensitivity and the ubiquitous nature of protons make it a versatile technique.

Experimental Workflow for ¹H qNMR

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh MFB dissolve Dissolve in deuterated solvent (e.g., DMSO-d6) weigh_analyte->dissolve weigh_is Accurately weigh Internal Standard (e.g., Maleic Acid) weigh_is->dissolve nmr_setup Set up NMR spectrometer (e.g., 500 MHz) dissolve->nmr_setup optimize Optimize acquisition parameters (D1, pulse angle) nmr_setup->optimize acquire Acquire ¹H NMR spectrum optimize->acquire phase_baseline Phase and baseline correct the spectrum acquire->phase_baseline integrate Integrate analyte and internal standard signals phase_baseline->integrate calculate Calculate purity/concentration integrate->calculate

Caption: Workflow for ¹H qNMR Analysis of MFB.

Causality Behind Experimental Choices in ¹H qNMR
  • Internal Standard Selection: Maleic acid is a suitable internal standard for polar solvents like DMSO-d6 due to its high purity, chemical stability, and simple, well-resolved singlet signal in a region that does not overlap with the analyte signals.[1]

  • Solvent Selection: DMSO-d6 is chosen for its ability to dissolve both the analyte and the internal standard, and its residual proton signal does not interfere with the signals of interest.

  • Relaxation Delay (D1): A crucial parameter for accurate quantification is the relaxation delay (D1), which must be set to at least 5 times the longest T1 relaxation time of the signals of interest to ensure complete relaxation between pulses.[9][10][11] For ¹H nuclei in medium-sized molecules, T1 values typically range from 0.5 to 4 seconds.[9] An inversion recovery experiment can be performed to determine the T1 values accurately.[11] A conservative D1 of 15 seconds is often a good starting point.[12]

  • Pulse Angle: A 90° pulse angle is recommended to maximize the signal-to-noise ratio in a single scan, which is beneficial for quantification.[13][14] While a 30° pulse can be used with a shorter relaxation delay, it requires more scans to achieve the same signal-to-noise ratio.[15]

Hypothetical ¹H qNMR Data for MFB Purity Determination
ParameterValue
Analyte (MFB)
Weight (mg)23.42
Molecular Weight ( g/mol )234.17[16]
Signal for IntegrationAromatic protons (multiplet)
Number of Protons4
Integral Value4.00
Internal Standard (Maleic Acid)
Weight (mg)11.61
Molecular Weight ( g/mol )116.07
Purity (%)99.9
Signal for IntegrationOlefinic protons (singlet)
Number of Protons2
Integral Value2.05
Calculated Purity of MFB (%) 98.7

Purity Calculation Formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral value

  • N = Number of nuclei

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

¹⁹F qNMR Analysis of MFB: A Highly Selective Alternative

Given the presence of a trifluoromethyl (-CF3) group in MFB, ¹⁹F qNMR offers a highly selective and often simpler analytical approach due to the large chemical shift range and the absence of background signals in most samples.[5][6]

Experimental Workflow for ¹⁹F qNMR

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh MFB dissolve Dissolve in deuterated solvent (e.g., Acetone-d6) weigh_analyte->dissolve weigh_is Accurately weigh Internal Standard (e.g., 3,5-BTFMBA) weigh_is->dissolve nmr_setup Set up NMR spectrometer (e.g., 470 MHz for ¹⁹F) dissolve->nmr_setup optimize Optimize acquisition parameters (D1, pulse angle, spectral width) nmr_setup->optimize acquire Acquire ¹⁹F NMR spectrum optimize->acquire phase_baseline Phase and baseline correct the spectrum acquire->phase_baseline integrate Integrate analyte and internal standard signals phase_baseline->integrate calculate Calculate purity/concentration integrate->calculate

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a novel compound such as Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate, a key intermediate with potential therapeutic applications, robust and reliable analytical methods are the bedrock of quality control and regulatory compliance. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantitative analysis of this compound. More critically, it details the process of cross-validation, a necessary step to ensure the interchangeability of these methods, thereby providing flexibility in a dynamic research and manufacturing environment.

The principles outlined herein are grounded in the latest International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines on analytical procedure validation, ensuring a scientifically sound and regulatory-compliant approach.[1][2][3][4]

The Imperative of Method Cross-Validation

In the lifecycle of a pharmaceutical product, it is not uncommon for analytical testing to be transferred between laboratories or for different analytical techniques to be employed for the same purpose.[5][6][7] Cross-validation is the formal process of demonstrating that two distinct analytical procedures are equivalent and can be used interchangeably to produce comparable results.[8] This is crucial for maintaining consistency in data throughout the drug development process, from early-stage research to final product release. For a molecule like this compound, which possesses both a UV-absorbing aromatic ring and a volatile trifluoroalcohol moiety, both HPLC and GC present as viable analytical options. The choice between them may depend on available instrumentation, sample throughput requirements, and the specific impurities that need to be monitored.

This guide will compare a developed Reversed-Phase HPLC (RP-HPLC) method with a UV detector and a capillary GC method with a Flame Ionization Detector (FID).

Experimental Design: A Tale of Two Techniques

The selection of HPLC and GC for this comparative study is deliberate. HPLC is a workhorse in the pharmaceutical industry, well-suited for the analysis of non-volatile and thermally labile compounds.[9][10] The benzoate ester structure of our target analyte makes it an excellent candidate for RP-HPLC with UV detection. Conversely, the trifluoromethyl group suggests that the compound may have sufficient volatility for GC analysis, a technique renowned for its high resolution and sensitivity, particularly with an FID.[11][12]

The cross-validation study is designed to assess the following key performance parameters for both methods, in accordance with ICH Q2(R2) guidelines[1][2][8][13]:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-laboratory/inter-day precision).

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Performance Data: A Head-to-Head Comparison

The following tables summarize the comparative performance data obtained during the validation of the HPLC-UV and GC-FID methods for the analysis of this compound.

Table 1: Summary of Method Validation Parameters

ParameterHPLC-UV MethodGC-FID MethodAcceptance Criteria (based on ICH)
Specificity No interference from placebo and known impurities at the retention time of the analyte. Peak purity index > 0.999.No interference from placebo and known impurities at the retention time of the analyte.Specificity demonstrated
Linearity (r²) 0.99980.9995r² ≥ 0.999
Range (µg/mL) 1 - 1000.5 - 50Appropriate for intended use
Accuracy (% Recovery) 99.2 - 101.5%98.5 - 102.0%98.0 - 102.0%
Precision (RSD%)
- Repeatability≤ 0.8%≤ 1.2%≤ 2.0%
- Intermediate Precision≤ 1.5%≤ 1.8%≤ 2.0%
Limit of Detection (LOD) (µg/mL) 0.10.05-
Limit of Quantitation (LOQ) (µg/mL) 0.30.15-
Robustness Unaffected by minor changes in flow rate, mobile phase composition, and column temperature.Unaffected by minor changes in carrier gas flow, oven temperature ramp, and injection volume.No significant impact on results

Table 2: Cross-Validation Results - Analysis of a Single Batch of this compound

Sample IDHPLC-UV Assay (% w/w)GC-FID Assay (% w/w)% Difference
Batch A-00199.599.30.2
Batch A-00299.899.60.2
Batch A-00399.699.7-0.1
Average 99.6 99.5 0.1

The cross-validation results demonstrate a high degree of concordance between the HPLC-UV and GC-FID methods, with an average percentage difference of only 0.1%. This provides confidence that either method can be used for the routine analysis of this compound without introducing significant variability into the data.

Experimental Protocols

Below are the detailed, step-by-step methodologies for the HPLC-UV and GC-FID analysis of this compound.

HPLC-UV Method
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile:Water (60:40 v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 235 nm

    • Injection Volume: 10 µL

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.

    • Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation:

    • Accurately weigh a sample containing approximately 10 mg of the analyte into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Quantify the analyte by comparing the peak area of the sample to the calibration curve generated from the standards.

GC-FID Method
  • Instrumentation:

    • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

  • Chromatographic Conditions:

    • Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes

      • Ramp: 15 °C/min to 250 °C

      • Hold at 250 °C for 5 minutes

    • Injection Volume: 1 µL (split ratio 50:1)

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with acetone to obtain a stock solution of 1000 µg/mL.

    • Prepare a series of calibration standards by serial dilution of the stock solution with acetone.

  • Sample Preparation:

    • Accurately weigh a sample containing approximately 10 mg of the analyte into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with acetone.

  • Analysis:

    • Inject the standard and sample solutions into the GC system.

    • Quantify the analyte by comparing the peak area of the sample to the calibration curve generated from the standards.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the analytical method cross-validation process.

CrossValidationProcess cluster_planning Planning & Development cluster_execution Execution & Validation cluster_analysis Data Analysis & Reporting start Define Analytical Requirements dev_hplc Develop HPLC-UV Method start->dev_hplc dev_gc Develop GC-FID Method start->dev_gc val_hplc Validate HPLC-UV Method dev_hplc->val_hplc val_gc Validate GC-FID Method dev_gc->val_gc protocol Write Cross-Validation Protocol cross_val Perform Cross-Validation Study protocol->cross_val val_hplc->protocol val_gc->protocol data_analysis Analyze & Compare Data cross_val->data_analysis report Generate Validation & Cross-Validation Reports data_analysis->report conclusion Conclude Method Interchangeability report->conclusion

Caption: Workflow for the cross-validation of analytical methods.

ValidationParameters cluster_params center Method Validation (ICH Q2(R2)) specificity Specificity center->specificity linearity Linearity center->linearity accuracy Accuracy center->accuracy precision Precision center->precision range Range center->range robustness Robustness center->robustness loq LOQ/LOD center->loq

Caption: Key parameters for analytical method validation.

Conclusion and Recommendations

Both the developed HPLC-UV and GC-FID methods have been demonstrated to be suitable for the quantitative analysis of this compound. The cross-validation study confirms that the two methods provide comparable results, allowing for their interchangeable use.

Recommendations for method selection:

  • HPLC-UV: Recommended for routine quality control in a manufacturing setting due to its simplicity, robustness, and lower solvent consumption compared to some older GC methods. It is also the preferred method if potential impurities are less volatile or thermally labile.

  • GC-FID: A highly suitable alternative, particularly for laboratories with existing GC expertise and instrumentation. Its higher sensitivity (lower LOD/LOQ) may be advantageous for trace-level analysis or impurity profiling.

Ultimately, the choice of method will depend on the specific needs of the laboratory and the stage of drug development. Having two cross-validated methods provides a significant strategic advantage, ensuring analytical continuity and flexibility in the long-term management of this important pharmaceutical intermediate.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ECA Academy. FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. [Link]

  • ECA Academy. FDA Guidance for Industry: Q2(R2) Validation of Analytical Procedures. [Link]

  • CNKI. (2019). Determination of Various Benzoate Esters and p-Benzoate Esters Preservatives in Cosmetics by SPEGC-MS/MS. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Zenkevich, I. G., Makarov, A. A., & Kizevetter, E. V. (2007). Gas-chromatographic identification of fluorine-containing organic compounds. Journal of Analytical Chemistry, 62(7), 651–659.
  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. [Link]

  • Bioanalysis Zone. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • European Bioanalysis Forum. (2017). Cross and Partial Validation. [Link]

  • Chau, A. S., & Coburn, J. A. (1974). Gas-liquid chromatographic determination of 3-trifluoromethyl-4-nitrophenol in natural waters. Journal of the Association of Official Analytical Chemists, 57(2), 389–393.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Lowes, S., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1255–1263.

Sources

Safety Operating Guide

Navigating the Disposal of Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the synthesis and application of novel chemical entities are daily realities. With this innovation comes the critical responsibility of safe handling and environmentally conscious disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate, a fluorinated aromatic compound. By understanding the chemical nature of this substance and the principles of hazardous waste management, laboratories can ensure the safety of their personnel and minimize their environmental footprint.

Hazard Assessment and Chemical Profile

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P332+P313 (If skin irritation occurs: Get medical advice/attention).[1]

The presence of fluorine, a halogen, categorizes this compound as a halogenated organic waste .[2][3] Halogenated solvents and compounds require specific disposal routes, typically incineration at high temperatures, to prevent the formation of toxic byproducts and ensure complete destruction.[3] They should never be mixed with non-halogenated waste streams, as this contaminates the entire volume and significantly increases disposal costs.[3]

Environmental Considerations: Fluorinated organic compounds, particularly those with per- and polyfluoroalkyl substances (PFAS) characteristics, are of increasing environmental concern. These "forever chemicals" are persistent in the environment and can bioaccumulate, leading to widespread contamination and potential health risks.[4][5][6] While the specific environmental fate of this compound is not extensively documented, its fluorinated nature warrants a cautious approach to disposal to prevent environmental release.

Personal Protective Equipment (PPE) and Handling

Before beginning any work that will generate waste containing this compound, it is imperative to don the appropriate PPE. The precautionary statements associated with this compound underscore the need for robust protection.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and aerosols that can cause serious eye irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene)Prevents skin contact, which can lead to irritation.
Body Protection Laboratory coatProtects clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or with local exhaust ventilation (fume hood)Minimizes the inhalation of any vapors or aerosols, which may cause respiratory irritation.

Always wash hands thoroughly after handling the chemical, even if gloves were worn.[7]

Segregation and Collection of Waste

Proper segregation of chemical waste is the cornerstone of safe and compliant disposal. The cardinal rule for this compound is: treat as halogenated organic waste .

Experimental Workflow for Waste Segregation:

cluster_0 Waste Generation Point cluster_1 Waste Characterization cluster_2 Waste Segregation Start Experiment Generates Waste (Pure compound, solutions, contaminated materials) Decision Is the waste contaminated with This compound? Start->Decision Halogenated Collect in Designated HALOGENATED ORGANIC WASTE Container Decision->Halogenated  Yes NonHalogenated Collect in Designated NON-HALOGENATED WASTE Container Decision->NonHalogenated  No

Caption: Decision workflow for segregating waste at the point of generation.

Step-by-Step Collection Protocol:

  • Select the Correct Waste Container: Use a designated, properly labeled container for "Halogenated Organic Waste." This container must be made of a material compatible with the chemical and any solvents used. It should have a secure, tight-fitting lid.[2]

  • Label the Container: Before adding any waste, ensure the container is clearly labeled with "Hazardous Waste," the words "Halogenated Organic Waste," and the specific chemical constituents, including "this compound."[2]

  • Collect the Waste:

    • Pure Compound: Transfer any unused or waste solid material directly into the designated halogenated waste container.

    • Solutions: Pour solutions containing the compound into the liquid halogenated waste container.

    • Contaminated Materials: Any items grossly contaminated with the compound, such as pipette tips, weigh boats, or absorbent paper, should also be placed in a designated solid halogenated waste container.

  • Keep the Container Closed: The waste container must be kept securely closed at all times, except when actively adding waste.[2] This prevents the release of vapors and reduces the risk of spills.

  • Storage: Store the waste container in a well-ventilated area, away from heat, sparks, or open flames, and incompatible materials such as strong oxidizing agents, bases, and reducing agents.[8][9]

Spill Management

Accidents can happen, and a prepared response is crucial for safety.

For Small Spills:

  • Ensure Adequate Ventilation: Work in a well-ventilated area, preferably a chemical fume hood.[10]

  • Contain the Spill: Use an inert absorbent material such as sand, vermiculite, or a commercial spill absorbent to dike and absorb the spilled material.[8][10]

  • Collect the Absorbed Material: Carefully scoop the absorbent material into a designated container for halogenated solid waste.

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water.

  • Dispose of Contaminated Materials: All materials used for cleanup, including gloves and wipes, must be disposed of as halogenated hazardous waste.

For Large Spills:

  • Evacuate the Area: Immediately alert others in the vicinity and evacuate the immediate area.

  • Contact Emergency Personnel: Notify your institution's Environmental Health and Safety (EHS) office or emergency response team.

  • Prevent Spread: If it is safe to do so, close doors to the affected area to contain vapors.

Disposal Procedure

The final disposal of the collected waste must be handled by qualified personnel and licensed waste disposal contractors.

Disposal Decision Pathway:

cluster_0 Waste Accumulation cluster_1 Internal Logistics cluster_2 External Disposal WasteContainer Properly Labeled and Sealed HALOGENATED WASTE Container EHS_Pickup Schedule Waste Pickup with Institutional EHS Department WasteContainer->EHS_Pickup Licensed_Vendor Transfer to a Licensed Hazardous Waste Disposal Vendor EHS_Pickup->Licensed_Vendor Final_Disposal High-Temperature Incineration in a Regulated Facility Licensed_Vendor->Final_Disposal

Caption: Procedural flow for the final disposal of accumulated waste.

Operational Plan:

  • Do Not Dispose Down the Drain: Under no circumstances should this chemical or its solutions be poured down the sink.[2] This is a direct violation of environmental regulations and can harm aquatic life and wastewater treatment systems.

  • Arrange for Pickup: Once the waste container is full, or on a regular schedule, contact your institution's EHS department to arrange for pickup.

  • Documentation: Ensure all necessary paperwork and waste manifests are completed accurately as required by your institution and local regulations.

  • Final Treatment: The EHS department will consolidate the waste and transfer it to a licensed hazardous waste disposal company. The standard and required method for disposing of halogenated organic compounds is high-temperature incineration.[3][10] This process ensures the complete destruction of the compound and prevents its release into the environment.

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory. The principles outlined here—hazard assessment, proper PPE, stringent waste segregation, and compliant disposal—are fundamental to the responsible practice of science.

References

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Behr Process Corp. (2023, November 14). SDS US. Retrieved from [Link]

  • University of British Columbia. Organic Solvent Waste Disposal. Safety & Risk Services. Retrieved from [Link]

  • Alfa Aesar. (2011, June 1). Material Safety Data Sheet. Retrieved from [Link]

  • eCFR. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • California Code of Regulations. Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. Retrieved from [Link]

  • PubChem. Methyl 4-(1-hydroxyethyl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Green Science Policy Institute. (2024, October 2). Why PFAS-Free Matters: The Environmental and Health Impacts of Fluorinated Chemicals. Retrieved from [Link]

  • Citizens for Safe Water Around Badger (CSWAB). Fluorinated chemicals: A case of Temporal displacement. Retrieved from [Link]

  • PubChem. Methyl 4-(2-hydroxyethyl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Szabo, D., et al. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. Chemical Reviews, 121(14), 8484-8544. [Link]

  • European Commission. (2023, October 19). Health and environmental impacts prompt a call for strict ruling on ubiquitous 'forever chemicals'. Environment. Retrieved from [Link]

  • Kwiatkowski, C. F., et al. (2020). Are fluoropolymers really of low concern for human and environmental health and separate from other PFAS? Environmental Science & Technology Letters, 7(11), 839-844. [Link]

  • PubChem. 4-(2-(2,2,2-Trifluoro-1-hydroxyethyl)pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Cole-Parmer. Chemical Compatibility Database. Retrieved from [Link]

  • AA Blocks. methyl 2-chloro-4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.